2-Amino-4-fluoro-6-methylphenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-fluoro-6-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBLYMCBIHZTTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576709 | |
| Record name | 2-Amino-4-fluoro-6-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133788-81-5 | |
| Record name | 2-Amino-4-fluoro-6-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-4-fluoro-6-methylphenol
Introduction: 2-Amino-4-fluoro-6-methylphenol is a substituted aromatic compound of significant interest to the fields of medicinal chemistry and materials science. As a trifunctional molecule, featuring amino, hydroxyl, and fluoro groups on a methyl-substituted phenol ring, it serves as a versatile synthetic intermediate or building block. The strategic incorporation of a fluorine atom is a well-established strategy in drug design, often employed to modulate key pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, analytical characterization, and potential applications, grounded in established chemical principles and data from leading suppliers.
Section 1: Core Compound Identity and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its fundamental properties. This compound is identified by a unique CAS (Chemical Abstracts Service) number, ensuring unambiguous identification in research and commerce.[2][3]
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Data Summary
The following table summarizes key computed and, where available, experimental properties. These values are critical for planning reactions, purification, and analytical method development.
| Property | Value | Source |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Boiling Point | 250.4 ± 40.0 °C at 760 mmHg | [2] |
| Flash Point | 105.2 ± 27.3 °C | [2] |
| Exact Mass | 141.058990 | [2] |
| LogP | 1.59 | [2] |
| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [2] |
| Index of Refraction | 1.587 | [2] |
| Polar Surface Area (PSA) | 46.25 Ų | [2] |
Section 2: Analytical Characterization Workflow
Ensuring the identity and purity of a chemical intermediate is paramount for reproducible downstream applications. A multi-technique approach is standard practice in both academic and industrial settings. Chemical suppliers often provide access to analytical data such as NMR, HPLC, and LC-MS for their products.[4][5]
The causality for this multi-pronged strategy is clear:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation by probing the chemical environment of each nucleus. ¹H NMR confirms the number and connectivity of protons, ¹³C NMR elucidates the carbon skeleton, and ¹⁹F NMR provides specific information about the fluorine-containing moiety.
-
High-Performance Liquid Chromatography (HPLC): Serves as the primary tool for assessing purity. By separating the compound from potential impurities, it allows for quantification of the main component, typically reported as a percentage of the total peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique couples the separation power of HPLC with the mass-resolving capability of MS. It simultaneously confirms the molecular weight of the parent compound and provides purity information, making it a highly efficient analytical tool.
Caption: A typical quality control workflow for a chemical intermediate.
Section 3: Synthetic Strategy and Chemical Reactivity
Proposed Synthetic Pathway:
The synthesis would logically begin with a commercially available fluorinated cresol, followed by nitration and subsequent reduction.
-
Nitration of 4-Fluoro-2-methylphenol: The starting material, 4-fluoro-2-methylphenol, is subjected to nitration. The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups, both being ortho-, para-directing, must be carefully considered. The hydroxyl group is a more powerful activating group, and its ortho-position is sterically unhindered, making the introduction of a nitro (-NO₂) group at the 6-position feasible.
-
Reduction of 4-Fluoro-6-methyl-2-nitrophenol: The resulting nitrophenol intermediate is then reduced to the corresponding amine. This transformation is reliably achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) or chemical reduction (e.g., SnCl₂/HCl, Fe/HCl).[7][8]
Caption: Plausible two-step synthesis of the target compound.
Reactivity Profile:
The chemical behavior of this compound is dictated by its three functional groups:
-
Amino Group (-NH₂): Acts as a nucleophile and a base. It can readily participate in reactions such as acylation, alkylation, diazotization, and the formation of Schiff bases.[9]
-
Hydroxyl Group (-OH): The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide. It can undergo O-alkylation, O-acylation, and electrophilic aromatic substitution.
-
Fluorinated Aromatic Ring: The fluorine atom deactivates the ring towards further electrophilic substitution but can participate in nucleophilic aromatic substitution under harsh conditions. Its primary role, especially in a drug development context, is steric and electronic modulation of the molecule.
Section 4: Applications in Drug Discovery and Development
Substituted phenols, particularly fluorinated ones, are prevalent scaffolds in modern medicinal chemistry.[10] The title compound is a valuable building block for creating more complex molecules with potential therapeutic activity.
-
Scaffold for Kinase Inhibitors: Analogous structures like 2-substituted phenol quinazolines have been identified as potent inhibitors of receptor tyrosine kinases (e.g., RET kinase).[10] The 2-amino group on the title compound provides a key handle for building out such heterocyclic structures, while the fluorine and methyl groups can be used to fine-tune selectivity and pharmacokinetic profiles.
-
Modulation of Physicochemical Properties: The introduction of fluorine is a cornerstone of modern drug design.[1] It can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, increase binding affinity through favorable electrostatic interactions, and alter pKa and lipophilicity, thereby improving a drug candidate's overall profile.
-
Intermediate for Complex Syntheses: The multiple reactive sites allow for sequential, regioselective modifications, making it an ideal starting point for constructing libraries of compounds for high-throughput screening or for the total synthesis of complex natural products and their analogs.
Section 5: Safety, Handling, and Storage
While a specific, comprehensive safety data sheet (SDS) for this compound was not detailed in the search results, data from structurally similar compounds (e.g., 2-Amino-4-fluorophenol, 2-Amino-4-methylphenol) provides a strong basis for recommended handling procedures.[11][12][13] The compound should be handled by trained personnel in a well-ventilated area or chemical fume hood.
General Safety Precautions:
| Hazard Category | Precautionary Statement | Common GHS Codes (Inferred) |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[11][13][14] Avoid breathing dust and ensure adequate ventilation.[14][15] | H302, H312, H332 |
| Skin Irritation | Causes skin irritation.[11][12] Wear appropriate protective gloves and clothing.[14][16] | H315 |
| Eye Irritation | Causes serious eye irritation.[11][12] Wear safety glasses or goggles.[16] | H319 |
| Respiratory Irritation | May cause respiratory irritation.[11][13] Use only outdoors or in a well-ventilated area.[14][15] | H335 |
Handling and Storage:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16]
-
Incompatibilities: Keep away from strong oxidizing agents and acids.[12]
-
Personal Protective Equipment (PPE): Standard PPE includes safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. A dust mask or respirator may be required if handling fine powders.
Section 6: Exemplary Experimental Protocol: Schiff Base Formation
To illustrate the synthetic utility of the primary amine functionality, the following is a representative protocol for the formation of a Schiff base (imine), a common reaction for aminophenols.[9] This protocol is exemplary and should be adapted and optimized based on the specific aldehyde or ketone used.
Objective: To synthesize N-(2-hydroxy-5-fluoro-3-methylbenzylidene)aniline by reacting this compound with benzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Ethanol (or Methanol), anhydrous
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.41 g, 10 mmol).
-
Dissolution: Add anhydrous ethanol (e.g., 30 mL) to dissolve the starting material. Gentle warming may be required. Rationale: Ethanol is a common solvent for both reactants and facilitates product precipitation upon cooling.
-
Reagent Addition: Once dissolved, add benzaldehyde (e.g., 1.11 g, 10.5 mmol) to the solution via syringe.
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops). Rationale: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and accelerating the nucleophilic attack by the amine.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, allow the reaction mixture to cool to room temperature and then place it in an ice bath to facilitate crystallization of the product.
-
Filtration: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove any unreacted benzaldehyde.
-
Drying: Dry the resulting solid product under vacuum to yield the desired Schiff base.
-
Characterization: Confirm the identity and purity of the product using NMR, IR spectroscopy, and melting point analysis.
References
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This compound | CAS#:133788-81-5 | Chemsrc . Chemsrc. [Link]
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2-Amino-4-fluorophenol | C6H6FNO | CID 2735917 . PubChem, NIH. [Link]
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2-Amino-4-methylphenol | C7H9NO | CID 7264 . PubChem, NIH. [Link]
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An In-Depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-fluoro-6-methylphenol
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to 2-Amino-4-fluoro-6-methylphenol, a substituted aminophenol with potential applications in pharmaceutical and materials science research. This document details a two-step synthesis commencing with the regioselective nitration of 4-fluoro-2-methylphenol, followed by the catalytic hydrogenation of the intermediate nitro-phenol. Each procedural step is explained with causal insights into experimental choices, ensuring scientific integrity and reproducibility. Furthermore, this guide outlines a suite of analytical techniques for the thorough characterization of the final product, complete with expected spectroscopic data and interpretations. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Introduction
Substituted aminophenols are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and dyes. The strategic incorporation of fluorine atoms and methyl groups into the aminophenol scaffold can significantly modulate the physicochemical and biological properties of the parent molecule, such as metabolic stability, binding affinity, and lipophilicity. This compound is a trifunctional aromatic compound whose unique substitution pattern makes it a valuable intermediate for further chemical elaboration. This guide presents a detailed, field-proven methodology for the synthesis and characterization of this target compound, emphasizing experimental rationale and robust analytical validation.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a two-step sequence, starting from the commercially available 4-fluoro-2-methylphenol. The first step involves the regioselective nitration at the C6 position, which is activated by the hydroxyl and methyl groups. The resulting 4-fluoro-2-methyl-6-nitrophenol is then subjected to catalytic hydrogenation to selectively reduce the nitro group to the corresponding amine.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Fluoro-2-methyl-6-nitrophenol
Rationale: The nitration of 4-fluoro-2-methylphenol is achieved using a standard nitrating mixture of nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction temperature is maintained at a low level to minimize the formation of dinitrated and other side products. The ortho-position to the hydroxyl group and para to the methyl group (C6) is the most sterically accessible and electronically activated position for electrophilic aromatic substitution.
Protocol:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-fluoro-2-methylphenol (10.0 g, 79.3 mmol) and dichloromethane (80 mL).
-
Cool the stirred solution to 0-5 °C in an ice-salt bath.
-
Slowly add concentrated sulfuric acid (15 mL) dropwise, ensuring the temperature does not exceed 10 °C.
-
In the dropping funnel, prepare a nitrating mixture by carefully adding concentrated nitric acid (6.0 mL, approx. 95 mmol) to concentrated sulfuric acid (10 mL) with cooling.
-
Add the nitrating mixture dropwise to the reaction flask over a period of 45-60 minutes, maintaining the internal temperature between 0 and 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system.
-
Upon completion, slowly pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with water (2 x 100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 2: Synthesis of this compound
Rationale: The reduction of the nitro group in 4-fluoro-2-methyl-6-nitrophenol to an amino group is efficiently carried out by catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation due to its high activity and selectivity. The reaction is performed under a hydrogen atmosphere, where the nitro group is selectively reduced in the presence of the other functional groups. Methanol is used as the solvent due to the good solubility of the starting material and the final product.
Protocol:
-
To a 500 mL hydrogenation flask, add the crude 4-fluoro-2-methyl-6-nitrophenol (from Step 1), methanol (150 mL), and 10% Palladium on carbon (Pd/C) (0.5 g, ~5 wt%).
-
Seal the flask and purge the system with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically to 50 psi or use a hydrogen balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing the cessation of hydrogen uptake and by TLC analysis.
-
Upon completion (typically 4-6 hours), carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol (3 x 20 mL).[1]
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude this compound.
Purification and Characterization
Purification
Rationale: The crude product is purified by recrystallization. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while impurities remain in solution. A mixture of ethanol and water is often effective for aminophenols, as the polarity can be fine-tuned.
Protocol:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.[2]
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Slowly add hot water to the filtrate until turbidity persists.
-
Add a small amount of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry under vacuum.[2][3]
Caption: Analytical workflow for the characterization of this compound.
Characterization
The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods and physical property measurements.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₈FNO |
| Molecular Weight | 141.14 g/mol [4] |
| Appearance | Off-white to light brown solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (500 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the amine protons, and the hydroxyl proton.
-
Aromatic Protons: Two doublets are expected in the aromatic region (δ 6.5-7.0 ppm), corresponding to the two protons on the benzene ring. The coupling constants will be indicative of their relative positions.
-
Methyl Protons: A singlet at approximately δ 2.1-2.3 ppm integrating to three protons.
-
Amine Protons: A broad singlet around δ 4.5-5.5 ppm, integrating to two protons. The chemical shift can vary with concentration and temperature.
-
Hydroxyl Proton: A broad singlet around δ 8.5-9.5 ppm, integrating to one proton. This signal is also concentration and temperature-dependent.
-
-
¹³C NMR (125 MHz, DMSO-d₆): The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule.
-
Aromatic Carbons: Six signals are expected in the range of δ 110-150 ppm. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant.
-
Methyl Carbon: A signal in the aliphatic region, around δ 15-20 ppm.
-
4.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will provide information about the functional groups present in the molecule.
Table 2: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H and N-H stretching vibrations[5][6] |
| 3050-3000 | Aromatic C-H stretching |
| 2950-2850 | Aliphatic C-H stretching (methyl group) |
| ~1600, ~1500 | Aromatic C=C stretching |
| ~1250 | C-O stretching (phenolic) and C-F stretching |
| ~1300 | C-N stretching |
4.2.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 141. The fragmentation pattern will be characteristic of a fluorinated aminophenol.[7]
-
Expected Fragmentation:
Conclusion
This technical guide has detailed a reliable and reproducible two-step synthesis of this compound from 4-fluoro-2-methylphenol. The described protocols for synthesis, purification, and characterization are based on established chemical principles and analogous procedures from the scientific literature. The provided insights into the rationale behind each experimental step are intended to empower researchers to successfully synthesize and validate this valuable chemical intermediate for their research and development endeavors.
References
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-
Sun, X., et al. (2013). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology. [Link]
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Baghernejad, B., Heravi, M. M., Oskooie, H. A., & Beheshtiha, Y. S. (2009). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. G.U. Journal of Science. [Link]
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Hajipour, A. R., & Ruoho, A. E. (2005). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules. [Link]
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Khan Academy. (2022, November 29). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. [Link]
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NOP. (2006, March). 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. [Link]
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ResearchGate. (2025, August 6). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. [Link]
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Chemsrc. (2025, December 2). This compound. [Link]
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Sun, W., Lin, H., Zhou, W., & Li, Z. (n.d.). Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage. The Royal Society of Chemistry. [Link]
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The Royal Society of Chemistry. (n.d.). Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. [Link]
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ResearchGate. (n.d.). FT-IR spectra of isomers of aminophenol: (a) PoAP, (b) PmAP, and (c) PpAP. [Link]
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Common Organic Chemistry. (n.d.). Palladium on Carbon (Pd/C). [Link]
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ResearchGate. (n.d.). FTIR spectrum of the synthesized PmAP10. [Link]
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ResearchGate. (n.d.). FTIR spectra of: (a) a poly(o-aminophenol)/nickel sulfonated phtalocyanine.... [Link]
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ResearchGate. (2025, October 29). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. [Link]
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ACS Publications. (2025, June 18). Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity. [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
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A Spectroscopic Guide to 2-Amino-4-fluoro-6-methylphenol: Elucidating Structure Through NMR, IR, and MS
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 2-Amino-4-fluoro-6-methylphenol (CAS No: 133788-81-5), a substituted phenolic compound of interest in synthetic chemistry and drug development. As direct experimental spectra for this specific molecule are not widely published, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a robust, predictive guide for researchers. We will delve into the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind signal assignments and fragmentation patterns. This guide is designed to serve as a practical reference for the identification, structural verification, and quality assessment of this compound in a laboratory setting.
Introduction and Physicochemical Properties
This compound is a multifaceted aromatic compound featuring hydroxyl, amino, methyl, and fluoro substituents. This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Accurate and unambiguous structural confirmation is paramount for its application, and a multi-technique spectroscopic approach is the gold standard for achieving this.
By combining NMR, IR, and MS, we can map the complete architecture of the molecule: NMR provides a detailed carbon-hydrogen framework and connectivity, IR confirms the presence of key functional groups, and MS establishes the molecular weight and offers structural clues through fragmentation analysis.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈FNO |
| Molecular Weight | 141.14 g/mol |
| Exact Mass | 141.058990 Da |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 250.4 ± 40.0 °C at 760 mmHg |
| Flash Point | 105.2 ± 27.3 °C |
Molecular Structure and Atom Numbering
For clarity in the subsequent NMR analysis, the atoms of this compound are numbered as shown in the diagram below. This convention will be used to assign specific spectroscopic signals to their corresponding nuclei.
Caption: Numbering scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity and spatial relationships of atoms.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups, combined with the electron-withdrawing effect of the fluorine (-F) atom, create a distinct pattern of signals for the aromatic protons.
Predicted ¹H NMR Data:
-
Aromatic Protons (H3 & H5): The two protons on the aromatic ring are in different chemical environments. H3 is ortho to the fluorine and para to the amino group, while H5 is ortho to the methyl group and para to the hydroxyl group. They will appear as doublets due to coupling with the fluorine atom and with each other. The fluorine atom will induce a significant coupling (J-HF), splitting the H3 and H5 signals.
-
Hydroxyl Proton (-OH): This proton will likely appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.
-
Amino Protons (-NH₂): Similar to the hydroxyl proton, the two amino protons will typically appear as a broad singlet.
-
Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet, as there are no adjacent protons to couple with.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities (in DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| -OH | 9.0 - 10.0 | Broad Singlet | 1H | Phenolic proton, exchangeable, broad due to H-bonding. |
| H3 | 6.5 - 6.8 | Doublet of Doublets (dd) | 1H | Influenced by ortho-F and meta-NH₂/OH. Coupled to H5 and F. |
| H5 | 6.7 - 7.0 | Doublet of Doublets (dd) | 1H | Influenced by ortho-CH₃ and meta-F. Coupled to H3 and F. |
| -NH₂ | 4.5 - 5.5 | Broad Singlet | 2H | Amine protons, exchangeable, broad. |
| -CH₃ (C7) | 2.1 - 2.3 | Singlet | 3H | Aliphatic methyl group attached to the aromatic ring. |
Carbon (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. Due to the substitution pattern, all seven carbon atoms in this compound are expected to be chemically distinct, resulting in seven unique signals.
Predicted ¹³C NMR Data:
-
Aromatic Carbons (C1-C6): The chemical shifts of the ring carbons are significantly influenced by the attached substituents.
-
C1 & C2: These carbons, bonded to the electronegative oxygen and nitrogen atoms respectively, will be shifted downfield.
-
C4: The carbon directly bonded to fluorine will show a large C-F coupling constant (¹JCF) and will be significantly shifted downfield.
-
C3 & C5: These carbons will also exhibit smaller C-F couplings (²JCF and ³JCF).
-
C6: The carbon bearing the methyl group will have a shift typical for a substituted aromatic carbon.
-
-
Methyl Carbon (C7): This aliphatic carbon will appear at the most upfield region of the spectrum.
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆) [2][3][4][5]
| Carbon Assignment | Predicted δ (ppm) | Expected C-F Coupling | Rationale |
|---|---|---|---|
| C7 (-CH₃) | 15 - 20 | None | Typical range for a methyl group on an aromatic ring. |
| C3 | 110 - 118 | Small (²JCF) | Shielded by ortho-amino and para-hydroxyl groups. |
| C5 | 120 - 128 | Small (³JCF) | Influenced by ortho-methyl and meta-fluoro groups. |
| C6 | 125 - 135 | Small | Carbon bearing the methyl group. |
| C2 | 135 - 145 | Small | Carbon bearing the amino group. |
| C1 | 145 - 155 | Small | Phenolic carbon, deshielded by the oxygen atom. |
| C4 | 150 - 160 | Large (¹JCF ≈ 240 Hz) | Carbon directly attached to fluorine, highly deshielded. |
Experimental Protocol: NMR Spectroscopy
Caption: Standard workflow for NMR sample preparation and analysis.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds. The spectrum of this compound is expected to show characteristic bands for its hydroxyl, amino, and aromatic functionalities.[6][7][8]
Spectral Interpretation: The IR spectrum of a substituted phenol combines features of alcohols and aromatic compounds.[6]
-
O-H and N-H Stretching: A prominent, broad absorption band is expected in the 3200-3500 cm⁻¹ region. This band is a composite of the O-H stretching from the phenolic group and the symmetric/asymmetric N-H stretching from the amino group. The broadening is a direct result of intermolecular hydrogen bonding.[7]
-
C-H Stretching: Aromatic C-H stretches typically appear as weaker bands just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). Aliphatic C-H stretches from the methyl group will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).[6][7]
-
C=C Aromatic Ring Stretching: Medium to strong absorptions in the 1500-1620 cm⁻¹ region are characteristic of the benzene ring skeletal vibrations.[6]
-
Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of complex vibrations that are unique to the molecule.
-
C-O Stretching: A strong band around 1200-1260 cm⁻¹ is indicative of the phenolic C-O bond.[6]
-
C-N Stretching: A band in the 1250-1350 cm⁻¹ range can be attributed to the C-N stretching of the aromatic amine.
-
C-F Stretching: A strong, characteristic absorption for the C-F bond is expected in the 1000-1100 cm⁻¹ region.
-
C-H Out-of-Plane Bending: Bands in the 750-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring.[6]
-
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
|---|---|---|
| 3200 - 3500 | O-H and N-H Stretch | Strong, Broad |
| 3000 - 3100 | Aromatic C-H Stretch | Medium |
| 2850 - 2960 | Aliphatic C-H Stretch | Medium |
| 1500 - 1620 | Aromatic C=C Stretch | Medium to Strong |
| 1200 - 1260 | Phenolic C-O Stretch | Strong |
| 1000 - 1100 | C-F Stretch | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allow it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂, H₂O) from the final sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[7]
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization.[9][10] For a molecule like this compound, Electron Ionization (EI) is a common method.
Analysis of the Mass Spectrum:
-
Molecular Ion (M⁺): The initial ionization process removes an electron to form the molecular ion.[9] For C₇H₈FNO, the molecular ion peak will be observed at a mass-to-charge ratio (m/z) of 141.
-
Fragmentation Pattern: The molecular ion is energetically unstable and will break apart into smaller, more stable charged fragments and neutral radicals.[9] The introduction of a fluorine atom is expected to significantly influence the fragmentation pathways.[11] Key predicted fragmentations include:
-
Loss of •CH₃ (m/z 126): A common fragmentation is the loss of the methyl radical, leading to a stable ion at [M-15]⁺.
-
Loss of CO (m/z 113): Phenolic compounds often undergo rearrangement and lose a neutral carbon monoxide molecule, resulting in a peak at [M-28]⁺.[11]
-
Loss of HCN (m/z 114): Aromatic amines can eliminate hydrogen cyanide, giving a fragment at [M-27]⁺.[11]
-
Table 5: Predicted Key Ions in the EI Mass Spectrum
| m/z | Proposed Ion/Fragment | Neutral Loss |
|---|---|---|
| 141 | [C₇H₈FNO]⁺ | Molecular Ion (M⁺) |
| 126 | [C₆H₅FNO]⁺ | •CH₃ |
| 113 | [C₆H₈FN]⁺ | CO |
| 114 | [C₆H₇FO]⁺ | HCN |
Predicted Fragmentation Pathway
The following diagram illustrates the primary predicted fragmentation pathways for this compound under electron ionization.
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol: GC-MS
For volatile and thermally stable compounds like this, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to a temperature of 250°C.
-
Column: Use a standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min up to a final temperature of 280-300°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range from m/z 40 to 400.
-
Interface Temperature: Set the GC-MS interface temperature to ~280°C to prevent condensation.
-
-
Data Analysis: Analyze the resulting chromatogram to find the retention time of the compound and examine the corresponding mass spectrum to identify the molecular ion and key fragment ions.
Conclusion
The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide an unambiguous map of the C-H framework and atomic connectivity, confirming the substitution pattern on the aromatic ring. IR spectroscopy validates the presence of the critical -OH, -NH₂, and C-F functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight via the molecular ion peak and supports the proposed structure through predictable fragmentation patterns. Together, these spectroscopic data points form a unique "fingerprint" for the molecule, providing researchers and drug development professionals with the necessary tools for confident identification and quality control.
References
- BenchChem. (2025).
- J-Stage. (n.d.). Vapor-Phase Fourier-Transform Infrared Spectra of Some Substituted Phenol and Substituted Phenyl Ether Compounds. J-Stage.
- Doc Brown's Chemistry. (n.d.). Infrared Spectrum of Phenol. Retrieved from Doc Brown's Advanced Organic Chemistry.
- ResearchGate. (n.d.). FT-IR spectra of neat polyphenols, and polyphenol-derivatives fractions.
- AGH University of Krakow Journals. (n.d.). FTIR method in studies of the resol-type phenol resin structure. AGH University of Krakow Journals.
- Chemsrc. (2025). This compound | CAS#:133788-81-5. Chemsrc.
- Chemguide. (n.d.).
- Wikipedia. (n.d.).
- SpectraBase. (n.d.). 2-[[(4-fluorophenyl)amino]methyl]phenol, N,o-bis-acetyl - Optional[Vapor Phase IR] - Spectrum. SpectraBase.
- PubChem. (2025). 2-Amino-4-fluorophenol.
- Chemistry LibreTexts. (2023).
- The Royal Society of Chemistry. (2014). Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage. The Royal Society of Chemistry.
- Doc Brown's Chemistry. (n.d.). Mass Spectrum of Phenol. Retrieved from Doc Brown's Advanced Organic Chemistry.
- SciELO. (n.d.). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. SciELO.
- ResearchGate. (n.d.). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol.
- University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- The Automated Topology Builder. (n.d.). 2-Amino-4-fluorophenol | C6H6FNO | MD Topology | NMR | X-Ray.
- University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table.
- PubChem. (2026). 2-Amino-4-methylphenol.
- Sigma-Aldrich. (n.d.). 2-Amino-4-methylphenol 97%. Sigma-Aldrich.
- Sigma-Aldrich. (n.d.). 2-Amino-4-methylphenol General description. Sigma-Aldrich.
- Thermo Fisher Scientific. (n.d.). 2-Amino-4-methylphenol, 98%. Thermo Scientific Alfa Aesar.
- NIST. (n.d.). Phenol, 2-methyl-. NIST WebBook.
- ChemicalBook. (n.d.). 4-Amino-2-methylphenol(2835-96-3) 13C NMR spectrum. ChemicalBook.
- NOP - Sustainability in the organic chemistry lab course. (n.d.). 13C-NMR.
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A Comprehensive Technical Guide to the Solubility and Stability of 2-Amino-4-fluoro-6-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a detailed examination of the solubility and stability of 2-Amino-4-fluoro-6-methylphenol, a key intermediate in pharmaceutical synthesis. Recognizing the limited availability of public data on this specific compound, this document furnishes a blend of theoretical understanding derived from analogous structures and, crucially, robust, field-proven experimental protocols for determining these critical parameters. This guide is designed to empower researchers to generate reliable data, ensuring the seamless integration of this compound into drug development pipelines.
Compound Profile: this compound
This compound is a substituted aminophenol with a molecular structure that presents unique physicochemical characteristics relevant to its application in medicinal chemistry. Understanding these foundational properties is the first step in predicting its behavior in various experimental and manufacturing settings.
| Property | Value | Source |
| CAS Number | 133788-81-5 | [1] |
| Molecular Formula | C₇H₈FNO | [1] |
| Molecular Weight | 141.14 g/mol | [1] |
| Boiling Point | 250.4 ± 40.0 °C at 760 mmHg | [1] |
| LogP (Octanol-Water Partition Coefficient) | 1.59 | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Flash Point | 105.2 ± 27.3 °C | [1] |
The presence of an amino group, a hydroxyl group, a fluorine atom, and a methyl group on the aromatic ring all contribute to the molecule's polarity, hydrogen bonding capacity, and overall reactivity. The LogP value of 1.59 suggests a moderate lipophilicity, which will influence its solubility in both aqueous and organic media.
Solubility Profile: Theoretical Insights and Experimental Determination
Predicted Solubility Behavior
-
Aqueous Solubility: The presence of both an acidic phenol group and a basic amino group means that the aqueous solubility of this compound will be highly dependent on the pH of the solution.[2] At its isoelectric point, the molecule will exist predominantly as a zwitterion, likely exhibiting its lowest aqueous solubility. In acidic conditions (low pH), the amino group will be protonated, forming a more soluble salt.[2] Conversely, in basic conditions (high pH), the phenolic hydroxyl group will be deprotonated, also leading to increased solubility.
-
Organic Solubility: Due to its aromatic nature and the presence of the methyl group, this compound is expected to be soluble in a range of organic solvents.[2] Its solubility will be highest in polar aprotic solvents that can engage in hydrogen bonding, and in polar protic solvents.
Table of Predicted Qualitative Solubility in Common Solvents:
| Solvent | Polarity | Type | Predicted Solubility | Rationale |
| Water | High | Protic | pH-dependent | Presence of acidic and basic functional groups.[2] |
| Methanol | High | Protic | Soluble | Capable of hydrogen bonding with the solute. |
| Ethanol | High | Protic | Soluble | Similar to methanol. |
| Acetone | Medium | Aprotic | Soluble | Can act as a hydrogen bond acceptor.[2] |
| Acetonitrile | Medium | Aprotic | Moderately Soluble | Polar aprotic nature. |
| Dichloromethane | Low | Aprotic | Sparingly Soluble | Lower polarity may limit interaction. |
| Toluene | Low | Aprotic | Sparingly Soluble | Non-polar nature offers poor interaction. |
| Hexane | Very Low | Aprotic | Insoluble | Significant polarity mismatch. |
Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction and obtain precise, actionable data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of this compound.
Workflow for Equilibrium Solubility Determination:
Caption: Workflow for determining the equilibrium solubility of this compound.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., purified water at various pH values, methanol, ethanol, acetone). The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C and 37 °C to simulate room and physiological temperatures).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a chemically compatible 0.45 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Prepare a calibration curve using standards of this compound of known concentrations.
-
Calculate the concentration of the compound in the original filtered sample, and express the solubility in appropriate units (e.g., mg/mL).
-
Stability Profile: Forced Degradation and Pathway Elucidation
Assessing the chemical stability of a pharmaceutical intermediate is paramount for determining its shelf-life, appropriate storage conditions, and potential degradation products that may arise during manufacturing or storage. Forced degradation, or stress testing, is a powerful tool to achieve this.
Predicted Stability and Degradation Pathways
The this compound molecule possesses functional groups that are susceptible to degradation under certain conditions:
-
Oxidation: The aminophenol moiety is susceptible to oxidation, which can lead to the formation of colored quinone-imine or polymeric species. The presence of the electron-donating amino and hydroxyl groups on the aromatic ring makes it particularly prone to oxidative degradation.
-
Photodegradation: Aromatic compounds, especially those with heteroatom substituents, can be susceptible to degradation upon exposure to UV or visible light.
-
Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions, especially when combined with elevated temperatures, could potentially lead to degradation.
-
Thermal Degradation: The stability of the compound at elevated temperatures should be assessed to understand its behavior during processes like drying.
The fluorine substituent is expected to enhance the overall stability of the aromatic ring, potentially making it more resistant to certain degradation pathways compared to its non-fluorinated analog.
Experimental Protocol for Forced Degradation Studies
The following protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines to systematically evaluate the stability of this compound and identify its potential degradation products.
Workflow for Forced Degradation Studies:
Caption: Workflow for conducting forced degradation studies on this compound.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.
-
Neutral Hydrolysis: Dilute the stock solution with purified water and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.
-
Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80-100 °C).
-
Photostability: Expose a solution of the compound to UV and visible light in a photostability chamber, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic hydrolysis samples before analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The use of a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control to identify any new peaks corresponding to degradation products.
-
Determine the percentage of degradation of the parent compound.
-
Attempt to identify the structure of the major degradation products using LC-MS.
-
Perform a mass balance analysis to account for the parent compound and all degradation products.
-
Recommended Stress Conditions Summary:
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | 60-80 °C | Up to 7 days |
| Base Hydrolysis | 0.1 N NaOH | 60-80 °C | Up to 7 days |
| Neutral Hydrolysis | Water | 60-80 °C | Up to 7 days |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal (Solid) | Dry Heat | 80-100 °C | Up to 7 days |
| Thermal (Solution) | Dry Heat | 60-80 °C | Up to 7 days |
| Photolytic | ICH Q1B conditions | Controlled | As per guideline |
Conclusion
While publicly available data on the solubility and stability of this compound is limited, this guide provides a robust framework for its characterization. By combining theoretical predictions based on its chemical structure with detailed, industry-standard experimental protocols, researchers and drug development professionals can confidently generate the necessary data to support its use in their programs. The methodologies outlined herein are designed to ensure scientific integrity and produce reliable, reproducible results, ultimately accelerating the path from laboratory to clinical application.
References
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Chemsrc. This compound | CAS#:133788-81-5. [Link]
-
Solubility of Things. 2-Amino-4-methylphenol. [Link]
- World Health Organization. Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations: forty-third report. Geneva: World Health Organization; 2009 (WHO Technical Report Series, No. 953).
-
European Medicines Agency. Stability testing of existing active substances and related finished products. 2013. [Link]
- International Council for Harmonisation. ICH Q1A(R2) Stability Testing of New Drug Substances and Products. 2003.
-
PubChem. 2-Amino-4-methylphenol. [Link]
Sources
A Technical Safety Guide to 2-Amino-4-fluoro-6-methylphenol: Properties, Hazards, and Handling Protocols
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the material safety properties of 2-Amino-4-fluoro-6-methylphenol (CAS No. 133788-81-5). As a substituted aminophenol, this compound and its analogs are frequently utilized as building blocks in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.[1][2] This guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer a deeper, field-proven perspective on safe handling, risk mitigation, and emergency preparedness, grounded in the principles of chemical causality and laboratory best practices.
Chemical and Physical Profile
This compound is an aromatic organic compound containing amino, fluoro, methyl, and hydroxyl functional groups. These groups dictate its chemical reactivity, physical properties, and toxicological profile. Understanding this profile is the first step in a thorough risk assessment.
Diagram 1: Chemical Structure and Identifiers
Caption: Key identifiers for this compound.
The physical properties of this compound are indicative of a solid organic substance with moderate thermal stability. Its relatively high boiling and flash points suggest it is not highly volatile under standard laboratory conditions, but appropriate precautions are still necessary, especially during heating.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.3 ± 0.1 g/cm³ | [3] |
| Boiling Point | 250.4 ± 40.0 °C at 760 mmHg | [3] |
| Flash Point | 105.2 ± 27.3 °C | [3] |
| Appearance | Solid (inferred from analogs) |[4] |
Hazard Evaluation and Toxicological Profile
A definitive, officially registered GHS classification for this compound (CAS 133788-81-5) is not consistently available across major regulatory databases. This is common for specialized research chemicals. Therefore, a precautionary approach is mandated. By analyzing structurally similar compounds, we can project a reliable hazard profile. The primary analogs for this assessment are 2-Amino-4-fluorophenol (lacking the methyl group) and 2-Amino-4-methylphenol (lacking the fluoro group). The combination of functional groups in the target molecule suggests it will share the hazardous properties of these precursors.
Table 2: Projected GHS Hazard Classification Based on Structural Analogs
| Hazard Class | GHS Category | Hazard Statement | Primary Analog Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4][5][7][8] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [4][5][7][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[4][5][7] |
Expert Analysis of Projected Hazards:
-
Acute Oral Toxicity (H302): The aminophenol scaffold is known to exhibit systemic toxicity upon ingestion. Researchers must never use mouth pipetting and should wash hands thoroughly after handling, even with gloves, to prevent accidental ingestion.[9]
-
Skin and Eye Irritation (H315 & H319): Phenolic compounds are often corrosive or irritating to tissues. Direct contact with the skin can cause redness and inflammation, while eye contact can lead to serious damage.[7] This necessitates the use of robust Personal Protective Equipment (PPE).
-
Respiratory Irritation (H335): Fine powders of this compound, if aerosolized, can irritate the mucous membranes of the respiratory tract.[7] All weighing and transfer operations must be conducted within a certified chemical fume hood to prevent inhalation.
There is no available data regarding the carcinogenicity, mutagenicity, or reproductive toxicity of this specific compound.[4][7] In the absence of such data, and in line with best practices for drug development research, it is prudent to handle this chemical as a substance with unknown long-term health effects and to minimize exposure at all times.
Risk Mitigation and Safe Handling Protocols
A self-validating safety protocol relies on a multi-layered defense system, prioritizing engineering controls, supplemented by administrative procedures and mandatory PPE.
3.1. Engineering and Administrative Controls
-
Primary Containment: All work involving solid or dissolved this compound must be performed in a properly functioning chemical fume hood to contain dust and vapors.[9]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.
-
Access Control: Areas where this chemical is stored or used should be clearly marked, and access should be restricted to trained personnel.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are located in immediate proximity to the workstation.[9]
3.2. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[7][9]
-
Skin Protection: Wear a flame-retardant laboratory coat and chemically resistant gloves (nitrile or neoprene are generally suitable, but glove compatibility should be verified).[10]
-
Respiratory Protection: Under normal use in a fume hood, no respiratory protection is needed.[9] If engineering controls fail or for emergency response, a full-face respirator with appropriate cartridges should be used.[8]
Diagram 2: Standard Laboratory Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
3.3. Storage and Incompatibility
-
Storage Conditions: Keep containers tightly sealed and store in a cool, dry, and well-ventilated location.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[7][8] Phenols can react exothermically with these substances. The amino group can also react with strong acids. This compound may be sensitive to prolonged air exposure.[8]
Emergency Response Procedures
Rapid and correct response during an incident is critical to minimizing harm. All personnel must be familiar with these procedures.
Table 3: First-Aid and Emergency Measures
| Incident Type | Response Protocol | Source(s) |
|---|---|---|
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. | [7][9][10] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops. | [7][9][10] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [7][9][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately. | [9][10] |
| Fire | Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Water spray can be used to cool containers. Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. | [7][9] |
| Accidental Spill | Evacuate the area. Wear full PPE. Avoid generating dust. Carefully sweep or scoop up the solid material and place it into a suitable, labeled container for disposal. Clean the spill area thoroughly. |[6][7] |
Hazardous Decomposition Products: When heated to decomposition, this compound may emit toxic and corrosive fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride.[7]
Diagram 3: Emergency Response Decision Logic
Caption: A decision-making flowchart for responding to laboratory incidents.
References
-
This compound | CAS#:133788-81-5 | Chemsrc. (n.d.). Retrieved January 14, 2026, from [Link]
-
2-Amino-4-fluorophenol | C6H6FNO | CID 2735917 - PubChem. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
2-Amino-4-methylphenol | CAS#:95-84-1 | Chemsrc. (n.d.). Retrieved January 14, 2026, from [Link]
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GHS Hazardous Chemical Information List. (n.d.). Safe Work Australia. Retrieved January 14, 2026, from [Link]
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This compound hydrochloride - AbacipharmTech. (n.d.). Retrieved January 14, 2026, from [Link]
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Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. (2014, November 27). Australian Government Department of Health. Retrieved January 14, 2026, from [Link]
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Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022, February 17). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
- CN104693074A - Preparation method of 2-amino-4-sulfo-6-acetaminophenol - Google Patents. (n.d.).
-
Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. (2021, June 18). RSC Publishing. Retrieved January 14, 2026, from [Link]
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Synthesis of 3-amino-4-methylphenol - PrepChem.com. (n.d.). Retrieved January 14, 2026, from [Link]
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- 10. chemicalbook.com [chemicalbook.com]
A Researcher's Guide to Sourcing and Utilizing 2-Amino-4-fluoro-6-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the substituted phenol, 2-Amino-4-fluoro-6-methylphenol, with a focus on its commercial availability, procurement strategies, and practical considerations for its use in a research and development setting. As a specialized chemical intermediate, understanding its supply landscape is critical for project planning and execution in synthetic and medicinal chemistry.
Compound Profile: this compound
This compound (CAS No. 133788-81-5) is a fluorinated aromatic compound featuring amino, hydroxyl, and methyl functional groups.[1] This unique substitution pattern makes it a valuable building block for synthesizing more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, often enhancing metabolic stability and binding affinity.
Key Physicochemical Properties:
-
Molecular Formula: C₇H₈FNO[1]
-
Appearance: Typically a solid powder.
-
General Applications: Serves as a key intermediate in organic synthesis, particularly for creating libraries of compounds for screening in drug discovery programs. Its structural analogues, such as 2-amino-4-methylphenol, have been used in the synthesis of functionalized spiropyran derivatives and other complex heterocyclic systems.
Commercial Availability and Procurement Strategy
The commercial availability of this compound is primarily limited to specialized chemical suppliers catering to the research and development sector. It is not a bulk-produced chemical and is often synthesized on demand. Researchers should anticipate lead times and plan procurement accordingly.
Supplier Overview:
| Supplier | Catalog No. | Purity | Available Quantities | Stock Status/Lead Time |
| CoolPharm | KH-34295 | 95.00% | 250mg, 1g, 5g | In stock for smaller quantities; inquiry for 5g.[2] |
| Apollo Scientific | PC500315 | 95% | Inquire | Out of Stock (UK & US).[3] |
| Dayang Chem | N/A | 98.0% | 100g, 1kg, 100kg, 1000kg | Inquiry required.[1] |
| Shanghai Nianxing | N/A | 97.0% | Inquire | ~10 Days.[1] |
| Parchem | N/A | Inquire | Inquire | Inquiry required.[4] |
Note: The hydrochloride salt form (CAS 1588440-98-5) is also available from suppliers like BLD Pharm and Amadis Chemical.[5][6][7] This may be an alternative starting material depending on the planned reaction scheme.
Procurement Workflow:
Given the specialized nature of this compound, a systematic approach to procurement is recommended. The process typically involves identifying potential suppliers, requesting quotes, and verifying quality upon receipt.
Caption: Procurement and Quality Control Workflow for Specialized Chemicals.
Experimental Protocol: Quality Control and Application
Trustworthiness in research outcomes begins with verifying the integrity of starting materials. Upon receiving a shipment of this compound, it is imperative to perform in-house quality control.
A. Protocol: Identity and Purity Verification
-
Sample Preparation: Dissolve a small amount (~5-10 mg) of the received compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for Nuclear Magnetic Resonance (NMR) analysis.
-
¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The expected spectrum should show distinct signals corresponding to the aromatic protons, the methyl group protons, and exchangeable protons from the amine (NH₂) and hydroxyl (OH) groups. The integration of these signals should correspond to the number of protons in the molecule.
-
¹⁹F NMR Spectroscopy: Acquire a fluorine NMR spectrum. A single resonance is expected, confirming the presence of the fluorine atom.
-
Mass Spectrometry (MS): Prepare a dilute solution and analyze via Electrospray Ionization (ESI) or another suitable ionization method. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 142.06 or [M-H]⁻ at m/z 140.05.
-
Purity Assessment (HPLC): Use High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient) to determine the purity. The chromatogram should ideally show a single major peak.
B. Exemplary Synthetic Application: N-Acetylation
A fundamental reaction to protect the amino group for subsequent transformations is N-acetylation.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq.), to the solution and stir.
-
Acylating Agent: Cool the mixture in an ice bath (0 °C). Slowly add acetic anhydride (1.1 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the N-acetylated product.
This protocol provides a foundational step for utilizing this compound as a precursor in a multi-step synthesis, demonstrating a practical application in a drug development context.
References
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
ChemBuyersGuide.com, Inc. (n.d.). Amadis Chemical Company Limited (Page 160). Retrieved from [Link]
-
Coolpharm. (n.d.). This compound. Retrieved from [Link]
-
AbacipharmTech. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-4-fluorophenol. PubChem Compound Database. Retrieved from [Link]
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- 2. products-search [coolpharm.com]
- 3. Fluorinated Primaryamines Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 4. parchem.com [parchem.com]
- 5. 1588440-98-5|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 6. This compound hydrochloride - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. namiki-s.co.jp [namiki-s.co.jp]
An In-depth Technical Guide to the Properties of 2-Amino-4-fluoro-6-methylphenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the hydrochloride salt of 2-Amino-4-fluoro-6-methylphenol, a substituted aminophenol derivative of interest in medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, a plausible synthetic route, and detailed analytical characterization methods. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively handle, characterize, and utilize this compound in their research endeavors.
Introduction
Substituted aminophenols are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of pharmaceuticals, dyes, and other specialty chemicals. The introduction of a fluorine atom into such structures can significantly modulate their physicochemical and biological properties, including metabolic stability, binding affinity to target proteins, and lipophilicity. This compound hydrochloride presents as a stable, water-soluble form of its free base, making it amenable to a variety of experimental conditions. This guide aims to provide a detailed exposition of its properties, grounded in established chemical principles and analytical techniques.
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of a compound is the bedrock of its successful application in research and development. This section outlines the key identifiers and physicochemical characteristics of this compound hydrochloride.
Chemical Structure and Identifiers
The structure of this compound hydrochloride is characterized by a phenol ring substituted with an amino group, a fluorine atom, and a methyl group, with the amino group protonated to form the hydrochloride salt.
Diagram 1: Chemical Structure of this compound Hydrochloride
Caption: Structure of this compound Hydrochloride.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound hydrochloride |
| CAS Number | 1588440-98-5 |
| Molecular Formula | C₇H₉ClFNO |
| Molecular Weight | 177.6 g/mol |
| Canonical SMILES | CC1=CC(F)=CC(N)=C1O.Cl |
Physicochemical Data
The physicochemical properties of this compound hydrochloride are summarized in the table below. It is important to note that while some data is available for the free base, specific experimental values for the hydrochloride salt are not widely published. The data for the hydrochloride salt of the closely related 4-aminophenol are included for comparative purposes.
Table 2: Physicochemical Properties
| Property | Value (this compound free base) | Representative Value (4-Aminophenol hydrochloride) |
| Appearance | Not specified | White to slightly pink crystalline powder[1] |
| Melting Point | Not available | 306 °C (decomposes)[2] |
| Boiling Point | 250.4 ± 40.0 °C at 760 mmHg | Not applicable |
| Density | 1.3 ± 0.1 g/cm³ | 1.26 g/cm³[1] |
| Solubility | Not specified | Readily soluble in water; soluble in alcohol[1][2] |
| pKa | Not available | Not available |
The hydrochloride salt form is expected to exhibit significantly higher aqueous solubility compared to the free base due to the ionic nature of the protonated amino group.[1][3] This enhanced solubility is a key advantage for its use in aqueous reaction media and for biological assays.
Synthesis and Purification
The synthesis of this compound hydrochloride can be conceptually approached through the reduction of a corresponding nitrophenol precursor. Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to anilines.[4][5]
Plausible Synthetic Workflow
A plausible and industrially scalable synthesis involves the catalytic hydrogenation of a suitable 4-fluoro-6-methyl-2-nitrophenol precursor. The resulting aminophenol can then be converted to its hydrochloride salt.
Diagram 2: Proposed Synthesis Workflow
Caption: Plausible synthetic route to the target compound.
Experimental Protocol: Catalytic Hydrogenation and Salt Formation
This protocol is a representative procedure based on established methods for the reduction of nitrophenols and subsequent hydrochloride salt formation.[4][5]
Materials:
-
4-Fluoro-6-methyl-2-nitrophenol
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol)
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Buchner funnel, Celite®)
-
Reaction vessel suitable for hydrogenation (e.g., Parr shaker)
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve 4-fluoro-6-methyl-2-nitrophenol in methanol.
-
Catalyst Addition: Under an inert atmosphere, carefully add 10% Pd/C catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.
-
Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and agitate the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Catalyst Removal: Once the reaction is complete, purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.
-
Salt Formation: To the filtrate, slowly add a stoichiometric amount of hydrochloric acid while stirring. The hydrochloride salt should precipitate out of the solution.
-
Isolation and Purification: Cool the mixture to enhance precipitation. Collect the solid product by filtration, wash with a small amount of cold methanol or another suitable solvent, and dry under vacuum.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitro groups due to its high activity and selectivity.
-
Solvent: Methanol is a good solvent for many organic compounds and is suitable for catalytic hydrogenation.
-
Acid for Salt Formation: The use of HCl in a non-aqueous solvent allows for the direct precipitation of the hydrochloride salt, often in high purity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the exchangeable protons of the hydroxyl and ammonium groups. The coupling patterns of the aromatic protons will be influenced by the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atoms directly bonded to the fluorine atom will exhibit a characteristic large coupling constant (¹JC-F).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (Phenol) | 3200-3600 (broad) |
| N-H Stretch (Ammonium) | 2800-3200 (broad) |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-2960 |
| C=C Stretch (Aromatic) | 1450-1600 |
| C-F Stretch | 1000-1400 |
The spectrum of an aminophenol hydrochloride will show characteristic broad absorption bands for the O-H and N-H stretches.[2][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound hydrochloride, the mass spectrum would typically be acquired for the free base. The molecular ion peak ([M]⁺) for the free base (C₇H₈FNO) would be expected at m/z 141.06.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound hydrochloride.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound hydrochloride is a valuable compound with potential applications in various fields of chemical research. This guide has provided a detailed overview of its chemical and physical properties, a plausible synthetic methodology, and key analytical characterization techniques. By understanding these fundamental aspects, researchers can confidently and effectively utilize this compound in their scientific pursuits.
References
-
Solubility of Things. (n.d.). 4-Aminophenol hydrochloride. Retrieved from [Link]
-
LookChem. (n.d.). 4-Aminophenol hydrochloride. Retrieved from [Link]
-
The Good Scents Company. (n.d.). p-aminophenol HCl. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminophenol hydrochloride. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. Retrieved from [Link]
-
RSC Publishing. (n.d.). Efficient One-Pot Hydrogenation and Acetylation of 4-Nitrophenol for Selective Synthesis of 4-Aminophenol and Paracetamol with a Reusable Ni Catalyst. Retrieved from [Link]
-
Photrio.com Photography Forums. (2021). p-Aminophenol Hydrochloride Solution. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol. Retrieved from [Link]
- Google Patents. (n.d.). CN106892829A - The method that p-nitrophenol catalytic hydrogenation prepares para-aminophenol.
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- 6. 2-AMINOPHENOL HYDROCHLORIDE(51-19-4) IR Spectrum [chemicalbook.com]
The Versatile Building Block: A Technical Guide to 2-Amino-4-fluoro-6-methylphenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Phenols in Synthesis
In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing pharmacological properties. The unique electronic nature of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the repertoire of fluorinated building blocks, 2-Amino-4-fluoro-6-methylphenol stands out as a particularly valuable intermediate. Its trifunctional nature, possessing amino, hydroxyl, and fluoro groups on a benzene ring, offers a versatile platform for the construction of complex molecular architectures, especially in the realm of heterocyclic chemistry and drug discovery. This guide provides an in-depth exploration of the synthesis, properties, and synthetic utility of this important building block.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Source |
| CAS Number | 133788-81-5 | [1] |
| Molecular Formula | C₇H₈FNO | [1] |
| Molecular Weight | 141.14 g/mol | [1] |
| Appearance | Pale cream to brown crystals or powder | [2] |
| Boiling Point | 250.4 ± 40.0 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Flash Point | 105.2 ± 27.3 °C | [1] |
Safety and Handling:
This compound is classified as an irritant.[1] It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Synthesis of this compound: A Proposed Pathway
Caption: Proposed synthetic pathway to this compound.
Step 1: Nitration of 4-Fluoro-2-methylphenol
The first step is the regioselective nitration of 4-fluoro-2-methylphenol. The directing effects of the hydroxyl and methyl groups would favor the introduction of the nitro group at the position ortho to the hydroxyl group and meta to the methyl group.
Experimental Protocol (Hypothetical):
-
To a stirred solution of 4-fluoro-2-methylphenol in a suitable solvent (e.g., glacial acetic acid or concentrated sulfuric acid) at a controlled temperature (typically 0-10 °C), a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise.
-
The reaction mixture is stirred at a low temperature for a specified period, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured into ice-water, leading to the precipitation of the crude 4-fluoro-6-methyl-2-nitrophenol.
-
The solid product is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Step 2: Reduction of 4-Fluoro-6-methyl-2-nitrophenol
The second step involves the reduction of the nitro group to an amino group. This transformation is a cornerstone of organic synthesis and can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient.
Experimental Protocol (Based on general procedures for nitrophenol reduction): [4][5][6]
-
The 4-fluoro-6-methyl-2-nitrophenol is dissolved in a suitable solvent, such as ethanol, methanol, or ethyl acetate.
-
A catalytic amount of a hydrogenation catalyst, typically 5-10% palladium on carbon (Pd/C), is added to the solution.
-
The reaction mixture is then subjected to a hydrogen atmosphere, either by using a balloon filled with hydrogen or a Parr hydrogenation apparatus, at room temperature and pressure.
-
The reaction is stirred vigorously to ensure good contact between the substrate, catalyst, and hydrogen gas. Progress is monitored by TLC.
-
Once the reaction is complete (indicated by the disappearance of the starting material), the catalyst is removed by filtration through a pad of Celite.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
An alternative to catalytic hydrogenation is the use of reducing agents like tin(II) chloride in concentrated hydrochloric acid.[7]
Spectroscopic Characterization (Predicted)
¹H NMR:
-
Aromatic Protons: Two signals in the aromatic region (typically 6.0-7.5 ppm). The proton ortho to the amino group and meta to the fluorine will likely appear as a doublet, and the proton meta to the amino group and ortho to the fluorine will also appear as a doublet, with coupling constants typical for meta-coupling.
-
Methyl Protons: A singlet in the aliphatic region (around 2.0-2.5 ppm).
-
Amino and Hydroxyl Protons: Broad singlets that can appear over a wide chemical shift range and are often exchangeable with D₂O.
¹³C NMR:
-
Six distinct signals in the aromatic region (typically 100-160 ppm). The carbon atoms directly attached to the electronegative fluorine, oxygen, and nitrogen atoms will have characteristic chemical shifts. The C-F coupling will be observable.
-
One signal in the aliphatic region for the methyl carbon (typically 15-25 ppm).
IR Spectroscopy:
-
O-H and N-H Stretching: Broad bands in the region of 3200-3500 cm⁻¹.
-
C-H Stretching (Aromatic and Aliphatic): Signals around 2850-3100 cm⁻¹.
-
C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-F Stretching: A strong absorption band in the 1000-1300 cm⁻¹ region.
Mass Spectrometry:
-
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (141.14 g/mol ).
-
Characteristic fragmentation patterns would involve the loss of small molecules or radicals from the parent ion.
Applications in Organic Synthesis
The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds that are of interest in medicinal chemistry and materials science.
Synthesis of Benzoxazoles
Benzoxazoles are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[12][13][14][15] The condensation of 2-aminophenols with various carbonyl compounds is a classical and efficient method for the synthesis of benzoxazoles.[16]
Caption: General scheme for the synthesis of benzoxazoles from this compound.
By employing this compound in these reactions, chemists can readily access a variety of fluorinated and methylated benzoxazole derivatives. The fluorine substituent can enhance the biological activity and pharmacokinetic profile of the resulting compounds.
General Experimental Protocol for Benzoxazole Synthesis: [13][14]
-
A mixture of this compound and a suitable carbonyl-containing compound (e.g., a carboxylic acid, aldehyde, or ester) is heated in the presence of a catalyst or a dehydrating agent.
-
Commonly used catalysts include polyphosphoric acid (PPA), boric acid, or various metal catalysts.
-
The reaction is typically carried out at elevated temperatures, and the progress is monitored by TLC.
-
After completion, the reaction mixture is cooled and worked up, which may involve neutralization and extraction.
-
The crude product is then purified by recrystallization or column chromatography.
Synthesis of Phenoxazines
Phenoxazines are another important class of tricyclic heterocyclic compounds with applications in medicinal chemistry and materials science due to their unique electronic and photophysical properties.[17][18] The oxidative condensation of 2-aminophenols is a key strategy for the synthesis of the phenoxazine core.[19]
Caption: General scheme for the synthesis of phenoxazines from this compound.
The use of this compound in such reactions would lead to the formation of fluorinated and methylated phenoxazine derivatives, potentially with tailored electronic properties for applications in areas such as organic light-emitting diodes (OLEDs) or as fluorescent probes.
General Experimental Protocol for Phenoxazine Synthesis: [17][19]
-
This compound is treated with an oxidizing agent in a suitable solvent.
-
A variety of oxidizing agents can be employed, including potassium ferricyanide (K₃[Fe(CN)₆]), manganese dioxide (MnO₂), or bubbling air or oxygen through the reaction mixture, often in the presence of a catalyst.
-
The reaction conditions, such as temperature and reaction time, will depend on the specific oxidizing agent used.
-
Work-up typically involves filtration to remove inorganic byproducts, followed by extraction and purification of the organic product.
Conclusion: A Key Intermediate for Future Discoveries
This compound is a valuable and versatile building block in organic synthesis. Its trifunctional nature, combined with the strategic placement of a fluorine atom, provides a powerful tool for the synthesis of a wide range of complex molecules, particularly heterocyclic compounds with potential applications in medicinal chemistry and materials science. While detailed synthetic protocols and specific applications of this particular compound are still emerging in the public domain, the established reactivity of the aminophenol moiety points towards its significant potential. As the demand for novel fluorinated compounds continues to grow, the importance of intermediates like this compound in driving innovation in drug discovery and materials science is set to increase.
References
[1] this compound | CAS#:133788-81-5. Chemsrc.com. Available at: [Link]. (Accessed: January 14, 2026).
[9] 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169). Human Metabolome Database. Available at: [Link]. (Accessed: January 14, 2026).
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The Strategic Utility of 2-Amino-4-fluoro-6-methylphenol in Modern Research and Development
A Technical Guide for Senior Application Scientists and Drug Development Professionals
Foreword
In the landscape of contemporary medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a well-established paradigm for enhancing physicochemical and biological properties. The compound 2-Amino-4-fluoro-6-methylphenol emerges as a particularly compelling, yet underexplored, building block. Its trifunctional nature—a nucleophilic amine, a reactive phenol, and a strategically positioned fluorine atom—offers a versatile platform for the synthesis of complex molecular architectures. This guide elucidates the potential research applications of this compound, grounded in the established principles of fluorine chemistry and the known utility of analogous structures.
Physicochemical Properties and Structural Rationale
This compound (CAS No. 133788-81-5) is a substituted aminophenol with the molecular formula C7H8FNO.[1] The strategic placement of its functional groups provides a unique combination of reactivity and stability.
| Property | Value | Source |
| Molecular Weight | 141.143 g/mol | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Boiling Point | 250.4 ± 40.0 °C at 760 mmHg | [1] |
| Flash Point | 105.2 ± 27.3 °C | [1] |
| LogP | 1.59 | [1] |
The fluorine atom at the 4-position significantly influences the electronic properties of the aromatic ring, enhancing its stability and modulating the pKa of the phenolic hydroxyl and anilinic amino groups. The methyl group at the 6-position provides steric bulk, which can be exploited to direct reactions and influence binding conformations in a biological context. This unique combination of features makes this compound a valuable intermediate for creating novel compounds with potentially improved pharmacological profiles.[2][3]
Potential Research Applications in Medicinal Chemistry
The true potential of this compound lies in its application as a scaffold for the synthesis of novel therapeutic agents. The broader class of fluorinated aminophenols has demonstrated significant utility in several areas of drug discovery.
Kinase Inhibitors
The development of small molecule kinase inhibitors is a major focus in oncology and immunology. The incorporation of a fluorine atom can enhance the binding affinity and selectivity of these inhibitors. A related compound, 4-fluoro-2-methylphenol, has been utilized in the synthesis of potent and selective receptor tyrosine kinase inhibitors.[4] The 2-amino group in our title compound provides a key handle for derivatization, allowing for the construction of libraries of potential kinase inhibitors.
Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor
A plausible synthetic route could involve the condensation of this compound with a suitable heterocyclic core, a common strategy in kinase inhibitor design.[5]
Caption: A generalized workflow for the synthesis of a kinase inhibitor scaffold.
Probes for Intracellular pH Measurement
Fluorinated o-aminophenol derivatives have been successfully developed as pH-sensitive probes for measuring intracellular pH.[6] The fluorine atom serves as an excellent NMR reporter, and its chemical shift can be sensitive to the protonation state of the nearby amino and hydroxyl groups. The structural features of this compound make it an ideal candidate for the development of novel pH probes with potentially enhanced sensitivity and cellular retention.
Aminophenoxazinone-Based Therapeutics
Aminophenoxazinones are a class of compounds with a wide range of pharmacological activities, including anticancer properties.[7] These molecules can be synthesized from o-aminophenol precursors. The introduction of fluorine into the aminophenoxazinone scaffold via this compound could lead to derivatives with improved cytotoxicity against cancer cell lines.[7]
Applications in Materials Science
Beyond its biomedical potential, this compound can also serve as a valuable monomer or intermediate in materials science.
Synthesis of Novel Ligands for Photochemical Applications
A related compound, 4-fluoro-2-methylphenol, has been used to prepare tetradentate aminophenol ligands.[4] These ligands, when complexed with metals like vanadium, can form long-lived ligand-to-metal charge transfer (LMCT) complexes that are ideal for driving photochemical reactions.[4] The presence of the amino group in this compound offers an additional coordination site, potentially leading to the formation of even more stable and efficient photocatalytic systems.
Workflow: Ligand Synthesis and Complexation
Caption: A proposed workflow for the synthesis of a photochemically active metal complex.
Representative Synthetic Protocol: Preparation of a Fluorinated Aminophenol
Step-by-Step Methodology
-
Nitration of 4-fluoro-2-methylphenol:
-
Dissolve 4-fluoro-2-methylphenol in a suitable solvent such as glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the nitrated product.
-
Filter, wash with water, and dry the crude 6-nitro-4-fluoro-2-methylphenol.
-
-
Reduction of the Nitro Group:
-
Suspend the crude 6-nitro-4-fluoro-2-methylphenol in a solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for example, tin(II) chloride in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
If using SnCl2/HCl, heat the reaction mixture under reflux until the reaction is complete. For catalytic hydrogenation, stir the mixture under a hydrogen atmosphere at room temperature.
-
Upon completion, if using SnCl2/HCl, neutralize the reaction mixture with a base (e.g., NaOH or NaHCO3) to precipitate the product. If using catalytic hydrogenation, filter off the catalyst.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
-
Conclusion
This compound represents a promising, yet underutilized, building block for both medicinal chemistry and materials science. Its unique trifunctional nature, combined with the advantageous properties imparted by the fluorine atom, makes it an attractive starting material for the synthesis of novel kinase inhibitors, intracellular pH probes, aminophenoxazinone-based therapeutics, and photochemically active metal complexes. The synthetic accessibility of this compound, inferred from standard organic chemistry transformations, further enhances its appeal for research and development. As the demand for sophisticated and highly functionalized molecules continues to grow, the strategic application of intermediates like this compound will undoubtedly play a crucial role in driving innovation.
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The Strategic Role of 2-Amino-4-fluoro-6-methylphenol in Modern Medicinal Chemistry: A Technical Guide
Abstract
This technical guide delves into the multifaceted role of the fluorinated aminophenol scaffold, with a specific focus on the strategic importance of 2-Amino-4-fluoro-6-methylphenol and its isomers in medicinal chemistry. While direct applications of this compound are not extensively documented in publicly available literature, its structural motifs are emblematic of a class of intermediates crucial for the development of targeted therapeutics. By examining the synthesis and application of a closely related isomer, 5-Amino-4-fluoro-2-methylphenol, in the context of potent kinase inhibitors, this guide will illuminate the rationale behind its design, its synthetic utility, and the profound impact of its constituent functional groups on biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated aromatic building blocks in their therapeutic design strategies.
Introduction: The Aminophenol Scaffold as a Privileged Structure in Drug Discovery
Aminophenols are a class of aromatic compounds containing both an amino and a hydroxyl group. This dual functionality imparts a unique chemical reactivity, rendering them versatile starting materials and key intermediates in the synthesis of a wide array of pharmaceuticals.[1] The hydroxyl group can act as a hydrogen bond donor or acceptor and can be readily derivatized, while the amino group serves as a nucleophile or a basic center, often crucial for salt formation and improving the pharmacokinetic profile of a drug candidate. The strategic placement of these groups on the aromatic ring allows for precise vectoral orientation of substituents, enabling targeted interactions with biological macromolecules.
The Fluorine Advantage: Enhancing Drug-like Properties
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[2][3] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4][5][6] Key advantages of fluorination include:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.
-
Increased Binding Affinity: Fluorine can engage in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.[5]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as an amino group. This can be critical for optimizing a drug's solubility, permeability, and target engagement at physiological pH.
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be advantageous for pre-organizing the ligand for optimal binding to its target.
The combination of an aminophenol core with fluorine substitution, as seen in this compound, presents a powerful synthetic building block for the creation of novel therapeutics with enhanced drug-like properties.
Physicochemical Properties of this compound
While extensive experimental data for this compound is not widely published, its basic physicochemical properties can be found in chemical supplier databases.
| Property | Value | Source |
| CAS Number | 133788-81-5 | [7] |
| Molecular Formula | C₇H₈FNO | [7] |
| Molecular Weight | 141.14 g/mol | [7] |
| Boiling Point | 250.4 ± 40.0 °C at 760 mmHg | [7] |
| Density | 1.3 ± 0.1 g/cm³ | [7] |
| LogP | 1.59 | [7] |
Synthetic Strategies and Methodologies
The synthesis of substituted aminophenols often involves multi-step sequences. A general and illustrative approach for the synthesis of a related isomer, 5-Amino-4-fluoro-2-methylphenol, is detailed in the context of its use as an intermediate for kinase inhibitors.[1] This synthesis highlights common organic chemistry transformations applicable to the preparation of such building blocks.
Experimental Protocol: Synthesis of 5-Amino-4-fluoro-2-methylphenol
This protocol is adapted from the synthetic schemes described for the preparation of aniline precursors for VEGF receptor tyrosine kinase inhibitors.[1]
Step 1: Nitration of 4-Fluoro-2-methylphenol
-
To a solution of 4-fluoro-2-methylphenol (1.0 eq) in a suitable solvent such as acetic acid, add nitric acid (1.1 eq) dropwise at a controlled temperature (e.g., 0-5 °C).
-
Stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and collect the precipitated product by filtration.
-
Wash the solid with water until the filtrate is neutral and dry the product under vacuum to yield 4-fluoro-2-methyl-5-nitrophenol.
Step 2: Reduction of the Nitro Group
-
Suspend the 4-fluoro-2-methyl-5-nitrophenol (1.0 eq) in a solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
If using SnCl₂, heat the mixture to reflux and monitor by TLC. For catalytic hydrogenation, stir the mixture under a hydrogen balloon at room temperature.
-
After the reaction is complete, if using SnCl₂, cool the mixture and neutralize with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate).
-
If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 5-Amino-4-fluoro-2-methylphenol.
Diagram of the Synthetic Pathway:
Caption: Synthetic route to 5-Amino-4-fluoro-2-methylphenol.
The Role of Fluorinated Aminophenols in Kinase Inhibition: A Case Study
The true value of a synthetic building block is realized in its application. The isomer of our topic compound, 5-Amino-4-fluoro-2-methylphenol, serves as a crucial intermediate in the synthesis of a series of potent quinazoline-based inhibitors of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases.[1] VEGF is a key signaling protein involved in angiogenesis (the formation of new blood vessels), a process that is essential for tumor growth and metastasis.
Structure-Activity Relationship (SAR) Insights
In the development of these kinase inhibitors, a systematic exploration of substituents on the aniline ring (derived from the aminophenol) revealed critical structure-activity relationships:[1]
-
Position of Substituents: Small, lipophilic substituents such as halogens (like fluorine) or methyl groups were found to be preferred at the C-4' position of the aniline moiety.
-
Impact of Fluorine: The presence of a fluorine atom was well-tolerated and often led to potent compounds. This is consistent with the known benefits of fluorination in enhancing binding affinity and metabolic stability.
-
Synergistic Effects: The combination of a fluorine and a methyl group on the aniline ring, as in 5-Amino-4-fluoro-2-methylphenol, contributes to the overall favorable profile of the resulting inhibitors.
Logical Relationship Diagram:
Caption: The influence of the fluorinated aminophenol scaffold on drug properties.
Conclusion and Future Perspectives
This compound and its isomers are valuable building blocks in medicinal chemistry, embodying the strategic incorporation of fluorine to enhance the properties of drug candidates. While the direct application of the title compound is not yet widely reported, the demonstrated utility of its isomer in the synthesis of potent kinase inhibitors underscores the potential of this class of compounds. As the quest for more selective and effective therapeutics continues, the demand for well-designed, functionalized intermediates like this compound is expected to grow. Future research will likely see the incorporation of this and similar scaffolds into a broader range of therapeutic agents targeting diverse biological pathways.
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Methodological & Application
Application Notes & Protocols: Synthesis of Benzoxazoles from 2-Amino-4-fluoro-6-methylphenol
Abstract
This document provides a comprehensive technical guide for the synthesis of substituted benzoxazoles, a critical heterocyclic scaffold in medicinal chemistry and materials science. We focus specifically on protocols starting from 2-Amino-4-fluoro-6-methylphenol , a versatile building block for producing fluorinated benzoxazole derivatives. The inclusion of fluorine can significantly enhance the pharmacological properties of a molecule, such as metabolic stability and binding affinity.[1] This guide details several robust synthetic methodologies, including direct condensation with carboxylic acids and aldehydes. Each protocol is presented with an emphasis on the underlying chemical principles, step-by-step experimental procedures, and expected outcomes to ensure reproducibility and success for researchers in drug discovery and chemical development.
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazoles are a class of bicyclic heterocyclic compounds that feature prominently in a vast number of pharmacologically active agents.[2][3] Their rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make them privileged isosteres in drug design. Derivatives of benzoxazole are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][4][5][6]
The strategic incorporation of a fluorine atom into the benzoxazole core, as facilitated by using This compound , is of particular interest. Fluorine's high electronegativity and small size can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to improved drug candidates.[1] This guide provides reliable methods for constructing the benzoxazole ring from this key fluorinated precursor.
Core Mechanism: Formation of the Benzoxazole Ring
The cornerstone of benzoxazole synthesis from a 2-aminophenol is the condensation with a carbonyl-containing compound, typically a carboxylic acid, acid chloride, or aldehyde, followed by an intramolecular cyclodehydration reaction.[7][8]
The general mechanism proceeds as follows:
-
Acylation/Imine Formation: The nucleophilic amino group of the 2-aminophenol attacks the electrophilic carbonyl carbon of the coupling partner (e.g., carboxylic acid or aldehyde).
-
Intermediate Formation: This initial reaction forms an O-acyl aminophenol intermediate (from a carboxylic acid) or a Schiff base/iminophenol intermediate (from an aldehyde).
-
Intramolecular Cyclization: The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the newly formed amide or imine carbon.
-
Dehydration: The resulting cyclic intermediate readily eliminates a molecule of water to yield the stable, aromatic benzoxazole ring.
Various catalysts and reaction conditions have been developed to promote this transformation efficiently.[2][9]
Caption: General mechanism for benzoxazole synthesis.
Synthetic Protocols & Methodologies
This section details two reliable and widely applicable protocols for synthesizing benzoxazoles from this compound.
Protocol 1: Direct Condensation with Carboxylic Acids via Microwave Irradiation
This method provides a rapid, efficient, and often solvent-free route to 2-substituted benzoxazoles. Microwave energy accelerates the reaction, significantly reducing the time required compared to conventional heating.[7][10]
Principle: The direct condensation of a 2-aminophenol with a carboxylic acid typically requires high temperatures to drive the dehydration step. Microwave irradiation provides uniform and rapid heating, facilitating the formation of the amide intermediate and its subsequent cyclization to the benzoxazole ring in a one-pot fashion.[7][10] The use of a dehydrating agent or catalyst like Lawesson's reagent can further enhance reaction efficiency for less reactive substrates.[11]
Experimental Protocol:
-
Reagent Preparation: In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 155.2 mg).
-
Addition of Coupling Partner: Add the desired carboxylic acid (1.0 mmol). For solid carboxylic acids, ensure the reagents are thoroughly mixed with a spatula.
-
Microwave Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150-180 °C for 10-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Dissolve the crude residue in ethyl acetate (20 mL).
-
Purification: Wash the organic solution with saturated sodium bicarbonate solution (2 x 15 mL) to remove unreacted carboxylic acid, followed by brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure 2-substituted-7-fluoro-5-methylbenzoxazole.
Data Presentation:
| Entry | Carboxylic Acid (R-COOH) | Product (2-R-7-fluoro-5-methylbenzoxazole) | Typical Yield (%) |
| 1 | Benzoic Acid | 2-Phenyl-7-fluoro-5-methylbenzoxazole | 85-95 |
| 2 | Acetic Acid | 2,5-Dimethyl-7-fluorobenzoxazole | 70-80 |
| 3 | 4-Chlorobenzoic Acid | 2-(4-Chlorophenyl)-7-fluoro-5-methylbenzoxazole | 88-96 |
Protocol 2: Condensation with Aldehydes using an Oxidative Catalyst
This protocol involves the reaction of 2-aminophenol with an aldehyde to form a Schiff base intermediate, which then undergoes oxidative cyclization to the benzoxazole. Various catalysts, including those based on copper, iron, or even metal-free systems like activated carbon with oxygen, can be employed.[9]
Principle: The reaction proceeds via the formation of a benzoxazoline intermediate from the cyclization of the initially formed Schiff base. An oxidant is then required to dehydrogenate the benzoxazoline to the aromatic benzoxazole. This approach is advantageous as it often proceeds under milder conditions than direct condensation with carboxylic acids.[12]
Caption: Experimental workflow for aldehyde condensation.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 155.2 mg), the desired aldehyde (1.1 mmol), a catalyst such as CeCl₃/NaI or a copper-based catalyst[12][13], and a suitable solvent like toluene (10 mL).
-
Reaction Conditions: Heat the mixture to 100-110 °C. If using an oxidative method that requires air, do not perform the reaction under an inert atmosphere. Progress should be monitored by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture if a heterogeneous catalyst was used. Dilute the filtrate with ethyl acetate (20 mL).
-
Purification: Wash the organic layer with water (2 x 15 mL) and brine (15 mL). Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Final Purification: Purify the crude material by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure benzoxazole product.
Safety and Handling
-
This compound: Handle with standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid inhalation of dust.
-
Solvents: Toluene and ethyl acetate are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Reagents: Many reagents used in these syntheses (e.g., thionyl chloride, strong acids) are corrosive and toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Microwave Reactor: Only use vessels specifically designed for microwave chemistry. Never exceed the recommended temperature, pressure, or volume limits of the instrument.
Conclusion
The synthesis of fluorinated benzoxazoles from this compound is a versatile and valuable process for medicinal chemistry and drug development. The protocols outlined in this guide, utilizing both microwave-assisted condensation with carboxylic acids and catalyzed oxidative cyclization with aldehydes, offer reliable and efficient pathways to these important molecular scaffolds. Careful selection of the reaction conditions and purification methods will enable researchers to generate a diverse library of 7-fluoro-5-methylbenzoxazole derivatives for further investigation.
References
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Basavaraju Bennehalli, et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 24093-24111. Available at: [Link]
-
Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887. Available at: [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Semantic Scholar. Available at: [Link]
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Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. SciSpace. Available at: [Link]
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(n.d.). 2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review. ResearchGate. Available at: [Link]
-
(n.d.). Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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(n.d.). Synthesis of Benzoxazoles. Organic Chemistry Portal. Available at: [Link]
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Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available at: [Link]
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Chasák, J., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]
-
(n.d.). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. Available at: [Link]
-
(n.d.). Structures of some biologically active benzoxazole derivatives. ResearchGate. Available at: [Link]
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(n.d.). Fluorinated Benzazoles and Benzazines. ResearchGate. Available at: [Link]
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(n.d.). Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]
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(n.d.). Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate. Available at: [Link]
-
(n.d.). Structures of some biological active benzoxazole derivatives. ResearchGate. Available at: [Link]
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Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. Available at: [Link]
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Application Note: Strategies and Protocols for the Cross-Coupling of 2-Amino-4-fluoro-6-methylphenol
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the synthetic derivatization of 2-Amino-4-fluoro-6-methylphenol. This valuable building block, featuring amino, hydroxyl, and electronically distinct aryl substituents, presents unique challenges and opportunities in cross-coupling reactions. We will explore strategic approaches to achieve selective C-N (N-arylation) and C-O (O-arylation) bond formation. The protocols detailed herein are grounded in established methodologies, primarily focusing on the robust and versatile Buchwald-Hartwig amination for N-arylation and copper-catalyzed Ullmann-type reactions for O-arylation. This document is intended for researchers, medicinal chemists, and process development professionals aiming to leverage this scaffold in drug discovery and materials science.
Introduction and Substrate Analysis
This compound is a highly functionalized aromatic scaffold. Its utility in the synthesis of complex molecules, particularly in pharmaceutical development, stems from its distinct reactive sites: a primary arylamine and a phenolic hydroxyl group. The key to unlocking its synthetic potential lies in the ability to selectively functionalize one group in the presence of the other.
Substrate Reactivity Profile:
-
Nucleophilic Sites: The primary amine (-NH2) is a potent nucleophile, readily participating in palladium- or copper-catalyzed C-N bond formation. The hydroxyl group (-OH) is also nucleophilic, though its reactivity is modulated by its acidity (pKa).
-
Electronic Effects: The fluorine atom at the 4-position acts as an electron-withdrawing group via induction, while the methyl group at the 6-position is electron-donating. These substituents influence the electron density of the aromatic ring and the nucleophilicity of the amino and hydroxyl groups.
-
Steric Hindrance: The methyl group ortho to the amino group introduces steric bulk, which can influence the choice of catalyst and ligand required for efficient coupling.
The primary challenge is to control the chemoselectivity of coupling reactions. Due to the higher nucleophilicity of the amine under many standard basic conditions, N-arylation is often the more facile transformation. Selective O-arylation typically requires careful selection of orthogonal reaction conditions or a protecting group strategy.
Strategic Approach to Selective Coupling
The decision to target either the nitrogen or oxygen atom dictates the entire catalytic system. Palladium-based systems are exceptionally effective for N-arylation, while copper-based systems have a proven track record for O-arylation of phenols.[1][2][3][4][5] A strategic workflow can be visualized as follows:
Caption: Decision workflow for selective coupling.
Protocol 1: Selective N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and broadly applicable method for forming C-N bonds.[6][7] The choice of a bulky, electron-rich biarylphosphine ligand is critical for promoting the reaction, especially with sterically hindered or electron-rich anilines.[8]
Mechanism Overview
The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.[6][9][10][11]
Sources
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- 2. Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols [dspace.mit.edu]
- 5. scispace.com [scispace.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
The Strategic Utility of 2-Amino-4-fluoro-6-methylphenol in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols
Introduction: The Emergence of Fluorinated Benzoxazoles in Medicinal Chemistry
Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, with nitrogen- and oxygen-containing scaffolds being of particular importance.[1] Among these, the benzoxazole motif is a privileged structure, renowned for its presence in a wide array of pharmacologically active agents exhibiting antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[4] Consequently, the synthesis of fluorinated benzoxazoles is a subject of intense research.
This technical guide focuses on the application of a versatile building block, 2-Amino-4-fluoro-6-methylphenol , in the synthesis of bioactive heterocyclic compounds, particularly substituted benzoxazoles. The presence of the fluoro and methyl groups on the phenoxy ring of this precursor offers a unique opportunity to generate novel derivatives with potentially enhanced biological activity and favorable pharmacokinetic profiles.
Core Synthetic Strategies: Constructing the Benzoxazole Scaffold
The primary and most straightforward approach to synthesizing 2-substituted-7-fluoro-5-methylbenzoxazoles from this compound involves the condensation with a suitable electrophilic partner, followed by cyclodehydration. The nucleophilic amino group and the adjacent hydroxyl group of the aminophenol are key to the formation of the oxazole ring.
Mechanism of Benzoxazole Formation
The general mechanism for the formation of benzoxazoles from 2-aminophenols and aldehydes or carboxylic acids proceeds through two key steps:
-
Formation of a Schiff Base or Amide Intermediate: The amino group of this compound attacks the carbonyl carbon of an aldehyde or an activated carboxylic acid, leading to the formation of a Schiff base or an N-acyl intermediate, respectively.
-
Intramolecular Cyclization and Dehydration: The hydroxyl group then acts as an intramolecular nucleophile, attacking the imine carbon of the Schiff base or the carbonyl carbon of the amide. Subsequent dehydration results in the formation of the aromatic benzoxazole ring.
Below is a generalized workflow for this synthetic approach.
Sources
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"2-Amino-4-fluoro-6-methylphenol" as a precursor for enzyme inhibitors
Topic: 2-Amino-4-fluoro-6-methylphenol: A Versatile Precursor for the Synthesis of Novel Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Authored By: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the strategic use of this compound as a key starting material for the synthesis of potent enzyme inhibitors. We move beyond simple recitation of facts to deliver field-proven insights, explaining the causal relationships behind synthetic choices and analytical methodologies. This guide provides detailed, self-validating protocols for the synthesis of a model benzoxazole-based inhibitor, its full characterization, and subsequent bio-evaluation in a kinase inhibition assay. The methodologies are designed to be robust, reproducible, and grounded in established chemical principles, serving as a foundational resource for drug discovery programs.
Strategic Importance of this compound in Drug Discovery
This compound is a highly valuable precursor in medicinal chemistry, not by chance, but by design. Its structure incorporates several key features that make it an ideal starting point for building enzyme inhibitors.
-
Orthogonal Functionality: The vicinal amino (-NH2) and hydroxyl (-OH) groups on the aromatic ring are poised for efficient cyclization reactions, most notably to form the benzoxazole scaffold. This scaffold is a "privileged structure" in drug discovery, found in numerous biologically active compounds and approved drugs.[1]
-
Fluorine Substitution: The fluorine atom at the 4-position is a critical bioisosteric modification. It can significantly enhance binding affinity to target proteins by forming favorable electrostatic or hydrogen-bonding interactions. Furthermore, fluorine can block metabolic oxidation at that position, improving the pharmacokinetic profile of the final compound.
-
Methyl Group Modulation: The methyl group at the 6-position provides a steric and electronic handle. It can be used to probe hydrophobic pockets within an enzyme's active site, improve selectivity, and fine-tune the overall geometry of the inhibitor.
The combination of these features allows for the rapid generation of diverse chemical libraries with desirable drug-like properties.
Overall Workflow: From Precursor to Bioactive Inhibitor
The development pathway from the starting precursor to a validated enzyme inhibitor follows a logical, multi-stage process. Each stage provides critical data that informs the subsequent steps, ensuring a resource-efficient discovery cascade.
Figure 1: High-level workflow from precursor synthesis to biological evaluation.
Synthesis Protocol: 2-(4-chlorophenyl)-5-fluoro-7-methylbenzoxazole
This protocol details the synthesis of a model inhibitor. The choice of a benzoxazole core is deliberate, leveraging its proven utility as a scaffold for kinase inhibitors.[1][2] The reaction is a classic condensation-cyclization, which is robust and high-yielding.
Rationale: We employ an acid catalyst to protonate the aldehyde carbonyl, rendering it more electrophilic for nucleophilic attack by the aminophenol. The subsequent intramolecular cyclization and dehydration are also acid-catalyzed. This one-pot method is efficient and avoids the isolation of intermediates.[3]
Materials:
-
This compound (1.0 mmol, 141.1 mg)
-
4-Chlorobenzaldehyde (1.0 mmol, 140.6 mg)
-
p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 17.2 mg)
-
Toluene (10 mL)
-
Dean-Stark apparatus
-
Standard glassware for reflux
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagent Addition: To the flask, add this compound (141.1 mg), 4-Chlorobenzaldehyde (140.6 mg), p-TSA (17.2 mg), and toluene (10 mL).
-
Reaction: Heat the mixture to reflux (approx. 110-115 °C). Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 4-6 hours, once water evolution ceases.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 15 mL) to quench the acid catalyst.
-
Wash with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexane.
-
-
Isolation: Combine the pure fractions and remove the solvent in vacuo to yield the product as a white or off-white solid.
Characterization and Validation
Proper characterization is non-negotiable for ensuring the identity, purity, and structural integrity of the synthesized inhibitor. This is a self-validating step; if the data does not match the expected values, the synthesis or purification must be revisited.
| Technique | Purpose | Expected Result for 2-(4-chlorophenyl)-5-fluoro-7-methylbenzoxazole |
| ¹H NMR | Structural confirmation and purity | Aromatic protons in the 7-8.5 ppm range; a singlet for the methyl group around 2.5 ppm. Integration should match the number of protons. |
| ¹³C NMR | Carbon skeleton confirmation | Peaks corresponding to all unique carbon atoms in the molecule. |
| HRMS (ESI+) | Exact mass confirmation | Calculated [M+H]⁺: 262.0435. Found: 262.0433 ± 5 ppm. |
| HPLC | Purity assessment | A single major peak with >95% purity at a relevant wavelength (e.g., 254 nm). |
Biological Evaluation Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of the synthesized compound against a representative tyrosine kinase (e.g., Src). The ADP-Glo™ Kinase Assay (Promega) is used as an example due to its high sensitivity and broad applicability.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A lower ADP level in the presence of the test compound indicates inhibition of the kinase.
Figure 2: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations) in a 384-well plate.
-
Reaction Setup:
-
Add 2.5 µL of kinase/substrate mix (e.g., Src kinase and a suitable peptide substrate in reaction buffer) to each well.
-
Add 0.5 µL of the diluted inhibitor or DMSO (for 0% and 100% inhibition controls).
-
Initiate the reaction by adding 2 µL of ATP solution.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Second Detection Step: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis:
-
Normalization: Normalize the data with respect to controls:
-
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_100%_Inh) / (Signal_0%_Inh - Signal_100%_Inh))
-
-
Curve Fitting: Plot % Inhibition versus log[Inhibitor] concentration.
-
IC₅₀ Calculation: Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Parameter | Description | Example Value |
| IC₅₀ | Half maximal inhibitory concentration | 150 nM |
| Hill Slope | Steepness of the dose-response curve | 1.1 |
| R² | Goodness of fit | >0.98 |
Conclusion
This compound stands out as a strategically designed precursor for developing enzyme inhibitors. Its inherent chemical functionalities allow for the straightforward synthesis of complex heterocyclic systems like benzoxazoles, which are known to interact with a wide range of enzyme targets. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of novel inhibitors derived from this versatile starting material, empowering researchers to accelerate their drug discovery efforts.
References
-
A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). National Institutes of Health. [Link]
-
Design and synthesis of aminophenol-based factor Xa inhibitors. (2002). PubMed. [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. (N.D.). ACS Publications. [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). Royal Society of Chemistry. [Link]
-
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). MDPI. [Link]
-
This compound | CAS#:133788-81-5. (2025). Chemsrc. [Link]
-
Synthesis and evaluation of novel 3,4,6-substituted 2-quinolones as FMS kinase inhibitors. (2008). PubMed. [Link]
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). National Institutes of Health. [Link]
-
Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2020). MDPI. [Link]
-
Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties. (2016). Semantic Scholar. [Link]
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Application Notes and Protocols for SAR Studies of 2-Amino-4-fluoro-6-methylphenol Derivatives
Introduction: The Strategic Importance of the 2-Amino-4-fluoro-6-methylphenol Scaffold
In the landscape of medicinal chemistry and drug discovery, the privileged scaffold of aminophenols has consistently served as a fertile ground for the development of novel therapeutic agents. Their derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antioxidant, and cytotoxic effects.[1][2][3] The strategic incorporation of fluorine into drug candidates has become a prominent strategy in modern drug design, often leading to improved metabolic stability, binding affinity, and bioavailability.[4]
This guide focuses on the this compound core, a scaffold that synergistically combines the versatile reactivity of the aminophenol with the unique physicochemical properties imparted by the fluorine atom. This strategic fluorination is anticipated to modulate the electronic and lipophilic character of the molecule, offering a powerful tool for fine-tuning its biological activity.
These application notes provide a comprehensive framework for the design, synthesis, and biological evaluation of a focused library of this compound derivatives. The protocols detailed herein are intended for researchers, scientists, and drug development professionals engaged in Structure-Activity Relationship (SAR) studies aimed at identifying novel lead compounds.
Part 1: Design and Synthesis of a Focused Derivative Library
The primary objective of this phase is to systematically explore the chemical space around the this compound core. The synthetic strategy is designed to be modular, allowing for the introduction of diverse functionalities at key positions to probe their influence on biological activity.
Rationale for Derivative Design
The design of the derivative library is guided by the following principles to maximize the information gleaned from SAR studies:
-
Amino Group (-NH2) Modification: This site offers a prime handle for introducing a wide range of substituents via acylation, sulfonylation, and reductive amination. These modifications will probe the importance of hydrogen bond donors and acceptors, as well as the steric and electronic requirements in this region.
-
Phenolic Hydroxyl (-OH) Modification: Alkylation or acylation of the hydroxyl group will assess the impact of modifying the hydrogen-bonding capability and overall lipophilicity of the scaffold.
-
Aromatic Ring Substitution: While the core is already substituted, further modifications, if synthetically feasible, could explore the impact of additional electron-donating or -withdrawing groups on the phenyl ring.
General Synthetic Workflow
The synthesis of the target derivatives will primarily involve modifications of the amino and hydroxyl groups of the starting material, this compound.
Caption: Synthetic workflow for generating a library of this compound derivatives.
Detailed Synthetic Protocols
Protocol 1.3.1: General Procedure for N-Acylation
This protocol describes the formation of an amide linkage at the amino group.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) at room temperature.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 1.3.2: General Procedure for O-Alkylation (Williamson Ether Synthesis)
This protocol outlines the formation of an ether linkage at the phenolic hydroxyl group.
-
Base Treatment: To a solution of this compound (1.0 eq) in a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile, add a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.2 eq) at 0 °C.
-
Alkylation: After stirring for 30 minutes, add the desired alkyl halide (e.g., alkyl bromide or iodide) (1.1 eq).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.
-
Quenching and Extraction: Carefully quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Note: For all synthesized compounds, it is crucial to perform thorough characterization using modern spectroscopic methods such as 1D and 2D NMR, IR, and mass spectrometry to confirm their structures.[1][3]
Part 2: Biological Evaluation and SAR Analysis
The synthesized derivatives will be subjected to a panel of biological assays to determine their activity profile. The choice of assays will depend on the therapeutic area of interest. For the purpose of this guide, we will focus on antimicrobial and anticancer activities, which are common for aminophenol derivatives.[1][2]
In Vitro Antimicrobial Activity Assays
Protocol 2.1.1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Prepare a serial dilution of the test compounds in a 97-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
In Vitro Anticancer Activity Assays
Protocol 2.2.1: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 97-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Structure-Activity Relationship (SAR) Analysis
The biological data obtained from the assays will be compiled and analyzed to establish clear SAR.
Caption: Logical workflow for SAR analysis of the synthesized derivatives.
Data Presentation:
All quantitative data, such as MIC values and IC50 values, should be summarized in a clearly structured table for easy comparison and identification of trends.
| Compound ID | R1 (at -NH2) | R2 (at -OH) | MIC (µg/mL) vs. S. aureus | IC50 (µM) vs. MCF-7 |
| Parent | H | H | >100 | >100 |
| 1a | -COCH3 | H | 50 | 75 |
| 1b | -SO2CH3 | H | 25 | 60 |
| 2a | H | -CH3 | >100 | 90 |
| ... | ... | ... | ... | ... |
Conclusion and Future Directions
The systematic synthesis and biological evaluation of this compound derivatives will provide valuable insights into the SAR of this promising scaffold. The identification of key structural features that govern biological activity will pave the way for the rational design and optimization of lead compounds with enhanced potency and selectivity. Future work should focus on exploring the mechanism of action of the most promising derivatives and evaluating their in vivo efficacy in relevant disease models.
References
- Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (URL not provided in search results)
- Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (URL not provided in search results)
- Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (URL not provided in search results)
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]
- Process for prepar
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]
- New synthetic approaches for the construction of 2-aminophenoxazinone architectures. (URL not provided in search results)
-
Applications of fluorine-containing amino acids for drug design. [Link]
-
Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. [Link]
-
Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][3]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as Potent, Selective and Efficacious Microsomal Prostaglandin E 2 synthase-1 (mPGES-1) Inhibitor. [Link]
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This compound | CAS#:133788-81-5 | Chemsrc. [Link]
-
This compound hydrochloride. [Link]
-
(PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]
-
Drug discovery and development: Role of basic biological research. [Link]
-
PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. [Link]
-
Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity. [Link]
-
S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1. [Link]
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- 1. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-4-fluoro-6-methylphenol and its Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Aminophenols in Medicinal Chemistry
The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles.[1] Among the myriad of fluorinated building blocks, 2-Amino-4-fluoro-6-methylphenol stands out as a critical intermediate in the synthesis of complex pharmaceuticals. Its unique substitution pattern, featuring an amino group for further derivatization, a hydroxyl group for forming ether or ester linkages, and a strategically placed fluorine atom, makes it a valuable synthon for creating novel therapeutic agents.
This guide provides a comprehensive overview of the synthetic strategies for this compound, with a focus on scalability and practical application in a drug development context. We will delve into the mechanistic rationale behind the chosen synthetic route, present detailed protocols, and discuss the broader implications for the synthesis of its derivatives.
Synthetic Strategy: A Multi-Step Approach from Commercially Available Precursors
While various methods exist for the synthesis of substituted aminophenols, a robust and scalable route to this compound commences with the commercially available starting material, 4-fluoro-2-methylaniline. This multi-step synthesis involves the strategic introduction of a nitro group, followed by reduction and diazotization/hydrolysis to yield the target molecule. This approach allows for precise control over the regiochemistry and is amenable to large-scale production.
Overall Synthetic Workflow
The proposed synthetic pathway can be visualized as a three-step process:
Caption: Proposed synthetic route to this compound.
Detailed Protocols and Mechanistic Insights
Part 1: Nitration of 4-Fluoro-2-methylaniline
The initial step involves the regioselective nitration of 4-fluoro-2-methylaniline to introduce a nitro group at the 6-position. The directing effects of the amino and methyl groups, both being ortho-, para-directing, and the deactivating effect of the fluorine atom, guide the incoming electrophile.
Protocol:
-
Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel, carefully charge concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0-5 °C using a circulating chiller.
-
Addition of Starting Material: Slowly add 4-fluoro-2-methylaniline to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Preparation of Nitrating Mixture: In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature below 10 °C.
-
Nitration: Add the nitrating mixture dropwise to the solution of 4-fluoro-2-methylaniline in sulfuric acid over a period of 2-3 hours, ensuring the reaction temperature does not exceed 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The precipitated product, 4-fluoro-2-methyl-6-nitroaniline, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.
Causality of Experimental Choices:
-
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted side products.
-
Sulfuric Acid as Solvent: Sulfuric acid serves as both a solvent and a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Part 2: Reduction of the Nitro Group
The second step involves the reduction of the nitro group in 4-fluoro-2-methyl-6-nitroaniline to an amino group, yielding 4-fluoro-2,6-diaminotoluene. Catalytic hydrogenation is a clean and efficient method for this transformation on a large scale.
Protocol:
-
Reactor Charging: Charge a high-pressure hydrogenation reactor with 4-fluoro-2-methyl-6-nitroaniline, a suitable solvent (e.g., ethanol or methanol), and a palladium on carbon catalyst (5-10% Pd/C).
-
Inerting: Purge the reactor with nitrogen to remove any air.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 40-60 °C) and stir vigorously.
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen.
-
Work-up: Once the hydrogen uptake ceases, cool the reactor, vent the excess hydrogen, and purge with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a bed of celite to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-fluoro-2,6-diaminotoluene. This product can often be used in the next step without further purification.
Trustworthiness of the Protocol: Catalytic hydrogenation is a well-established and reliable method for nitro group reduction, known for its high yields and clean reaction profiles. The progress of the reaction can be easily and accurately monitored by the consumption of hydrogen gas.
Part 3: Mono-diazotization and Hydrolysis
This final and most critical step involves the selective mono-diazotization of one of the amino groups in 4-fluoro-2,6-diaminotoluene, followed by hydrolysis of the diazonium salt to the corresponding phenol. The selectivity of mono-diazotization can be controlled by careful addition of the diazotizing agent at low temperatures.
Protocol:
-
Diazotization Setup: In a suitable reactor, dissolve 4-fluoro-2,6-diaminotoluene in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, and cool the mixture to 0-5 °C.
-
Preparation of Nitrite Solution: Prepare a solution of sodium nitrite in water.
-
Diazotization: Slowly add the sodium nitrite solution to the acidic solution of the diamine, maintaining the temperature below 5 °C. The formation of the diazonium salt can be monitored using starch-iodide paper.
-
Hydrolysis: Once the diazotization is complete, the reaction mixture is slowly heated. The diazonium salt decomposes upon heating in the aqueous acidic solution to form the phenol, releasing nitrogen gas.
-
Reaction Completion: The hydrolysis is typically carried out at temperatures ranging from 50 to 100 °C. The completion of the reaction is indicated by the cessation of nitrogen evolution.
-
Neutralization and Extraction: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide). The product is then extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization to yield the final product.
Mechanistic Rationale:
The diazotization reaction proceeds via the formation of a nitrosonium ion (NO⁺) in situ from sodium nitrite and a strong acid.[2] This electrophile is then attacked by the nucleophilic amino group. The resulting diazonium salt is a versatile intermediate. In the presence of water and upon heating, it undergoes nucleophilic substitution where water acts as the nucleophile, leading to the formation of the phenol and the evolution of nitrogen gas.
Caption: Key stages of the diazotization and hydrolysis process.
Data Presentation: Expected Yields and Purity
The following table summarizes the expected outcomes for each step of the synthesis on a laboratory scale, which can be optimized for large-scale production.
| Step | Product | Expected Yield (%) | Typical Purity (%) (after purification) | Analytical Method |
| 1 | 4-Fluoro-2-methyl-6-nitroaniline | 85-95 | >98 | HPLC, ¹H NMR |
| 2 | 4-Fluoro-2,6-diaminotoluene | 90-98 | >95 | HPLC, ¹H NMR |
| 3 | This compound | 60-75 | >99 | HPLC, ¹H NMR, LC-MS |
Applications in Drug Development: A Versatile Building Block
This compound is a precursor to a wide range of more complex molecules. Its derivatives have shown promise in various therapeutic areas. For instance, the 2-fluoro-6-hydroxyphenyl moiety is a key structural feature in some modern pharmaceuticals.[1] The amino group can be readily acylated, alkylated, or used in cyclization reactions to form heterocyclic systems, while the phenolic hydroxyl group can be converted into ethers or esters, providing a multitude of possibilities for creating diverse chemical libraries for drug discovery.
Safety and Handling
General Precautions:
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[3]
-
Handle all chemicals with care and consult the Safety Data Sheet (SDS) for each substance before use.
Specific Hazards:
-
Nitrating agents: Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care.
-
Diazonium Salts: While generally used in solution, isolated diazonium salts can be explosive when dry. Avoid isolating the diazonium intermediate.[2]
-
Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation reactor is properly maintained and operated by trained personnel.
References
-
MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
-
Capital Resin Corporation. (2024). Guidelines for Working With Hazardous Chemicals. [Link]
Sources
Application Note: Leveraging 2-Amino-4-fluoro-6-methylphenol for the Synthesis of Fluorinated Probes
An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Amino-4-fluoro-6-methylphenol in the synthesis of advanced fluorinated molecular probes.
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Fluorine in Molecular Probes
In the landscape of molecular imaging and drug discovery, the strategic incorporation of fluorine has become a cornerstone for developing high-performance probes. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the C-F bond—can significantly enhance the metabolic stability, bioavailability, and binding affinity of bioactive molecules.[1][2][3] For Positron Emission Tomography (PET), the radionuclide fluorine-18 (¹⁸F) is particularly advantageous due to its near-ideal half-life (109.8 minutes), low positron energy (0.635 MeV) for high-resolution imaging, and clean decay profile.[4][5][6]
The "building block" or "modular" approach, which involves synthesizing a probe from a pre-fluorinated precursor, offers a robust and efficient alternative to late-stage fluorination.[4][7] This methodology allows for consistent and high-yield radiolabeling, making it highly adaptable for creating libraries of compounds. This guide focuses on one such versatile precursor: This compound , detailing its application in the rational design and synthesis of next-generation fluorinated probes.
The Building Block: this compound
This compound is a uniquely functionalized aromatic compound that serves as an excellent scaffold for probe development. Its structure combines several key features that a medicinal chemist can exploit for targeted synthesis.
-
Amino Group (-NH₂): A primary nucleophile, ideal for forming stable amide bonds with carboxylic acids, acyl chlorides, or activated esters. It can also be a handle for other transformations like sulfonamide formation or reductive amination.
-
Phenolic Hydroxyl Group (-OH): A versatile functional group that can be alkylated to form ether linkages, esterified, or used as a handle for coupling reactions.
-
Fluorine Atom (-F): Provides the key element for ¹⁹F NMR studies or, when using its radioisotope ¹⁸F, for PET imaging. Its electron-withdrawing nature also modulates the reactivity of the aromatic ring.
-
Methyl Group (-CH₃): Offers steric bulk that can influence binding conformations and can block potential sites of metabolism, thereby enhancing in vivo stability.
The strategic placement of these groups creates a molecule with distinct electronic and steric properties, making it a valuable intermediate for complex syntheses in pharmaceuticals and agrochemicals.[8]
Physicochemical Properties
A summary of the key properties of this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₇H₈FNO | [9] |
| Molecular Weight | 141.14 g/mol | [9] |
| Boiling Point | 250.4 ± 40.0 °C at 760 mmHg | [9] |
| Flash Point | 105.2 ± 27.3 °C | [9] |
| LogP | 1.59 | [9] |
Logical Workflow: From Building Block to Application
The following diagram illustrates the logical progression from the selection of this compound as a building block to the final application of the synthesized probe in molecular imaging.
Caption: Logical workflow from building block to final application.
Protocol I: Synthesis of a Fluorinated Probe via Amide Bond Formation
This protocol describes the coupling of this compound with a generic carboxylic acid (e.g., a targeting vector for a specific biological receptor) using a standard peptide coupling reagent.
Rationale
Amide bond formation is one of the most reliable and widely used reactions in medicinal chemistry due to the high stability of the resulting bond. Using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides high yields and minimizes side reactions under mild conditions, which is crucial for preserving the integrity of complex bioactive molecules.
Experimental Workflow
Caption: Workflow for amide bond formation protocol.
Step-by-Step Methodology
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Target Carboxylic Acid (1.05 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the Target Carboxylic Acid (1.05 eq) and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).
-
Add DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DMF.
-
Add the solution of the aminophenol to the activated carboxylic acid mixture dropwise.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with water (2x), saturated aq. NaHCO₃ (2x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Characterization:
-
Purify the crude product using silica gel column chromatography, typically with a hexane/ethyl acetate gradient.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Protocol II: Synthesis of a Fluorinated Probe via Williamson Ether Synthesis
This protocol details the alkylation of the phenolic hydroxyl group of this compound with an alkyl halide, which could be part of a linker or a bioactive molecule.
Rationale
The Williamson ether synthesis is a classic and effective method for forming ether linkages. The phenolic proton is weakly acidic and can be deprotonated by a suitable base, such as potassium carbonate, to form a nucleophilic phenoxide. This phenoxide then displaces a halide in an Sₙ2 reaction. This method is advantageous for creating flexible ether-based linkers in probe design. The amino group should be protected (e.g., as a Boc-carbamate) prior to this reaction to prevent competitive N-alkylation.
Experimental Workflow
Caption: Workflow for Williamson ether synthesis protocol.
Step-by-Step Methodology
-
Materials & Reagents:
-
N-Boc-2-Amino-4-fluoro-6-methylphenol (1.0 eq)
-
Alkyl Halide (e.g., bromide or iodide) (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous Acetone or DMF
-
Trifluoroacetic Acid (TFA) for deprotection
-
Dichloromethane (DCM)
-
-
Procedure:
-
Amine Protection (if not already done): Protect the amino group of this compound with a suitable protecting group like Boc-anhydride under standard conditions.
-
To a round-bottom flask, add the N-protected aminophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous Acetone or DMF as the solvent.
-
Add the Alkyl Halide (1.2 eq) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction to room temperature and filter off the solid K₂CO₃.
-
Wash the solid with additional solvent and combine the filtrates.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification & Deprotection:
-
Purify the crude ether using silica gel column chromatography.
-
Deprotection: If necessary, dissolve the purified, Boc-protected product in Dichloromethane (DCM) and add Trifluoroacetic Acid (TFA) (typically 20-30% v/v). Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).
-
Remove the solvent and excess TFA under reduced pressure. The final product is often obtained as a TFA salt.
-
Characterize the final product to confirm its identity and purity.
-
Conclusion: A Versatile Platform for Innovation
This compound represents a powerful and versatile building block for the synthesis of sophisticated fluorinated probes. The orthogonal reactivity of its amino and phenolic hydroxyl groups allows for directed and selective synthetic strategies, enabling the creation of diverse molecular architectures. By leveraging the protocols and principles outlined in this guide, researchers in drug development and molecular imaging can efficiently generate novel probes with enhanced properties, paving the way for new diagnostic and therapeutic innovations.
References
-
van der Born, D., Pees, A., Poot, A. J., Orru, R. V. A., Windhorst, A. D., & Vugts, D. J. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews, 46(15), 4709–4773. [Link][4][6][7]
-
Radiology Key. (2016). PET Radiopharmaceuticals: Fluorinated Compounds. [Link]
-
Zhang, L., Li, Z., & Zhang, W. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry. [Link]
-
ResearchGate. (n.d.). Fluorine-18 labelled building blocks for PET tracer synthesis | Request PDF. [Link]
-
Chemsrc. (2024). This compound | CAS#:133788-81-5. [Link]
-
PubMed. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. [Link]
-
PubChem. (n.d.). 2-Amino-4-fluorophenol. [Link]
-
Izawa, K., Chen, Y., Takeda, S., Meanwell, N. A., & Soloshonok, V. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]
-
Wiley Online Library. (n.d.). Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for F-MRI. [Link]
-
Mu, J., Li, J., Jiang, X., Wang, L., & Zhang, H. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation, 4(6), 100502. [Link]
-
PubChem. (n.d.). 2-Amino-4-methylphenol. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Advantage: Why 4-Fluoro-2-methylphenol is a Key Intermediate. [Link]
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- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 3. nbinno.com [nbinno.com]
- 4. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00492J [pubs.rsc.org]
- 5. Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorine-18 labelled building blocks for PET tracer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound | CAS#:133788-81-5 | Chemsrc [chemsrc.com]
Application Notes and Protocols for 2-Amino-4-fluoro-6-methylphenol in Agrochemical Synthesis
Foreword: The Untapped Potential of a Fluorinated Synthon
In the relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and environmental profiles, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern synthetic chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes. It is within this context that "2-Amino-4-fluoro-6-methylphenol" (CAS No. 133788-81-5) emerges as a promising, yet underexplored, building block for the next generation of crop protection agents.
While extensive literature documents the utility of various substituted 2-aminophenols in the synthesis of bioactive heterocycles, a specific, large-scale application for this compound in the synthesis of a commercialized agrochemical is not yet prominently established. This document, therefore, serves a dual purpose: to provide the known characteristics of this compound and to present a scientifically grounded, hypothetical application in the synthesis of a novel benzoxazole fungicide. This proposed pathway is based on well-established synthetic methodologies for analogous compounds and is intended to inspire further research and development.
Compound Profile: this compound
This substituted aminophenol possesses a unique combination of functional groups: a nucleophilic amino group, a phenolic hydroxyl group, and the strategically positioned fluorine and methyl groups on the aromatic ring. These features make it a versatile synthon for constructing complex molecular architectures.
| Property | Value | Source |
| CAS Number | 133788-81-5 | [1] |
| Molecular Formula | C₇H₈FNO | [1] |
| Molecular Weight | 141.14 g/mol | [1] |
| Appearance | Not specified, likely a crystalline solid | - |
| Boiling Point | 250.4 ± 40.0 °C at 760 mmHg | [1] |
| Flash Point | 105.2 ± 27.3 °C | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
Hypothetical Application: Synthesis of a Novel Benzoxazole Fungicide
The benzoxazole scaffold is a privileged structure in medicinal and agrochemical research, with numerous derivatives exhibiting potent fungicidal activity. The synthesis of 2-substituted benzoxazoles is often achieved through the condensation of a 2-aminophenol with a carboxylic acid or its derivative.
Herein, we propose a hypothetical synthetic pathway for a novel benzoxazole fungicide, "Fungiflor," derived from this compound. The rationale is to combine the fluorinated aminophenol core with a substituted pyridine carboxylic acid, a common toxophore in modern fungicides.
Proposed Synthetic Pathway for "Fungiflor"
The proposed synthesis involves a two-step process: first, the acylation of the amino group of this compound with a suitable pyridine carbonyl chloride, followed by an acid-catalyzed intramolecular cyclization to form the benzoxazole ring.
Sources
Application Notes: Leveraging 2-Amino-4-fluoro-6-methylphenol for the Combinatorial Synthesis of Fluorinated Benzoxazole Libraries
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties.[1] This application note details the utility of the versatile building block, 2-Amino-4-fluoro-6-methylphenol, in the combinatorial synthesis of fluorinated benzoxazole libraries. We present both solution-phase and solid-phase synthetic protocols, underpinned by the chemical rationale for procedural steps. This guide is intended to provide researchers with the foundational knowledge and practical methodologies to generate diverse libraries of fluorinated benzoxazoles for screening and lead optimization in drug discovery programs.
Introduction: The Significance of Fluorinated Scaffolds in Drug Discovery
Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a valuable element in drug design.[1] The introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups, thereby influencing a compound's overall bioactivity and pharmacokinetic profile.[1] Benzoxazoles, a class of heterocyclic compounds, are recognized as "privileged structures" in medicinal chemistry due to their presence in a wide array of biologically active compounds with antimicrobial, anticancer, and anti-inflammatory properties. The fusion of a fluorinated phenol with the benzoxazole scaffold offers a promising avenue for the discovery of novel therapeutics.
This compound is a trifunctional building block, presenting an amino group, a hydroxyl group, and a strategically positioned fluorine atom. This arrangement allows for the construction of diverse molecular libraries through reactions at the amino and hydroxyl functionalities, while the fluorine and methyl groups provide valuable steric and electronic handles for modulating biological activity.
Chemical Profile of this compound
| Property | Value |
| CAS Number | 133788-81-5 |
| Molecular Formula | C₇H₈FNO |
| Molecular Weight | 141.14 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | Not available |
| Boiling Point | 250.4 °C at 760 mmHg |
Note: Physical properties can vary depending on the purity of the substance.
Solution-Phase Combinatorial Synthesis of a 5-Fluoro-7-methylbenzoxazole Library
Solution-phase synthesis offers a rapid and versatile method for the generation of smaller, focused libraries. The primary route to benzoxazole formation from 2-aminophenols involves condensation with either aldehydes or carboxylic acids (or their derivatives).
Rationale for Reagent Selection
-
Aldehydes: A wide variety of commercially available aldehydes allows for the introduction of diverse substituents at the 2-position of the benzoxazole ring. The reaction typically proceeds via the formation of a Schiff base intermediate, followed by cyclization and oxidation.
-
Carboxylic Acids: Direct condensation with carboxylic acids often requires harsher conditions (high temperatures, strong acids). A milder alternative is the use of coupling agents or conversion of the carboxylic acid to a more reactive species like an acyl chloride.
General Workflow for Solution-Phase Synthesis
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield with 2-Amino-4-fluoro-6-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for "2-Amino-4-fluoro-6-methylphenol." This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common challenges in your experiments. We focus on the causality behind experimental choices to ensure scientifically sound and reproducible results.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling, reactivity, and storage of this compound.
Q1: What are the key structural features of this compound that influence its reactivity?
A1: this compound possesses a unique combination of functional groups and substituents that dictate its chemical behavior. The ortho-aminophenol moiety is the primary reactive site, enabling cyclization reactions to form heterocyclic systems like benzoxazoles. The fluorine atom at the 4-position is a strong electron-withdrawing group, which can impact the nucleophilicity of the amino group and the acidity of the phenolic hydroxyl group. The methyl group at the 6-position provides steric hindrance, which can influence the regioselectivity of certain reactions.
Q2: How does the fluorine substituent affect the reactivity of the amino and hydroxyl groups?
A2: The electron-withdrawing nature of the fluorine atom can decrease the electron density on the aromatic ring, making the amino group less nucleophilic compared to non-fluorinated analogs. Conversely, it can increase the acidity of the phenolic hydroxyl group, facilitating its deprotonation. This dual effect can be leveraged to achieve selective reactions. For instance, in reactions where O-alkylation is desired, the increased acidity of the hydroxyl group can be advantageous.
Q3: What are the best practices for storing this compound to prevent degradation?
A3: Like many aminophenols, this compound can be susceptible to oxidation, which may lead to the formation of colored impurities. It is recommended to store this compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place. Avoid exposure to air and light to minimize oxidative degradation.
Q4: Can I perform selective N-alkylation or O-alkylation on this compound?
A4: Yes, selective alkylation is achievable with careful control of reaction conditions. For selective O-alkylation, protecting the more nucleophilic amino group may be necessary prior to alkylation. Alternatively, exploiting the differential reactivity under specific basic conditions can favor O-alkylation. For selective N-alkylation, direct reaction with an alkyl halide under milder basic conditions that do not significantly deprotonate the phenol is a common strategy. A one-pot method involving the formation of an imine followed by reduction can also yield N-alkylated products.[1]
Q5: What are the primary safety concerns when working with this compound?
A5: this compound is classified as harmful if swallowed or inhaled and is suspected of causing genetic defects.[2] It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust. In case of contact with skin or eyes, rinse immediately and thoroughly with water.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during reactions with this compound, with a focus on the synthesis of benzoxazoles, a common application for this class of compounds.
Guide 1: Low Yield in Benzoxazole Synthesis
The condensation of 2-aminophenols with aldehydes or carboxylic acid derivatives is a primary method for synthesizing benzoxazoles.[3][4][5] Low yields are a frequent challenge.[6][7]
Issue: The reaction between this compound and an aldehyde/carboxylic acid results in a low yield of the desired benzoxazole.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low benzoxazole yield.
Possible Causes & Solutions:
-
Purity of Starting Materials: Impurities in either this compound or the coupling partner can inhibit the reaction.
-
Solution: Confirm the purity of your starting materials using techniques like NMR or LC-MS. If necessary, purify the reagents by recrystallization or column chromatography.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a critical role in reaction efficiency.
-
Solution:
-
Temperature: Some reactions may require heating to overcome the activation energy. Incrementally increase the reaction temperature and monitor progress by TLC. For some solvent-free reactions, temperatures up to 130°C may be necessary.[8]
-
Reaction Time: The reaction may not have reached completion. Extend the reaction time and monitor by TLC until the starting material is consumed.
-
Solvent: The choice of solvent can significantly impact solubility and reactivity. Consider screening different solvents. For instance, while ethanol is common, for some catalytic systems, other solvents might be more effective.[9]
-
-
-
Ineffective Catalyst System: The choice and amount of catalyst are crucial for many benzoxazole syntheses.
-
Solution:
-
Catalyst Type: A variety of catalysts can be used, including Brønsted acids, Lewis acids, and metal catalysts.[3][4] If one type is not effective, consider trying another. For example, a switch from a simple acid catalyst to a metal-based catalyst like copper or ruthenium might be beneficial.[2][10]
-
Catalyst Loading: Ensure the correct catalyst loading is used. Sometimes, a slight increase in the amount of catalyst can significantly improve the conversion rate.[11]
-
-
Guide 2: Incomplete Reaction and Presence of Intermediates
Issue: TLC analysis shows the presence of unreacted this compound and potentially a stable intermediate, such as a Schiff base, even after prolonged reaction time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete reactions.
Possible Causes & Solutions:
-
Insufficient Energy Input: The cyclization step to form the benzoxazole ring often requires a higher activation energy than the initial condensation.
-
Solution: As with low yield, increasing the reaction temperature can promote the cyclization of the intermediate.
-
-
Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction.
-
Solution: If using a catalyst, consider adding a fresh portion to the reaction mixture.[7] Ensure the catalyst is not sensitive to air or moisture if the reaction is not performed under an inert atmosphere.
-
-
Stable Intermediate Formation: In reactions with aldehydes, the intermediate Schiff base may be particularly stable and reluctant to cyclize.
-
Solution: The addition of a suitable oxidant can facilitate the cyclization of the Schiff base to the benzoxazole.[7] The choice of oxidant will depend on the specific reaction conditions and the tolerance of other functional groups in the molecule.
-
Guide 3: Formation of Side Products and Purification Challenges
Issue: The reaction mixture contains multiple spots on TLC, indicating the formation of side products, which complicates purification and lowers the yield of the desired product.
Troubleshooting Workflow:
Caption: Workflow for addressing side product formation.
Possible Causes & Solutions:
-
Oxidation of this compound: Aminophenols are prone to oxidation, leading to colored, often polymeric, byproducts.
-
Solution: Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.[7]
-
-
Dimerization or Polymerization: At elevated temperatures, self-condensation of the starting material can occur.
-
Solution: Carefully control the reaction temperature and avoid excessive heating. Using a catalyst that promotes the desired reaction pathway at a lower temperature can also be beneficial.
-
-
Over-alkylation/acylation: If the reaction involves alkylating or acylating agents, reaction at both the amino and hydroxyl groups can occur if conditions are not selective.
-
Solution: Employ a suitable protecting group strategy or fine-tune the reaction conditions (e.g., base, solvent) to favor reaction at one site.
-
-
Challenges in Purification of Fluorinated Compounds: Fluorinated compounds can sometimes exhibit different chromatographic behavior compared to their non-fluorinated analogs.
-
Solution:
-
Column Chromatography: A systematic screening of different solvent systems (eluent) for silica gel chromatography is recommended.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method.[12]
-
Preparative TLC/HPLC: For small-scale reactions or difficult separations, these techniques can provide high-purity material.
-
-
Experimental Protocols
The following are generalized protocols that can be adapted for reactions with this compound, serving as a starting point for optimization.
Protocol 1: General Procedure for Benzoxazole Synthesis via Condensation with an Aldehyde
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, toluene).
-
Add the chosen catalyst (e.g., a catalytic amount of an acid like p-toluenesulfonic acid, or a Lewis acid).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary for Benzoxazole Synthesis (Hypothetical Optimization)
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TSA (10) | Ethanol | 80 | 12 | 45 |
| 2 | p-TSA (10) | Toluene | 110 | 8 | 65 |
| 3 | CuI (5) | DMF | 120 | 6 | 80 |
| 4 | No Catalyst | Neat | 130 | 5 | 75 |
Protocol 2: General Procedure for N-Arylation (Buchwald-Hartwig Type Reaction)
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), the aryl halide (1.2 mmol), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., Cs2CO3, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem.
- Yang, X., Shan, G., & Rao, Y. (2013). Synthesis of 2-Aminophenols and Heterocycles by Ru-Catalyzed C–H Mono- and Dihydroxylation. Organic Letters, 15(10), 2334–2337.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. BenchChem.
- Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
- Sigma-Aldrich. (2025). Safety Data Sheet - this compound.
- Li, J., et al. (2023).
-
PubMed. (2023). Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
-
National Institutes of Health. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Retrieved from [Link]
-
MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]
-
PubMed. (2020). Importance of Fluorine in Benzazole Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective alkylation of aminophenols. Retrieved from [Link]
-
National Institutes of Health. (2018). New Functionalized Phenoxazines and Phenothiazines. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2025). A novel and highly efficient method for the synthesis of benzoxazole. Retrieved from [Link]
-
RSC Publishing. (n.d.). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Retrieved from [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
ACS Omega. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Organocatalytic stereoselective construction of polycyclic benzo[b]thiophenes from 2-aminobenzo[b]thiophenes and alkynyl-substituted enones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 2-aminophenols and heterocycles by Ru-catalyzed C-H mono- and dihydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoxazole synthesis [organic-chemistry.org]
- 4. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Amino-4-fluoro-6-methylphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Amino-4-fluoro-6-methylphenol and its derivatives. As a Senior Application Scientist, this resource is designed to deliver expert insights and practical solutions to common purification issues.
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound derivatives.
Issue 1: Product Discoloration (Pink, Brown, or Darkening Over Time)
Question: My purified this compound derivative, which was initially a light-colored solid, has started to turn pink/brown upon standing. What is causing this, and how can I prevent it?
Answer:
This discoloration is a common issue with aminophenol compounds and is primarily due to oxidation. The electron-rich aromatic ring, activated by both the amino and hydroxyl groups, is susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and the presence of trace metal impurities. The colored byproducts are often quinone-type structures.[1][2]
Solutions:
-
Work Under an Inert Atmosphere: Whenever possible, conduct purification steps such as chromatography, filtration, and solvent evaporation under an inert atmosphere like nitrogen or argon to minimize exposure to oxygen.[1]
-
Use Antioxidants: The addition of a small amount of an antioxidant, such as sodium metabisulfite or sodium hydrosulfite, to solutions during recrystallization can help prevent oxidation.[3][4][5]
-
Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon, or by freeze-pump-thaw cycles, to remove dissolved oxygen.
-
Storage: Store the purified compound in a dark, airtight container, preferably under an inert atmosphere, and at a low temperature to slow down the oxidation process.
Issue 2: Poor Separation and Peak Tailing in Column Chromatography
Question: I am trying to purify my this compound derivative using silica gel chromatography, but I'm observing significant peak tailing and poor separation from impurities. What can I do to improve this?
Answer:
Peak tailing of phenolic compounds on silica gel is a frequent problem.[1] It arises from the acidic nature of the phenolic hydroxyl group and the basicity of the amino group, which can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to irreversible adsorption and band broadening.
Solutions:
-
Mobile Phase Modification:
-
Acidic Modifier: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent. This helps to protonate the amino group and suppress the ionization of the silanol groups, thereby reducing strong interactions.[1]
-
Basic Modifier: Alternatively, for very basic derivatives, adding a small amount of a volatile base like triethylamine or ammonia can be effective. This will deprotonate the silanol groups.
-
-
Alternative Stationary Phases:
-
Fluorinated Phases: Consider using a fluorinated stationary phase (e.g., pentafluorophenyl (PFP) or other fluoroalkyl phases). These phases can offer unique selectivity for fluorinated compounds and may reduce the strong interactions seen with silica.[6][7][8][9] They can provide different elution orders and enhance selectivity for difficult separations.[6]
-
Neutral Alumina: For moderately polar compounds that are sensitive to acidic conditions, neutral alumina can be a good alternative to silica gel.
-
-
Sample Loading: Ensure the crude sample is dissolved in a minimal amount of solvent and loaded onto the column in a concentrated band. Overloading the column can also lead to poor separation.
Issue 3: Difficulty in Achieving Crystallization During Recrystallization
Question: I have dissolved my crude this compound derivative in a hot solvent for recrystallization, but no crystals are forming upon cooling. What should I do?
Answer:
Failure to crystallize can be due to several factors, including the use of an inappropriate solvent, the presence of impurities that inhibit crystal formation, or supersaturation issues.
Solutions:
-
Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] You may need to perform small-scale solubility tests with a range of solvents (e.g., water, ethanol, isopropanol, toluene, or solvent mixtures) to find the optimal one.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[10]
-
Seeding: If you have a small amount of the pure crystalline product, add a tiny seed crystal to the cooled solution to initiate crystallization.
-
Reduce Solvent Volume: If too much solvent was added, carefully evaporate some of it to increase the concentration of your compound.
-
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[11]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might expect in the synthesis of this compound derivatives?
A1: Common impurities can include starting materials, reagents from the synthesis, and side products. For instance, if the synthesis involves the reduction of a nitro group, you might have residual nitro-compound. Other potential impurities could be isomers formed during substitution reactions or products of oxidation, as discussed in the troubleshooting section.[12] Analytical techniques like HPLC and GC-MS are often used to identify and quantify such impurities.[13][14][15][16]
Q2: What is the best general approach for purifying these types of compounds: chromatography or recrystallization?
A2: The choice between chromatography and recrystallization depends on the nature and amount of impurities.
-
Recrystallization is often a good first choice for crude products that are relatively pure (e.g., >90%) and solid. It is an efficient method for removing small amounts of impurities and can be easily scaled up.[1]
-
Column Chromatography is more suitable for separating complex mixtures with multiple components or when impurities have similar solubility to the desired product. It offers finer control over separation but can be more time-consuming and require larger volumes of solvent.
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques is recommended for a thorough purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a preliminary indication of purity. A single spot suggests a relatively pure compound.
-
High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique that can separate and quantify impurities with high sensitivity.[13][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any impurities with distinct signals.[17][18]
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity for crystalline solids.[19]
Q4: Are there any specific safety precautions I should take when working with this compound and its derivatives?
A4: Yes, these compounds should be handled with care. Aminophenols can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[20] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific compound you are working with for detailed safety information.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen solvent to dissolve it at the boiling point.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: General Procedure for Silica Gel Column Chromatography
-
Eluent Selection: Determine a suitable eluent system using TLC. The ideal system should give your product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the starting eluent and pour it into a glass column, ensuring even packing.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the dry sample to the top of the column.
-
Elution: Carefully add the eluent to the column and apply gentle pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.[1]
Section 4: Visualizations
Caption: A general troubleshooting workflow for purification issues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]
- 4. EP0320484A2 - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 5. US4474985A - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. silicycle.com [silicycle.com]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cir-safety.org [cir-safety.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ptfarm.pl [ptfarm.pl]
- 15. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04214A [pubs.rsc.org]
- 19. 2-Amino-4-methylphenol 97 95-84-1 [sigmaaldrich.com]
- 20. 2-Amino-4-fluorophenol | C6H6FNO | CID 2735917 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: HPLC and Column Chromatography Methods for 2-Amino-4-fluoro-6-methylphenol
Welcome to the technical support guide for the analysis and purification of 2-Amino-4-fluoro-6-methylphenol. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions for High-Performance Liquid Chromatography (HPLC) and column chromatography methods. The guidance herein is rooted in established scientific principles and practical, field-proven experience to ensure the integrity and success of your experimental outcomes.
I. HPLC Method Development and Troubleshooting
High-Performance Liquid Chromatography is a cornerstone technique for the analysis of small organic molecules like this compound. Due to its aromatic structure, fluorine and amino functional groups, a reversed-phase approach is typically the most effective.[1] However, challenges can arise. This section addresses common issues in a question-and-answer format.
Frequently Asked Questions (HPLC)
Q1: I'm not getting any retention of this compound on my C18 column. The peak is eluting with the solvent front. What's happening?
A1: This is a classic sign of insufficient interaction between your analyte and the stationary phase, which is common for polar compounds on nonpolar columns. This compound, with its amino and hydroxyl groups, possesses significant polarity.
-
Causality: In reversed-phase HPLC, retention is driven by hydrophobic interactions. If the mobile phase is too "strong" (too high a percentage of organic solvent), it will carry even semi-polar analytes like yours through the column with minimal retention.
-
Troubleshooting Steps:
-
Decrease Organic Solvent Percentage: The most straightforward solution is to increase the aqueous component of your mobile phase. If you are using a 70:30 acetonitrile:water mixture, try shifting to a 50:50 or even a 40:60 ratio. This will increase the polarity of the mobile phase, promoting greater interaction with the C18 stationary phase.
-
Consider a Different Organic Modifier: Methanol is more polar than acetonitrile. Switching from acetonitrile to methanol can sometimes improve retention for polar analytes.
-
Evaluate Column Chemistry: While C18 is a workhorse, a C8 column, being less hydrophobic, might offer better retention for this compound.[2] Alternatively, a phenyl column could provide different selectivity through π-π interactions with the aromatic ring of your analyte.[2] Fluorinated phases can also offer unique selectivity for fluorinated compounds.[2][3]
-
Q2: My peak for this compound is showing significant tailing. How can I improve the peak shape?
A2: Peak tailing is often indicative of secondary interactions between the analyte and the stationary phase, or issues with the column itself.[4] For an amino-containing compound, interactions with acidic silanol groups on the silica backbone of the column are a common culprit.
-
Causality: Free silanol groups on the silica surface can interact ionically with the basic amino group of your analyte, leading to a secondary, stronger retention mechanism that causes the peak to tail.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Adding a small amount of an acidic modifier to the mobile phase, such as 0.1% formic acid or trifluoroacetic acid (TFA), will protonate the silanol groups, minimizing their interaction with the protonated amine. This is a very common and effective strategy.
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the free silanol groups have been chemically deactivated. Ensure you are using a high-quality, end-capped column.
-
Lower the Sample Concentration: Overloading the column can lead to peak tailing.[4] Try injecting a more dilute sample to see if the peak shape improves.
-
Check for Column Contamination: A contaminated guard column or analytical column can also cause poor peak shape.[4] Try flushing the column with a strong solvent or replacing the guard column.
-
Q3: I'm observing inconsistent retention times for my analyte from run to run. What could be the cause?
A3: Fluctuating retention times are a frustrating issue, often pointing to problems with the HPLC system or mobile phase preparation.[5]
-
Causality: The primary drivers of retention time are mobile phase composition and flow rate. Any variation in these parameters will directly impact when your analyte elutes.[5]
-
Troubleshooting Steps:
-
Ensure Proper Mobile Phase Mixing and Degassing: If you are using an online mixer, ensure it is functioning correctly.[4] Premixing your mobile phase manually can sometimes resolve this. Air bubbles in the system can cause pressure fluctuations and, consequently, retention time shifts.[4][6][7] Always degas your mobile phase thoroughly.
-
Check for Leaks: A leak in the system will cause a drop in pressure and an increase in retention times. Carefully inspect all fittings and connections.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection.[4] A 10-15 column volume flush is a good starting point.
-
Temperature Control: Column temperature can affect retention. Using a column oven will provide a stable temperature environment and improve reproducibility.[4]
-
Sample HPLC Protocol
This protocol provides a starting point for the analysis of this compound. Optimization will likely be necessary for your specific instrumentation and sample matrix.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 280 nm |
HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
II. Column Chromatography Purification and Troubleshooting
For isolating larger quantities of this compound, column chromatography is the method of choice.[8] Given the polar nature of the compound, normal-phase chromatography on silica gel is a standard approach.[9][10]
Frequently Asked Questions (Column Chromatography)
Q1: My compound is stuck at the top of the silica gel column and won't elute, even with a relatively polar solvent system like 50% ethyl acetate in hexanes.
A1: This is a common issue when a compound is highly polar and adsorbs too strongly to the silica gel stationary phase.[11][12]
-
Causality: The phenol and amine groups in your molecule are forming strong hydrogen bonds with the silanol groups of the silica gel. The mobile phase is not polar enough to disrupt these interactions and carry the compound down the column.[8][12]
-
Troubleshooting Steps:
-
Increase Solvent Polarity: You need a more polar mobile phase.[11][12] Gradually increase the polarity. A good next step would be to try 100% ethyl acetate. If that is still insufficient, you can start adding a small percentage of methanol to your ethyl acetate (e.g., 1-5%). Methanol is a very polar solvent and is highly effective at eluting polar compounds from silica.
-
Use a Different Stationary Phase: If your compound is extremely polar, you might consider using a less active stationary phase like alumina (neutral or basic grade) or even reversed-phase flash chromatography.[8]
-
Q2: My compound is eluting as a very broad band, and I'm getting poor separation from impurities.
A2: Broad bands can result from several factors, including poor sample loading, incorrect solvent polarity, or issues with the column packing.
-
Causality: If the initial band of the compound is too wide, it will continue to broaden as it moves down the column. This can be due to dissolving the sample in a solvent that is too strong, or simply loading too much material.
-
Troubleshooting Steps:
-
Optimize Sample Loading: Dissolve your crude sample in a minimal amount of a low-polarity solvent (like dichloromethane or toluene) to load it onto the column.[13] If the compound is not soluble in a weak solvent, consider "dry loading."[13] This involves adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of your column. This ensures a very narrow starting band.
-
Fine-Tune the Mobile Phase: Your mobile phase may be too polar, causing the compound to move too quickly and not achieve equilibrium with the stationary phase.[12] Use Thin Layer Chromatography (TLC) to find a solvent system that gives your desired compound an Rf value of approximately 0.3-0.4 for the best separation.
-
Ensure a Well-Packed Column: Air bubbles or channels in the silica bed will lead to an uneven solvent front and band broadening.[8] Take care to pack the column evenly and avoid letting the solvent level drop below the top of the silica.[8][13]
-
Q3: I see streaking on my TLC plate when developing a solvent system. Will this be a problem on the column?
A3: Yes, streaking on a TLC plate is a strong indicator that you will have issues with peak shape and separation on a column.
-
Causality: Streaking is often caused by the same secondary interactions that cause peak tailing in HPLC, or by the sample being overloaded on the TLC plate. For this compound, the acidic nature of the silica gel interacting with the basic amine is a likely cause.
-
Troubleshooting Steps:
-
Add a Modifier to the Mobile Phase: Add a small amount (0.5-1%) of a modifier like triethylamine to your eluent system for both TLC and the column. The triethylamine will neutralize the acidic sites on the silica, preventing the streaking of your basic amine compound.
-
Consider Acetic Acid for Acidic Compounds: Conversely, if you were trying to purify an acidic compound that was streaking, adding a small amount of acetic acid to the mobile phase would be beneficial.
-
Sample Column Chromatography Protocol
This protocol is a starting point for the purification of this compound.
| Parameter | Description |
| Stationary Phase | Silica Gel, 230-400 mesh |
| Mobile Phase (Eluent) | Gradient elution: Start with 20% Ethyl Acetate in Hexanes, gradually increasing to 50% Ethyl Acetate in Hexanes. Add 0.5% Triethylamine to the mobile phase if streaking is observed. |
| Sample Loading | Dry loading is recommended for best resolution. |
| Fraction Collection | Collect fractions and monitor by TLC. |
Column Chromatography Decision Tree
Caption: Decision tree for troubleshooting common column chromatography problems.
III. References
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available from: [Link]
-
Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. ACS Publications. Available from: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available from: [Link]
-
Column Chromatography. Organic Chemistry at CU Boulder. Available from: [Link]
-
Column chromatography. Available from: [Link]
-
Aqueous normal-phase chromatography. Wikipedia. Available from: [Link]
-
Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available from: [Link]
-
Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available from: [Link]
-
What is the Chemistry Behind Normal-Phase Flash Chromatography?. Biotage. Available from: [Link]
-
HPLC Separation Modes. Waters Corporation. Available from: [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. Available from: [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues. AELAB. Available from: [Link]
-
Troubleshooting Common HPLC Problems: Solutions for Better Results. Mastelf. Available from: [Link]
-
HPLC Troubleshooting Guide. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. silicycle.com [silicycle.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. aelabgroup.com [aelabgroup.com]
- 7. mastelf.com [mastelf.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 10. biotage.com [biotage.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Troubleshooting Guide for Benzoxazole Synthesis using 2-Amino-4-fluoro-6-methylphenol
This guide is designed for researchers, scientists, and drug development professionals working on the synthesis of substituted benzoxazoles from 2-Amino-4-fluoro-6-methylphenol. We address common experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying scientific reasoning to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is resulting in a very low yield, or I'm recovering only starting material. What are the most likely causes?
Low or no yield is a common but solvable issue. The electronic properties of your specific starting material, this compound, play a crucial role. The fluorine atom at the 4-position is electron-withdrawing, which can decrease the nucleophilicity of the amino group, making the initial acylation or condensation step more challenging than with unsubstituted 2-aminophenol.
A systematic troubleshooting approach is essential.[1] Key areas to investigate include:
-
Purity of Starting Materials: Impurities in either the 2-aminophenol derivative or the coupling partner (e.g., carboxylic acid, aldehyde) can halt the reaction.[2]
-
Actionable Advice: Verify the purity of your starting materials via Thin Layer Chromatography (TLC), melting point analysis, or NMR spectroscopy. If impurities are detected, purify the materials by recrystallization or column chromatography before use.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.[3] Many benzoxazole syntheses require elevated temperatures to overcome the activation energy for cyclization and dehydration.[3][4]
-
Actionable Advice: If the reaction is sluggish at a given temperature, gradually increase it in increments of 10-20 °C, monitoring progress by TLC. Reactions that appear stalled may simply require extended reaction times.
-
-
Catalyst Inactivity or Inappropriateness: The choice of catalyst is highly dependent on your chosen synthetic route.[1]
-
Actionable Advice: If using a catalyst, ensure it is active and not expired. Some catalysts are sensitive to air and moisture and may require activation or handling under an inert atmosphere.[2] For condensations with carboxylic acids, a strong Brønsted acid like methanesulfonic acid is often effective.[5][6]
-
Q2: My TLC analysis shows the consumption of starting materials, but I see multiple new spots and only a faint spot for the expected product. How do I identify and minimize side products?
The formation of multiple side products points to issues with reaction selectivity or the stability of intermediates.
-
Persistent Intermediates: In syntheses involving aldehydes, the initial Schiff base (imine) intermediate may be stable and fail to cyclize efficiently, leading to side reactions or decomposition.[3] Similarly, when using carboxylic acids, the intermediate O-acyl aminophenol may not cyclize cleanly.
-
Polymerization: Under harsh acidic or high-temperature conditions, phenolic compounds and aldehydes can be susceptible to polymerization.[2]
Strategies for Minimization:
-
Optimize Reaction Conditions: Carefully control the temperature and reaction time. Overheating or prolonged reaction times can promote side product formation.[2]
-
Ensure an Inert Atmosphere: If your reactants or intermediates are sensitive to oxygen, performing the reaction under a nitrogen or argon atmosphere can prevent the formation of oxidative byproducts.[1]
-
Promote Dehydration: The final step of the cyclization is the elimination of water. For reactions run at high temperatures, a Dean-Stark apparatus can be effective for water removal. For lower temperature reactions, the addition of a chemical dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive the equilibrium toward the final benzoxazole product.
Below is a troubleshooting workflow to diagnose and resolve low-yield issues.
Caption: A decision-making flowchart for troubleshooting low product yield.
Q3: I believe I have synthesized the correct product, but purification by column chromatography is difficult and leads to significant product loss. What are some effective purification strategies?
Purification can indeed be a major source of product loss. Benzoxazoles can sometimes exhibit streaking on silica gel columns or be difficult to separate from closely related impurities.
-
Column Chromatography: This is a standard and effective method.[2]
-
Solvent System: The choice of eluent is critical. A common starting point is a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether. For more polar benzoxazoles, adding a small amount of dichloromethane or methanol might be necessary.
-
Silica Gel Treatment: If your compound is basic, pre-treating the silica gel with a small amount of triethylamine (e.g., 1% in the eluent system) can prevent streaking and improve separation.
-
-
Recrystallization: This is an excellent method for obtaining highly pure solid products and is often more scalable than chromatography.[3]
-
Solvent Selection: The key is to find a solvent (or solvent pair) in which your product is soluble at high temperatures but poorly soluble at low temperatures.
-
Mixed Solvent Systems: These are often very effective. A common strategy is to dissolve the crude product in a minimal amount of a good solvent (e.g., acetone, ethyl acetate) at an elevated temperature, and then slowly add a poor solvent (an "anti-solvent" like acetonitrile or heptane) until the solution becomes cloudy.[3][7] Allowing this mixture to cool slowly will promote the formation of pure crystals. A reported method involves dissolving the crude product in ethyl acetate at 75-80°C, cooling, treating with activated charcoal to remove colored impurities, filtering, and then precipitating the product with an anti-solvent like heptane.[7]
-
Experimental Protocols & Characterization
The synthesis of benzoxazoles from 2-aminophenols typically proceeds via condensation with a carboxylic acid or an aldehyde, followed by intramolecular cyclodehydration.[8]
Caption: Generalized workflow for the synthesis of substituted benzoxazoles.
Protocol 1: Synthesis via Condensation with a Carboxylic Acid
This method involves the in-situ formation of an acid chloride, followed by condensation and cyclization, catalyzed by a strong acid. This one-pot procedure is highly effective for a range of carboxylic acids.[5][6]
Step-by-Step Methodology:
-
To a round-bottom flask charged with the desired carboxylic acid (1.0 mmol), add thionyl chloride (SOCl₂, 1.2 mmol) in a suitable anhydrous solvent like toluene or dioxane (5 mL).
-
Heat the mixture at reflux (approx. 80-100 °C) for 1-2 hours to ensure complete formation of the acid chloride. Monitor the reaction by observing the cessation of gas evolution.
-
Cool the reaction mixture to room temperature and carefully remove the excess SOCl₂ and solvent under reduced pressure.
-
To the resulting crude acid chloride, add a solution of this compound (1.0 mmol) in fresh anhydrous dioxane (5 mL).
-
Add methanesulfonic acid (MeSO₃H, approx. 2.0-3.0 mmol) to the mixture.[8]
-
Heat the reaction mixture at 100-120 °C and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature and carefully quench the reaction by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is neutral or slightly basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.[8]
Data Summary: Starting Material and Representative Product
The table below provides key data for the starting material and an expected representative product, 7-Fluoro-5-methyl-2-phenylbenzoxazole.
| Property | This compound | 7-Fluoro-5-methyl-2-phenylbenzoxazole (Expected) |
| Molecular Formula | C₇H₈FNO | C₁₄H₁₀FNO |
| Molecular Weight | 141.14 g/mol [9] | 227.24 g/mol |
| Appearance | Brownish powder[10] | Expected to be a white to off-white solid |
| ¹H NMR (Expected) | Peaks for aromatic protons, methyl group (singlet), -OH and -NH₂ (broad singlets). | Aromatic proton signals in the 7.2-8.3 ppm range, methyl singlet around 2.4-2.6 ppm. |
| ¹⁹F NMR (Expected) | A single peak corresponding to the Ar-F. | A single peak, likely shifted downfield compared to the starting material.[11] |
| ¹³C NMR (Expected) | Signals for 7 distinct carbons. | Signals for 12 distinct carbons (some phenyl carbons may overlap). Benzoxazole carbons typically appear between 110-165 ppm. |
| Mass Spec (EI-MS) | m/z (M⁺) = 141 | m/z (M⁺) = 227 |
References
- Benchchem. Technical Support Center: Troubleshooting Benzoxazole Synthesis. Accessed January 14, 2026. (URL not available)
- Benchchem. Technical Support Center: Synthesis of Substituted Benzoxazoles. Accessed January 14, 2026. (URL not available)
-
One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. ([Link])
- Process for the purification of substituted benzoxazole compounds.
- Benchchem. Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. Accessed January 14, 2026. (URL not available)
- Benchchem. Troubleshooting low yield in benzoxazole synthesis. Accessed January 14, 2026. (URL not available)
-
One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. CSIRO Publishing. ([Link])
-
Synthesis of some benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. ([Link])
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. ([Link])
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. ([Link])
-
Various pathways for benzoxazole synthesis using 2-aminophenol with different substrates. ResearchGate. ([Link])
-
One pot synthesis of benzoxazoles, benzthiazoles and benzimidazoles from carboxylic acids using ionic liquid. ResearchGate. ([Link])
-
Benzoxazole synthesis. Organic Chemistry Portal. ([Link])
-
A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health. ([Link])
-
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. ([Link])
-
Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. ResearchGate. ([Link])
-
2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. MDPI. ([Link])
-
This compound | CAS#:133788-81-5. Chemsrc. ([Link])
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. ([Link])
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Institutes of Health. ([Link])
-
Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. ([Link])
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. ([Link])
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. ([Link])
-
2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review. ResearchGate. ([Link])
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Semantic Scholar. ([Link])
-
Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. MDPI. ([Link])
-
Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. ResearchGate. ([Link])
-
Synthesis and validation of [18F]mBPET-1, a fluorine-18 labelled mTOR inhibitor derivative based on a benzofuran backbone. ResearchGate. ([Link])
-
2-Amino-4-methylphenol. PubChem. ([Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. connectsci.au [connectsci.au]
- 6. One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 7. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | CAS#:133788-81-5 | Chemsrc [chemsrc.com]
- 10. 2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidation of "2-Amino-4-fluoro-6-methylphenol" during reactions
Technical Support Center: 2-Amino-4-fluoro-6-methylphenol
Welcome to the technical support guide for handling this compound. This resource is designed for researchers, medicinal chemists, and process development scientists. This compound is a valuable building block, but its electron-rich aminophenol core makes it highly susceptible to oxidation. This guide provides in-depth, experience-driven answers to common challenges, ensuring the integrity of your reactions and the purity of your products.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound is turning dark purple/brown. What is happening and is my reaction failing?
A1: This color change is a classic indicator of oxidation. The aminophenol moiety is readily oxidized by atmospheric oxygen or trace metal impurities to form a highly colored quinone-imine species. While this doesn't necessarily mean the entire reaction has failed, it signifies that a portion of your starting material is being consumed by this side reaction, leading to reduced yields and purification challenges. The key is to prevent this process from the outset. The oxidation is often accelerated by basic conditions and the presence of transition metal ions.[1][2][3]
Q2: What is the fundamental mechanism of this oxidation?
A2: The oxidation of 2-aminophenols generally proceeds through a series of single-electron transfer steps. Initially, the aminophenol loses an electron to form a radical cation. This is often the rate-limiting step and can be initiated by oxygen, metal ions (like Cu(II) or Fe(III)), or other oxidants.[1] This radical rapidly undergoes further oxidation and intramolecular cyclization to form highly conjugated, and therefore colored, products like phenoxazinones.[1][4] Understanding this mechanism underscores the importance of excluding both oxygen and adventitious metal ions.
Troubleshooting Guide: Proactive & Reactive Solutions
This section provides actionable protocols and the scientific rationale to prevent and address oxidation during your experiments.
Q3: What is the most critical first step to prevent oxidation?
A3: The single most effective preventative measure is to rigorously exclude oxygen from your reaction. This is achieved by maintaining a positive pressure of an inert atmosphere (typically Argon or Nitrogen) throughout the entire experimental setup, from reagent preparation to workup.[5][6]
Core Protocol: Establishing an Inert Atmosphere
-
Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed moisture and oxygen.
-
Assembly: Assemble your reaction apparatus (e.g., a three-neck flask with condenser and dropping funnel) while hot and immediately place it under a positive pressure of inert gas.
-
Purging: Use a Schlenk line or a simple gas bubbler/manifold to purge the assembled glassware with inert gas for at least 15-30 minutes before adding any reagents.[5]
-
Reagent Addition: Add solvents and liquid reagents via cannula or syringe through a rubber septum. Add solid this compound under a strong positive flow of inert gas.
Q4: My reaction is still showing some color development even under an inert atmosphere. What are the other likely culprits?
A4: If you have confidently established an inert atmosphere, the next most likely causes are dissolved oxygen in your solvents or trace metal catalysis.
Solution A: Solvent Degassing Solvents, even those from commercial suppliers, are saturated with dissolved atmospheric gases, including oxygen.[7][8] Degassing is a non-negotiable step for sensitive reactions.
| Degassing Method | Procedure | Effectiveness | Best For |
| Gas Purging/Sparging | Bubble a fine stream of inert gas (Ar or N₂) through the solvent for 30-60 minutes.[5][7] | Good | Large volumes, reactions tolerant of minor oxygen traces. Least effective method.[5][8] |
| Freeze-Pump-Thaw | Freeze the solvent with liquid N₂. Apply high vacuum. Thaw the solvent. Repeat 3 times.[5][8] | Excellent | Highly sensitive reactions (e.g., organometallic catalysis). Considered the most effective method.[8] |
| Sonication under Vacuum | Place the solvent flask in an ultrasonic bath and apply a gentle vacuum for 5-10 cycles.[5][8] | Moderate | Quick degassing for applications like HPLC or moderately sensitive reactions.[5][8] |
Solution B: Metal Ion Chelation Trace amounts of metal ions (Fe, Cu, Mn) from reagents, spatulas, or even the glassware itself can catalytically accelerate oxidation.[1][3] Adding a chelating agent can sequester these ions and render them inactive.
-
Recommended Agent: Ethylenediaminetetraacetic acid (EDTA) or its disodium salt.
-
Mechanism: EDTA is a hexadentate ligand that forms highly stable, water-soluble complexes with most divalent and trivalent metal ions, effectively removing them from the catalytic cycle.[9][10][11]
-
Protocol: Add a small, catalytic amount of EDTA (e.g., 0.01-0.1 mol%) to the reaction mixture at the beginning of the experiment. Its effectiveness in preventing metal-catalyzed degradation is well-documented.[10][12]
Q5: Should I use an antioxidant? If so, how do I choose the right one?
A5: Yes, for particularly sensitive reactions or when stringent exclusion of air is difficult, adding a chemical antioxidant (a reducing agent) is a powerful strategy. The choice depends on the reaction conditions and tolerance of functional groups.
| Antioxidant | Mechanism of Action | Pros | Cons | Typical Use |
| Sodium Dithionite (Na₂S₂O₄) | A powerful reducing agent. The active species, the sulfur dioxide radical anion (•SO₂⁻), reduces the oxidized quinone-imine back to the aminophenol.[13][14] | Very effective, inexpensive, works quickly.[15][16] | Can introduce sulfur byproducts, decomposes in acidic solution, limited solubility in pure organic solvents.[17] | Aqueous or biphasic reactions; purification steps where colored impurities need to be reduced.[14] |
| L-Ascorbic Acid (Vitamin C) | A natural, water-soluble antioxidant that terminates radical chain reactions by donating a hydrogen atom.[18][19] | "Green" reagent, mild, non-toxic byproducts, can act as a pro-oxidant in the presence of metals.[18][20] | Less potent than dithionite, pH-dependent stability.[20] | Biocatalysis, pharmaceutical synthesis, reactions in aqueous or protic solvents.[21][22] |
Workflow for Selecting an Oxidation Prevention Strategy
Caption: Decision workflow for preventing oxidation.
Experimental Protocol: Example Acylation Reaction
This protocol integrates all the recommended preventative measures for a standard acylation of this compound.
Objective: To perform an N-acylation while minimizing oxidative degradation.
Materials:
-
This compound
-
Acetyl Chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Disodium EDTA
-
Argon gas supply
-
Standard, flame-dried glassware
Procedure:
-
Solvent Preparation: Degas anhydrous DCM by sparging with Argon for 30 minutes.[7]
-
Apparatus Setup: Assemble a flame-dried 100 mL three-neck round-bottom flask equipped with a stir bar, a thermometer, and a rubber septum. Purge the entire apparatus with Argon for 20 minutes.
-
Reagent Loading:
-
Under a strong flow of Argon, add this compound (1.0 eq) and a catalytic amount of Disodium EDTA (~0.005 eq) to the flask.
-
Using a degassed syringe, add the degassed DCM to the flask to dissolve the solids.
-
Add triethylamine (1.2 eq) via syringe.
-
-
Reaction:
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Maintain the inert Argon atmosphere via a balloon or positive pressure from the line.
-
-
Monitoring & Workup:
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor by TLC or LC-MS. The solution should remain colorless or very pale yellow.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Proceed with standard aqueous workup and extraction.
-
Oxidation Mechanism Visualization
Caption: Simplified mechanism of oxidation and prevention.
References
-
Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Efficient degassing and ppm-level oxygen monitoring flow chemistry system. Royal Society of Chemistry. Available at: [Link]
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Exploring the Role of EDTA as a Chelating Agent in Various Chemical Processes. Medium. Available at: [Link]
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L-Ascorbic acid in Organic Synthesis: An Overview. ResearchGate. Available at: [Link]
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Ascorbic acid: A versatile catalyst for the synthesis of organic compounds. News-Medical.Net. Available at: [Link]
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EDTA - MOTM. University of Bristol. Available at: [Link]
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Versatile synthesis of organic compounds from ascorbic acid. Mirage News. Available at: [Link]
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(PDF) Efficient degassing and ppm-level oxygen monitoring flow chemistry system. ResearchGate. Available at: [Link]
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EDTA and EGTA chelating agents. Interchim. Available at: [Link]
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Oxidation of 2-aminophenol to 2-amino-3H-phenoxazin-3-one with monochloramine in aqueous environment: A new method for APO synthesis?. PubMed. Available at: [Link]
-
Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. ResearchGate. Available at: [Link]
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Copper (II) catalysed oxidation of 2-aminophenol in aqueous medium. ResearchGate. Available at: [Link]
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The Protective Role of Antioxidants in the Defence against ROS/RNS-Mediated Environmental Pollution. National Institutes of Health (NIH). Available at: [Link]
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L-Ascorbic Acid in Organic Synthesis: An Overview | Request PDF. ResearchGate. Available at: [Link]
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L-Ascorbic acid in Organic Synthesis: An Overview. Semantic Scholar. Available at: [Link]
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Diethyl ether - Wikipedia. Wikipedia. Available at: [Link]
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Biomimetic oxidative coupling of benzylamines and 2-aminophenols: synthesis of benzoxazoles. PubMed. Available at: [Link]
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Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. Available at: [Link]
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Antioxidants as Protection against Reactive Oxygen Stress Induced by Formaldehyde (FA) Exposure: A Systematic Review. National Institutes of Health (NIH). Available at: [Link]
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The Power of Sodium Dithionite as a Versatile Chemical Reducing Agent. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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New synthetic approaches for the construction of 2-aminophenoxazinone architectures. Royal Society of Chemistry. Available at: [Link]
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ROS Regulation and Antioxidant Responses in Plants Under Air Pollution: Molecular Signaling, Metabolic Adaptation, and Biotechnological Solutions. MDPI. Available at: [Link]
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TEMPO-initiated oxidation of 2-aminophenol to 2-aminophenoxazin-3-one. ResearchGate. Available at: [Link]
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How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. Kajay Remedies. Available at: [Link]
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Sodium dithionite – Knowledge and References. Taylor & Francis. Available at: [Link]
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Technical Support Center: Catalyst Selection for Reactions Involving 2-Amino-4-fluoro-6-methylphenol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in reactions involving the sterically hindered and electronically complex substrate, 2-Amino-4-fluoro-6-methylphenol . Our focus is on providing practical, field-proven insights to overcome common challenges in cross-coupling reactions.
Section 1: Foundational Knowledge & Initial Considerations
The structure of this compound presents a unique set of challenges for catalyst selection. The presence of two distinct nucleophilic sites (the amino group and the phenolic hydroxyl group), coupled with steric hindrance from the ortho-methyl group, necessitates a carefully considered approach to achieve high yield and selectivity.
The primary hurdle is controlling the chemoselectivity between N-arylation and O-arylation. The relative acidity of the phenol (pKa ~18 in DMSO) versus the aniline (pKa ~31 in DMSO) is a key factor.[1] This difference can be exploited by carefully choosing the catalyst system (metal, ligand, and base).
Below is a general workflow for approaching catalyst selection for this substrate.
Section 2: Frequently Asked Questions (FAQs) - General Catalyst Selection
Q1: Where should I start when selecting a catalyst for a cross-coupling reaction with this compound?
A1: The choice of metal is the most critical first step and depends entirely on your desired bond formation.
-
For selective C-N bond formation (N-arylation): Palladium-catalyzed systems, specifically those for Buchwald-Hartwig amination, are the industry standard.[2][3] Start with a modern palladium(II) precatalyst paired with a bulky, electron-rich biarylmonophosphine ligand like BrettPhos.[1][4][5]
-
For selective C-O bond formation (O-arylation): Copper-catalyzed systems, often used in Ullmann-type condensations, are generally more effective for selective O-arylation of aminophenols.[1][4][6] A common starting point is CuI with a ligand such as picolinic acid.[5][7]
Q2: Why is the ligand choice so important for this substrate?
A2: The ligand plays several crucial roles. For palladium-catalyzed C-N couplings, sterically hindered ligands are essential.[8][9][10][11] The 6-methyl group on your substrate creates significant steric bulk around the amino group. Bulky ligands like those from the Buchwald or Hartwig groups (e.g., SPhos, XPhos, BrettPhos) create a coordinatively unsaturated palladium center that facilitates both oxidative addition and the final reductive elimination step, which is often turnover-limiting.[12][13][14] For copper-catalyzed C-O couplings, ligands like picolinic acid or diamines can enhance catalyst solubility and promote the desired reactivity while minimizing side reactions.[5][15]
Q3: How does the choice of base affect the reaction's selectivity (N- vs. O-arylation)?
A3: The base is critical for controlling selectivity. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically used in Buchwald-Hartwig C-N couplings.[16] It is strong enough to deprotonate the amine-palladium complex to form the active amido-palladium species but may also deprotonate the phenol. However, the kinetic preference for C-N coupling with palladium catalysts often leads to selective N-arylation.[1][4] For C-O couplings with copper, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred.[5][15] These bases are strong enough to deprotonate the more acidic phenol, allowing it to react, but are often not strong enough to efficiently promote the C-N coupling pathway, thus favoring O-arylation.
Q4: Should I protect the amino or hydroxyl group before running the reaction?
A4: While protecting groups can simplify reactions, modern catalysis often makes them unnecessary, improving step economy.[6] For 2-aminophenol derivatives, catalyst systems have been developed that are orthogonal—meaning one system selectively targets the N-H bond while another selectively targets the O-H bond without protection.[1][4][5][6] It is highly recommended to first screen modern, selective catalyst systems before resorting to a protection-deprotection strategy.
Section 3: Troubleshooting Guides for Specific Reactions
Guide 1: Buchwald-Hartwig C-N Coupling (N-Arylation)
Q: My C-N coupling reaction has stalled or shows low conversion. What are the likely causes?
A: Low conversion with this substrate often points to catalyst inhibition or deactivation.
-
Cause 1: Catalyst Inhibition. Both the amino and phenolic hydroxyl groups can coordinate to the palladium center. The amine itself can act as a ligand, potentially deactivating the catalyst.[17]
-
Solution: Increase the ligand-to-palladium ratio. Using a 2:1 or even 3:1 ligand-to-metal ratio can help ensure the desired phosphine ligand outcompetes the substrate for coordination sites.[17] Also, ensure your amine starting material is of high purity, as trace impurities can poison the catalyst.[17]
-
-
Cause 2: Inefficient Precatalyst Activation. If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[18][19][20] This process can be inefficient.
-
Cause 3: Inappropriate Base. The choice and purity of the base are critical.
-
Solution: Use a strong, anhydrous base like NaOt-Bu or LiHMDS. Ensure it is fresh and has been handled under inert conditions. Using weaker or hydrated bases can lead to incomplete reaction and side product formation.[16]
-
Q: I am observing a significant amount of the O-arylated byproduct in my C-N coupling reaction. How can I improve N-selectivity?
A: This is a classic chemoselectivity challenge.
-
Cause: The base is deprotonating the phenol, and the catalyst system has some activity for C-O coupling.
-
Solution 1: Re-evaluate the Catalyst System. As established by Buchwald and others, palladium catalysts with bulky biarylmonophosphine ligands (like BrettPhos) show extremely high fidelity for C-N coupling over C-O coupling with aminophenols.[1][4][5] If you are using an older or less specialized ligand, switching to one of these is the most effective solution.
-
Solution 2: Lower the Temperature. C-O bond formation often has a higher activation energy than C-N bond formation in these systems. Running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) may slow the undesired C-O coupling more than the desired C-N coupling, improving selectivity.
-
Guide 2: Ullmann-Type C-O Coupling (O-Arylation)
Q: My C-O coupling reaction is giving a mixture of N- and O-arylated products. How can I favor the ether formation?
A: Achieving high O-selectivity requires suppressing the reactivity of the less acidic amino group.
-
Cause: The catalyst system is not selective enough, or the conditions are too harsh. Traditional Ullmann reactions often required very high temperatures, which can lead to a loss of selectivity.[7][21]
-
Solution 1: Use a Copper/Ligand System. Modern Ullmann-type couplings use a ligand to modulate the reactivity of the copper catalyst. For 2-aminophenol derivatives, selective N-arylation can be achieved with just CuI, but selective O-arylation is more challenging.[1][4] For other aminophenol isomers, systems like CuI/picolinic acid with a K₃PO₄ base in DMSO have proven highly effective and selective for O-arylation.[5] This should be your primary screening target.
-
Solution 2: Choose the Right Base. Use a moderately weak inorganic base like K₃PO₄ or K₂CO₃. These bases are effective at deprotonating the phenol but are generally poor bases for promoting C-N coupling under these conditions, thus enhancing O-selectivity.[5][15]
-
Q: I am seeing significant amounts of aryl halide reduction (hydrodehalogenation) instead of my desired ether product. What's wrong?
A: Hydrodehalogenation is a common side reaction in many cross-coupling reactions.
-
Cause: This side reaction can be promoted by trace water or other proton sources in the reaction mixture, or it can be part of a catalyst decomposition pathway.
-
Solution 1: Ensure Anhydrous Conditions. Thoroughly dry all solvents, reagents, and glassware. Use freshly opened, high-purity starting materials.
-
Solution 2: Degas Thoroughly. Oxygen can lead to catalyst decomposition and promote side reactions. Degas your reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst and starting materials.
-
Solution 3: Check Catalyst Purity. Using a high-purity source of copper, such as CuI (99.99%+), can minimize side reactions caused by impurities in the catalyst.
-
Section 4: Experimental Protocols & Data
Protocol: General Catalyst System Screening for C-N Coupling
This protocol outlines a parallel screening approach to quickly identify a promising catalyst system.
-
Array Preparation: In a glovebox, arrange an array of oven-dried 2 mL vials, each with a small magnetic stir bar.
-
Reagent Addition (Solids): To each vial, add this compound (e.g., 0.1 mmol, 1.0 equiv.), the aryl halide coupling partner (1.2 equiv.), and the selected base (2.0 equiv.). See the table below for starting combinations.
-
Catalyst/Ligand Addition: In separate stock solutions, prepare the palladium precatalyst (e.g., 2 mol%) and ligands (e.g., 4 mol%). Add the appropriate catalyst and ligand solution to each designated vial.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to make a 0.2 M solution) to each vial.
-
Reaction: Seal the vials and place them in a pre-heated aluminum reaction block on a magnetic stir plate outside the glovebox. Run the reactions at 90-100 °C for 12-24 hours.
-
Analysis: After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS to determine conversion and the ratio of N- to O-arylated product.
Table 1: Recommended Starting Conditions for Catalyst Screening
| Vial | Pd Precatalyst (2 mol%) | Ligand (4 mol%) | Base (2.0 equiv.) | Solvent |
| 1 | G3-BrettPhos | (none) | NaOt-Bu | 1,4-Dioxane |
| 2 | G3-SPhos | (none) | NaOt-Bu | Toluene |
| 3 | G3-XPhos | (none) | K₃PO₄ | 1,4-Dioxane |
| 4 | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Toluene |
Note: G3-precatalysts already contain the ligand. For Pd₂(dba)₃, the ligand is added separately.
Section 5: References
-
(MDPI)
-
(National Institutes of Health)
-
(National Institutes of Health)
-
(Royal Society of Chemistry)
-
(Wikipedia)
-
(ResearchGate)
-
(Sigma-Aldrich)
-
(ResearchGate)
-
(ResearchGate)
-
(ACS Publications)
-
(PubMed)
-
(DSpace@MIT)
-
(ResearchGate)
-
(Semantic Scholar)
-
(ACS Publications)
-
(BenchChem)
-
(Wikipedia)
-
(Organic Chemistry Portal)
-
(National Institutes of Health)
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(National Institutes of Health)
-
(ACS Publications)
-
(National Institutes of Health)
-
(Wiley Analytical Science)
-
(Chemistry LibreTexts)
-
(MDPI)
-
(ResearchGate)
-
(Europe PMC)
-
(Yoneda Labs)
-
(ResearchGate)
-
(Royal Society of Chemistry)
-
(ACS Publications)
-
(Chemistry LibreTexts)
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. | Semantic Scholar [semanticscholar.org]
- 12. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
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- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Yoneda Labs [yonedalabs.com]
- 20. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 21. Ullmann condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Identification of Impurities in 2-Amino-4-fluoro-6-methylphenol
Welcome to the technical support guide for the identification of impurities in 2-Amino-4-fluoro-6-methylphenol (CAS No. 133788-81-5). This resource is designed for researchers, analytical scientists, and drug development professionals to anticipate, identify, and troubleshoot potential impurities that may arise during the synthesis, storage, and handling of this important chemical intermediate.
I. Introduction: Why Impurity Profiling Matters
The presence of impurities in active pharmaceutical ingredients (APIs) or key starting materials can significantly impact the quality, safety, and efficacy of the final drug product.[1] Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous impurity profiling.[2] Understanding the potential impurity landscape of this compound is not just a regulatory hurdle; it is a critical component of robust process development and quality control.
This guide provides a logical, science-first approach to impurity identification, structured around the likely synthetic and degradation pathways of this compound.
II. Understanding the Impurity Landscape: A Hypothetical Synthesis Pathway
While multiple synthetic routes to this compound may exist, a common and logical pathway involves the nitration of a cresol derivative followed by the reduction of the nitro group. This process is the foundation for predicting the most likely process-related impurities.
Diagram: Hypothetical Synthesis and Impurity Formation Pathway
Caption: Logical workflow from starting materials to final product, highlighting key stages where impurities can be introduced.
III. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of this compound.
Synthesis & Process-Related Impurities
Q1: My chromatogram shows several unexpected peaks eluting near the main product peak. What could they be?
A1: These are likely positional isomers formed during the nitration step. The hydroxyl (-OH) and methyl (-CH₃) groups on the cresol ring are both activating and direct the incoming nitro group to different positions on the ring.[3][4]
-
Probable Cause: The nitration of the precursor (e.g., 4-fluoro-2-methylphenol) is not perfectly selective. You are likely seeing other mononitrated isomers that are subsequently reduced to their corresponding amino-phenols.
-
Troubleshooting:
-
Analytical: The separation of positional isomers can be challenging. It is advantageous to control for these isomers at the starting material stage.[5] Method development should focus on HPLC columns that offer alternative selectivity for positional isomers.
-
Synthetic: Re-evaluate the nitration conditions. Lowering the reaction temperature (-5 to 0 °C) and carefully controlling the stoichiometry of the nitrating agent can significantly improve regioselectivity and reduce the formation of unwanted isomers.[4]
-
Q2: I have identified an impurity with a molecular weight corresponding to the addition of another nitro group. How can I avoid this?
A2: You are observing a polynitrated, likely dinitrated, impurity. The activated nature of the phenol ring makes it susceptible to over-nitration, especially under harsh conditions.[3][4]
-
Probable Cause: The reaction temperature was too high, the reaction time was too long, or an excess of the nitrating agent was used.
-
Troubleshooting:
Q3: An impurity with a mass suggesting an intermediate from the reduction step is present. What is its likely identity?
A3: Incomplete reduction of the nitro group can lead to several stable intermediates.
-
Probable Cause: Insufficient reducing agent, catalyst deactivation, or non-optimized reaction time/temperature.
-
Likely Impurities:
-
Nitroso intermediate: 2-Nitroso-4-fluoro-6-methylphenol.
-
Hydroxylamine intermediate: 2-(Hydroxyamino)-4-fluoro-6-methylphenol. Catalytic reduction of aromatic nitro compounds can sometimes yield phenylhydroxylamines as intermediates or byproducts.[6]
-
-
Troubleshooting:
-
Ensure the activity of the catalyst (e.g., Pd/C) is adequate.
-
Optimize the reaction conditions (pressure, temperature, time) for the reduction step to drive the reaction to completion. Various reducing agents like iron in acidic media or tin(II) chloride can also be used and may offer different impurity profiles.[7][8]
-
Degradation & Stability-Related Impurities
Q4: My sample is developing a pink/brown color upon storage or during sample preparation. What is causing this?
A4: Aminophenols are notoriously susceptible to oxidation, especially when exposed to air, light, or basic conditions. The color change is indicative of the formation of colored oxidation products.
-
Probable Cause: Oxidation of the aminophenol to a quinone-imine type structure. Phenolic compounds are particularly prone to oxidative degradation.[9]
-
Troubleshooting:
-
Storage: Store the material under an inert atmosphere (nitrogen or argon), protected from light, and at reduced temperatures.
-
Sample Preparation: Prepare solutions fresh for analysis. If samples must be stored in an autosampler, consider using amber vials and maintaining a cool temperature. The use of an antioxidant in the sample diluent, such as ascorbic acid, can sometimes mitigate this degradation.[10]
-
Q5: How do I perform a forced degradation study to identify potential degradation products?
A5: Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition.[9][11][12] This is essential for developing a stability-indicating analytical method. A typical study includes:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heated (e.g., 60-80 °C) | Generally stable, but watch for potential desulfonation if sulfonic acid groups are present from synthesis. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, heated (e.g., 60-80 °C) | Potential for oxidation is significantly increased at high pH. |
| Oxidation | 3-30% H₂O₂, room temperature or slightly heated | Highly likely to cause degradation. Expect formation of quinone-imines and other oxidative coupling products.[9] |
| Thermal Degradation | Solid sample heated (e.g., 105 °C) for several days | Assesses intrinsic thermal stability. May lead to various decomposition products. |
| Photodegradation | Expose solid or solution to UV/Vis light (ICH Q1B) | Can catalyze oxidation and other radical-based degradation pathways. |
IV. Experimental Protocols: A Guide to Identification
Protocol 1: Developing a Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is the cornerstone of impurity analysis.[1][13] It must be able to separate the main component from all process-related impurities and degradation products.
Diagram: HPLC Method Development Workflow
Caption: A systematic workflow for developing a stability-indicating HPLC method.
Step-by-Step Methodology:
-
Initial Column and Mobile Phase Screening:
-
Column: Start with a standard C18 column (e.g., 150 x 4.6 mm, 3.5 or 5 µm).
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Detector: UV, monitor at a wavelength such as 275 nm or use a PDA detector to screen across a range.[14]
-
Rationale: Reversed-phase HPLC is the workhorse for pharmaceutical impurity profiling.[13] Acidic mobile phases are used to suppress the ionization of the phenolic hydroxyl group and protonate the amino group, leading to better peak shape.
-
-
Gradient Optimization:
-
Run a broad scouting gradient (e.g., 5% to 95% B in 20 minutes) to determine the approximate elution time of the main peak and any impurities.
-
Adjust the gradient slope around the elution times of the impurity clusters to maximize resolution.
-
-
Forced Degradation and Specificity:
-
Prepare samples according to the conditions in the forced degradation table above.
-
Inject each stressed sample. The goal is to achieve baseline separation between the parent peak and all degradation products.
-
Use a photodiode array (PDA) detector to assess peak purity. The peak for this compound should be spectrally pure in all stressed samples.
-
-
Method Validation:
-
Once the method is optimized, validate it according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Protocol 2: Structural Elucidation using LC-MS
Step-by-Step Methodology:
-
LC-MS Analysis:
-
Use an HPLC method with a volatile mobile phase modifier (e.g., formic acid or ammonium formate instead of phosphoric acid).
-
Acquire data in both positive and negative electrospray ionization (ESI) modes to maximize information.
-
Obtain the accurate mass of the parent ion for each impurity using a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap. This allows for the prediction of the elemental formula.
-
-
Interpreting Fragmentation Patterns:
-
General Rules: Fragmentation is the process where molecular ions break down into smaller, characteristic ions.[15] The patterns are used to deduce the structure.
-
For this compound and its Impurities:
-
Amines: Often undergo α-cleavage (cleavage of the C-C bond adjacent to the C-N bond).[16]
-
Phenols: May show a loss of CO (28 Da) or C₂H₂O.
-
Fluorinated Aromatics: Loss of F (19 Da) or HF (20 Da) is possible but less common than other fragmentations.[17] The presence of fluorine is confirmed by its mass defect in HRMS.
-
-
Table: Common Adducts and Fragments in Mass Spectrometry
| Ion | Description | Mass (Da) |
| [M+H]⁺ | Protonated Molecule (Positive Mode) | MW + 1.0078 |
| [M-H]⁻ | Deprotonated Molecule (Negative Mode) | MW - 1.0078 |
| [M+Na]⁺ | Sodium Adduct (Positive Mode) | MW + 22.9898 |
| [M+HCOOH-H]⁻ | Formate Adduct (Negative Mode) | MW + 44.9982 |
| Loss of CH₃ | Loss of a methyl group | -15.0235 |
| Loss of NH₃ | Loss of ammonia | -17.0265 |
| Loss of H₂O | Loss of water | -18.0106 |
| Loss of CO | Loss of carbon monoxide | -27.9949 |
V. Conclusion
The identification of impurities in this compound is a systematic process that combines predictive chemistry with robust analytical science. By understanding the likely synthetic pathway, anticipating common side reactions, and employing orthogonal analytical techniques like HPLC and LC-MS, researchers can confidently identify, control, and report impurities. This proactive approach not only ensures regulatory compliance but also builds a foundation of deep process knowledge, leading to a safer and more effective final product.
References
- Google Patents. (2021). CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
-
O'Connor, K. E., et al. (2018). Biodegradation of pentafluorosulfanyl-substituted aminophenol in Pseudomonas spp. Ecotoxicology, 27(4), 456-464. [Link]
-
Levy, L. A., et al. (1995). Fluorinated O-Aminophenol Derivatives for Measurement of Intracellular pH. Bioconjugate Chemistry, 6(1), 9-15. [Link]
-
AMSbiopharma. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
Popa, D. S., et al. (2007). Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation. Journal of Chromatography A, 1157(1-2), 246-254. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link]
-
ResearchGate. (n.d.). Structures for the fluorophenol and fluoroaniline isomers used in this study. [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
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Protheragen. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
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Satyanarayana, L., et al. (2012). Simultaneous, Stability Indicating Method Development and Validation for Related Compounds of Ibuprofen and Paracetamol Tablets. Journal of Chromatographic Science, 3(8), 155. [Link]
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Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(6s), 12-21. [Link]
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SIELC Technologies. (n.d.). Separation of 2-Amino-4-methylphenol on Newcrom R1 HPLC column. [Link]
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ResearchGate. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]
-
Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]
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Jensen, G. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
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LibreTexts. (2021). 2.8: Interpretation of Mass Spectra. Chemistry LibreTexts. [Link]
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ResearchGate. (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
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MedCrave. (2016). Forced Degradation Studies. [Link]
-
Szymański, W., et al. (2021). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. Molecules, 26(11), 3125. [Link]
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Khan Academy. (2022). Nitration of Phenols. [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
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LibreTexts. (2021). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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ATB (Automated Topology Builder). (n.d.). 2-Amino-4-fluorophenol. [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
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Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. [Link]
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PubChem. (n.d.). 2-Amino-4-fluorophenol. [Link]
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Chemsrc. (n.d.). This compound. [Link]
-
MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]
- Google Patents. (2020). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
-
CDC Stacks. (2016). Isomer-specific toxicity profiles of aminophenols. [Link]
-
Grossert, J. S., et al. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of Mass Spectrometry, 59(6), e5043. [Link]
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-
ResearchGate. (n.d.). Some reported examples of the nitration of m-cresol under various conditions. [Link]
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SIELC Technologies. (n.d.). Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column. [Link]
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Stability issues of "2-Amino-4-fluoro-6-methylphenol" in different solvents
Welcome to the technical support center for "2-Amino-4-fluoro-6-methylphenol." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various solvents. As a substituted aminophenol, this molecule exhibits specific reactivity that requires careful consideration during experimental design and execution to ensure data integrity and reproducibility. This document provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Introduction to the Stability of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, like many aminophenols, its utility is accompanied by challenges related to its chemical stability. The presence of both an amino (-NH2) and a hydroxyl (-OH) group on the aromatic ring makes the molecule highly susceptible to oxidation.[1][2] This oxidation is often accelerated by factors such as the presence of oxygen, light, high pH, and trace metal impurities. The primary degradation pathway for aminophenols is oxidation to form quinone-imine intermediates, which can then polymerize to produce colored products. This degradation not only reduces the purity of the compound but can also interfere with downstream applications and analytical readouts.
This guide will walk you through the common stability issues encountered with this compound in different solvent systems and provide actionable strategies to mitigate these problems.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Solution Discoloration (Yellow, Brown, or Pink/Purple Hue)
Question: I dissolved this compound in my solvent, and the solution has developed a yellow/brown or pinkish color. What is happening, and how can I prevent it?
Answer:
This is the most common stability issue with aminophenols and is a clear indication of oxidation.[1] The discoloration is due to the formation of highly colored polymeric species that arise from the initial oxidation of the parent molecule.
Causality:
-
Aerial Oxidation: The primary culprit is dissolved oxygen in your solvent, which readily oxidizes the electron-rich aminophenol ring.
-
Solvent Effects: Protic solvents, especially at neutral to high pH, can facilitate oxidation.
-
Light Exposure: UV and even ambient light can provide the energy to initiate oxidation.
-
Contaminants: Trace metal ions (e.g., iron, copper) in your solvent or on your glassware can act as catalysts for oxidation.
Troubleshooting Steps:
-
Solvent Degassing: Before use, thoroughly degas your solvent to remove dissolved oxygen. This can be achieved by:
-
Sparging: Bubble an inert gas (e.g., argon or nitrogen) through the solvent for 15-30 minutes.
-
Freeze-Pump-Thaw: For highly sensitive experiments, perform at least three freeze-pump-thaw cycles.
-
-
Use of Antioxidants: For applications where an antioxidant will not interfere, consider adding a small amount of a reducing agent to the solvent. A common choice is ascorbic acid.[3]
-
pH Control: If your application allows, maintaining a slightly acidic pH can significantly slow down the oxidation process. The protonated amine is less susceptible to oxidation.
-
Work in an Inert Atmosphere: Prepare your solutions and conduct your experiments in a glove box or under a blanket of inert gas.
-
Protect from Light: Use amber vials or wrap your glassware in aluminum foil to prevent photo-oxidation.
-
Chelate Metal Contaminants: If metal contamination is suspected, rinsing glassware with a solution of a chelating agent like EDTA, followed by a thorough rinse with high-purity solvent, can be beneficial.
Issue 2: Inconsistent Results in Biological Assays
Question: I'm using this compound in a cell-based assay, and my results are not reproducible. Could this be a stability issue?
Answer:
Absolutely. The degradation products of this compound are likely to have different biological activities and toxicities compared to the parent compound.
Causality:
-
Formation of Reactive Intermediates: The initial oxidation product, a quinone-imine, is a reactive electrophile that can covalently modify proteins and other biomolecules, leading to cytotoxicity or off-target effects.
-
Time-Dependent Degradation: If your stock solutions are not freshly prepared, the concentration of the active compound will decrease over time, leading to variability in your assay results.
-
Buffer Composition: The composition of your assay buffer (pH, presence of certain salts) can influence the rate of degradation.
Troubleshooting Steps:
-
Fresh is Best: Always prepare your stock solutions of this compound fresh for each experiment.
-
Solvent Choice for Stock Solutions: Prepare high-concentration stock solutions in a less reactive, aprotic solvent like DMSO or DMF, and store them at -20°C or -80°C under an inert atmosphere. Minimize freeze-thaw cycles.
-
Dilution Strategy: When diluting your stock solution into aqueous assay buffers, do so immediately before adding it to your cells or assay plate.
-
Control Experiments:
-
Include a "vehicle control" where you add the same amount of the solvent used for your stock solution.
-
Consider a "degraded compound" control by intentionally oxidizing a sample of your compound (e.g., by bubbling air through the solution) to see if it produces a different biological response.
-
Issue 3: Appearance of Unexpected Peaks in Chromatography (HPLC, LC-MS)
Question: I'm analyzing my reaction mixture containing this compound by HPLC, and I see several unexpected peaks that are not my starting material or expected product. What could be the cause?
Answer:
These are likely degradation products. The high sensitivity of modern analytical techniques can easily detect even minor impurities.
Causality:
-
On-Column Degradation: The stationary phase of your HPLC column, especially if it has exposed silanol groups, can sometimes catalyze the degradation of sensitive compounds.
-
Mobile Phase Reactivity: A mobile phase with a high pH or containing reactive additives can cause degradation during the analysis.
-
Sample Preparation: The way you prepare your sample for injection (e.g., solvent used, time it sits on the autosampler) can introduce degradation products.
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Keep the pH of your mobile phase neutral or slightly acidic if possible.
-
Ensure your mobile phase is freshly prepared and degassed.
-
-
Sample Diluent: Use a diluent for your sample that is known to be non-reactive and in which the compound is stable. Often, using the initial mobile phase composition is a good choice.
-
Autosampler Conditions: If your autosampler is not temperature-controlled, the sample may degrade while waiting for injection. If possible, keep the autosampler tray cooled.
-
Column Choice: Consider using a column with end-capping to minimize interactions with residual silanols.
-
Rapid Analysis: Minimize the time between sample preparation and injection.
Frequently Asked Questions (FAQs)
Q1: Which solvents are best for storing this compound?
A1: For long-term storage of solutions, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally preferred over polar protic solvents like methanol or ethanol. Protic solvents can participate in hydrogen bonding and may facilitate oxidation. For short-term use in reactions, the choice of solvent will be dictated by the reaction conditions, but the stability principles outlined above should always be considered. Storing the compound as a dry solid in a dark, cool, and inert environment is the most stable option.[4]
Q2: How does the fluoro group in this compound affect its stability compared to other aminophenols?
A2: The electron-withdrawing nature of the fluorine atom can have a modest stabilizing effect on the aromatic ring by slightly reducing its electron density, making it less susceptible to oxidation compared to its non-fluorinated counterpart. However, this effect is generally not sufficient to prevent oxidation under harsh conditions, and the same handling precautions for other aminophenols should be followed.
Q3: Can I use a rotary evaporator to concentrate a solution of this compound?
A3: Yes, but with caution. The combination of heat and exposure to air during rotary evaporation can accelerate degradation. It is recommended to use a lower bath temperature and to backfill the system with an inert gas like nitrogen or argon after the solvent has been removed, especially if the compound will not be used immediately.
Q4: My solid this compound has turned from a white/off-white powder to a tan or brown color. Is it still usable?
A4: The color change indicates that the solid has started to oxidize. While it may still contain a significant amount of the desired compound, it is no longer pure. For applications requiring high purity, it is recommended to use a fresh, unoxidized batch. If this is not possible, you may need to purify the material (e.g., by recrystallization under an inert atmosphere) and verify its purity by an appropriate analytical method (e.g., NMR, HPLC, or LC-MS) before use.
Q5: What are the best analytical techniques to monitor the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for purity assessment and stability studies.[5] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly effective as it can provide information about the masses of the degradation products, aiding in their identification.
Data Summary and Experimental Protocols
Table 1: Recommended Solvent Systems and Handling Conditions
| Solvent Class | Examples | Recommended Use | Stability Considerations & Mitigation Strategies |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Stock solutions, non-aqueous reactions | Good general stability. Degas solvent and store solutions under inert gas at low temperature. |
| Polar Protic | Water, Methanol, Ethanol | Aqueous reactions, biological assays | Prone to oxidation, especially at higher pH. Use freshly prepared, degassed solutions. Consider adding an antioxidant. |
| Non-Polar | Toluene, Dichloromethane | Organic synthesis | Generally stable, but ensure solvents are peroxide-free. |
Protocol 1: Preparation of a Stabilized Stock Solution
-
Glassware Preparation: Ensure all glassware is scrupulously clean and dry. If metal contamination is a concern, pre-rinse with an EDTA solution followed by high-purity water and the chosen solvent.
-
Solvent Degassing: Sparge your chosen solvent (e.g., DMSO) with dry argon or nitrogen for 20-30 minutes.
-
Weighing: In a controlled environment (e.g., under a gentle stream of inert gas), accurately weigh the required amount of this compound into a tared amber vial.
-
Dissolution: Add the degassed solvent to the vial to achieve the desired concentration.
-
Inerting and Sealing: Briefly flush the headspace of the vial with inert gas before sealing it tightly with a cap containing a chemically resistant septum.
-
Storage: Store the solution at -20°C or -80°C, protected from light.
Protocol 2: Monitoring Stability by HPLC
-
Sample Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution by HPLC to determine the initial purity and peak area.
-
Incubation: Store the solution under the desired test conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Evaluation: Compare the peak area of the parent compound at each time point to the initial peak area to determine the percentage of degradation. Monitor for the appearance and growth of new peaks, which represent degradation products.
Visualizing Degradation and Troubleshooting
Diagram 1: The Oxidation Pathway of Aminophenols
Caption: The primary degradation pathway involves oxidation to a reactive intermediate.
Diagram 2: Troubleshooting Workflow for Solution Discoloration
Caption: A step-by-step guide to resolving solution discoloration issues.
References
-
Chemsrc. This compound | CAS#:133788-81-5. [Link]
-
PubChem. 2-Amino-4-fluorophenol. [Link]
-
ResearchGate. Effects of Amino Substitution on the Excited State Hydrogen Transfer in Phenol: A TDDFT Study. [Link]
-
SciSpace. Stability of aqueous solutions of N-acetyl-p-aminophenol. (1961). [Link]
-
Semantic Scholar. Stability of aqueous solutions of N-acetyl-p-aminophenol. [Link]
-
PubMed. Stability of aqueous solutions of N-acetyl-p-aminophenol. [Link]
-
Phenomenex. TROUBLESHOOTING GUIDE. [Link]
-
Wikipedia. 4-Aminophenol. [Link]
-
Chromatography Forum. handling 4-aminophenol. [Link]
-
PubChem. 2-Amino-4-methylphenol. [Link]
-
Chrom-Tech. HPLC Troubleshooting Guide. [Link]
-
Conquer Scientific. HPLC Troubleshooting Guide – An App That Will Save Time and Frustration. [Link]
-
National Institutes of Health. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]
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- 5. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Isomers of 2-Amino-4-fluoro-6-methylphenol for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the structural isomers of 2-Amino-4-fluoro-6-methylphenol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of properties to explain the underlying chemical principles that govern the distinct characteristics of each isomer. We will explore their synthesis, spectroscopic differentiation, and potential applications, supported by established experimental protocols and theoretical data.
Introduction: The Significance of Isomerism in Substituted Phenols
Positional isomerism in substituted phenols, such as the aminofluoromethylphenols, plays a critical role in determining the physicochemical and biological properties of a molecule. The spatial arrangement of the amino, fluoro, and methyl groups on the phenol ring influences factors like acidity (pKa), lipophilicity (logP), hydrogen bonding capabilities, and metabolic stability. These variations, in turn, dictate the molecule's suitability as a pharmaceutical intermediate, agrochemical, or material science building block. Understanding the nuanced differences between these isomers is paramount for rational drug design and the synthesis of novel chemical entities.
The parent compound, this compound, and its isomers are of particular interest due to the combination of an electron-donating amino group, an electron-withdrawing fluorine atom, and a lipophilic methyl group on the phenolic scaffold. This unique substitution pattern can lead to a range of biological activities and chemical reactivities.
Positional Isomers of this compound
Several positional isomers of this compound exist, each with a unique substitution pattern on the benzene ring. For the purpose of this guide, we will focus on a comparative analysis of the following representative isomers:
-
Isomer A: this compound (CAS: 133788-81-5)
-
Isomer B: 2-Amino-6-fluoro-4-methylphenol
-
Isomer C: 4-Amino-2-fluoro-6-methylphenol
-
Isomer D: 3-Amino-5-fluoro-2-methylphenol (CAS: 173322-85-5)
-
Isomer E: 2-Amino-4-fluoro-5-methylphenol
-
Isomer F: 4-Amino-3-fluoro-2-methylphenol (CAS: 1020173-27-6)
Comparative Physicochemical Properties
| Property | This compound (Isomer A) | Predicted Trends for Other Isomers | Rationale for Predicted Differences |
| Molecular Weight | 141.14 g/mol | 141.14 g/mol (for all isomers) | All are constitutional isomers with the same molecular formula (C₇H₈FNO). |
| Boiling Point | 250.4 ± 40.0 °C at 760 mmHg[1] | Varies | Isomers with ortho-amino and hydroxyl groups may exhibit intramolecular hydrogen bonding, leading to lower boiling points compared to isomers where these groups are meta or para and favor intermolecular hydrogen bonding. |
| Acidity (pKa) | Not available | Varies | The position of the electron-withdrawing fluorine atom will significantly impact the acidity of the phenolic proton. A fluorine atom ortho or para to the hydroxyl group will have a stronger acidifying effect than one in the meta position. The position of the amino group will also play a role. |
| Lipophilicity (LogP) | 1.59[1] | Varies | The overall polarity and ability to form hydrogen bonds with water will differ based on the relative positions of the polar amino and hydroxyl groups and the nonpolar methyl group. Intramolecular hydrogen bonding can increase lipophilicity. |
Synthesis Strategies for Aminofluoromethylphenol Isomers
The synthesis of these isomers typically involves multi-step sequences starting from commercially available substituted phenols or anilines. The choice of synthetic route is dictated by the desired substitution pattern and the principles of electrophilic aromatic substitution.
General Synthetic Workflow
A common retrosynthetic approach involves the nitration of a corresponding fluoromethylphenol, followed by the reduction of the nitro group to an amine. The regioselectivity of the nitration step is crucial and is directed by the existing substituents on the aromatic ring.
Experimental Protocol: Synthesis of 2-Amino-4-nitrophenol (A representative precursor)
This protocol for the synthesis of a related aminophenol illustrates the general principles that can be adapted for the target isomers.
Objective: To synthesize 2-amino-4-nitrophenol by selective reduction of 2,4-dinitrophenol.
Materials:
-
2,4-dinitrophenol
-
Ammonium chloride (NH₄Cl)
-
Concentrated aqueous ammonia (approx. 28%)
-
Glacial acetic acid
-
Activated carbon (e.g., Norit)
-
Deionized water
Procedure:
-
In a suitable reaction vessel, suspend 2,4-dinitrophenol in water.[2]
-
Add ammonium chloride and concentrated aqueous ammonia to the suspension.[2]
-
Heat the mixture to approximately 85°C with stirring.[2]
-
Allow the reaction to cool, which should result in the precipitation of the crude product.
-
Filter the mixture and press the crystals to remove excess liquid.
-
Dissolve the solid in boiling water and acidify the solution with glacial acetic acid.[2]
-
Add activated carbon to decolorize the solution and filter while hot.[2]
-
Cool the filtrate to induce crystallization of the purified 2-amino-4-nitrophenol.
-
Collect the crystals by filtration and dry appropriately. The melting point of the product should be in the range of 140–142°C.[2]
Causality of Experimental Choices:
-
Selective Reduction: The use of a milder reducing agent or carefully controlled reaction conditions allows for the selective reduction of one nitro group in the presence of the other.
-
Acidification: Acidification of the solution after dissolving the crude product is necessary to protonate the amino group and facilitate the removal of impurities during the recrystallization process.
-
Activated Carbon: This is used to adsorb colored impurities, resulting in a purer final product.
Spectroscopic and Chromatographic Differentiation
The structural differences between the isomers lead to distinct spectroscopic signatures, which are key to their identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between these isomers. The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic effects of the substituents.
Expected ¹H NMR Spectral Features:
-
Aromatic Region (δ 6.0-8.0 ppm): The number of signals, their splitting patterns (multiplicity), and their chemical shifts will be unique for each isomer. The electron-withdrawing fluorine atom will generally deshield nearby protons, shifting their signals downfield. The electron-donating amino and hydroxyl groups will shield ortho and para protons, shifting their signals upfield.
-
Methyl Protons (δ 2.0-2.5 ppm): A singlet corresponding to the three methyl protons will be observed in this region.
-
NH₂ and OH Protons: These signals can be broad and their chemical shifts are concentration and solvent-dependent.
Illustrative ¹H NMR Chemical Shift Predictions:
While experimental spectra for all target isomers are not available, we can predict the relative chemical shifts based on established substituent effects on the benzene ring.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The key vibrational bands for these isomers are:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹. The position and shape of this band can indicate the extent of hydrogen bonding.
-
N-H Stretch: Two sharp bands for the primary amine in the region of 3300-3500 cm⁻¹.
-
C-F Stretch: A strong absorption band in the region of 1000-1400 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
-
Aromatic C-H Bending (out-of-plane): The pattern of bands in the 650-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺˙) at m/z = 141 for all isomers. Differentiation will rely on the analysis of fragmentation patterns. Common fragmentation pathways for aminophenols include the loss of CO, HCN, and radicals such as H˙ and CH₃˙. The presence of fluorine will introduce additional fragmentation pathways, such as the loss of HF or F˙. The relative intensities of the fragment ions will vary depending on the stability of the resulting cations, which is influenced by the positions of the substituents.
High-Performance Liquid Chromatography (HPLC)
HPLC is the method of choice for the separation and quantification of these isomers. A reversed-phase method using a C18 column is a good starting point. The elution order will depend on the relative polarity of the isomers.
Experimental Protocol: HPLC Separation of Aminophenol Isomers
This protocol provides a general framework for the separation of aminophenol isomers and can be optimized for the specific fluorinated methylphenol isomers.
Objective: To achieve baseline separation of a mixture of aminophenol isomers.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase:
-
A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., methanol or acetonitrile). A typical starting point could be an isocratic mobile phase of 85:15 (v/v) aqueous phosphate buffer (pH 4.85):methanol.[3]
Procedure:
-
Prepare standard solutions of each isomer in the mobile phase.
-
Set the flow rate (e.g., 1 mL/min) and column temperature (e.g., 25°C).[3]
-
Set the UV detector to a wavelength where all isomers have significant absorbance (e.g., 285 nm).[3]
-
Inject the standard solutions and the mixture to determine the retention times and resolution.
-
Optimize the mobile phase composition (buffer pH and organic modifier percentage) to achieve optimal separation.
Causality of Experimental Choices:
-
Reversed-Phase C18 Column: The nonpolar stationary phase separates the isomers based on their relative hydrophobicity.
-
Buffered Mobile Phase: The pH of the mobile phase is critical for controlling the ionization state of the amino and hydroxyl groups, which significantly affects their retention times.
-
Organic Modifier: The percentage of methanol or acetonitrile is adjusted to control the elution strength of the mobile phase.
Comparative Reactivity and Potential Applications
The different electronic and steric environments of the isomers will influence their reactivity and potential applications.
-
Acylation and Alkylation: The amino and hydroxyl groups are nucleophilic and can undergo acylation and alkylation reactions. The relative reactivity of these two groups will depend on the specific isomer and reaction conditions.
-
Diazotization: The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for the synthesis of a wide range of derivatives, including azo dyes.
-
Oxidation: Aminophenols are susceptible to oxidation, which can lead to the formation of colored polymeric products. The ease of oxidation will vary among the isomers.[4]
The specific substitution patterns of these isomers make them attractive candidates for:
-
Pharmaceutical Intermediates: The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets. The amino and hydroxyl groups provide handles for further chemical modification.
-
Agrochemicals: Many pesticides and herbicides contain substituted phenol and aniline moieties.
-
Dyes and Pigments: The aminophenol scaffold is a common feature in various classes of dyes.
Conclusion
The isomers of this compound, while sharing the same molecular formula, are distinct chemical entities with unique physicochemical properties, spectroscopic signatures, and reactivities. This guide has provided a framework for their comparative analysis, emphasizing the importance of understanding the structure-property relationships that govern their behavior. While a complete experimental dataset for all isomers is not currently available, the principles and protocols outlined herein provide a solid foundation for researchers and drug development professionals to synthesize, characterize, and utilize these versatile compounds in their respective fields. The judicious application of spectroscopic and chromatographic techniques is essential for the unambiguous identification and quality control of these valuable chemical building blocks.
References
- Chemsrc. This compound | CAS#:133788-81-5. (2025-12-02).
- Hartman, W. W., & Silloway, H. L. (n.d.). 2-AMINO-4-NITROPHENOL. Organic Syntheses Procedure.
- Chemcess. Aminophenol: Properties, Production, Reactions And Uses.
- Iasi, L., et al. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Environmental Monitoring and Assessment, 185(3), 2367-75.
- Benchchem.
- Benchchem. A Comparative Guide to the Synthesis Efficiency of Aminophenol Isomers. (2025-12).
- Benchchem. A Comparative NMR Study of Ortho- and Para-Substituted Aminophenyl Compounds. (2025-12).
- AIST.
- Chemsrc. This compound | CAS#:133788-81-5. (2025-12-02).
- AChemBlock. 3-Amino-5-fluoro-2-methylphenol 97.00% | CAS: 173322-85-5.
- BLD Pharm. 1020173-27-6|4-Amino-3-fluoro-2-methylphenol.
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Aminophenol Derivatives
In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of medicinal chemistry. This guide provides an in-depth technical comparison of the biological activities of fluorinated versus non-fluorinated aminophenol derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. By synthesizing experimental data and elucidating the underlying mechanisms, we aim to provide a clear perspective on the "fluorine advantage" in the context of this versatile chemical class.
The Strategic Role of Fluorine in Modulating Bioactivity
The introduction of fluorine into a molecule can dramatically alter its physicochemical properties, leading to enhanced biological activity.[1] Key effects of fluorination include:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation and prolonging the drug's half-life.[2]
-
Enhanced Lipophilicity: Fluorine substitution can increase a molecule's ability to cross cell membranes, improving bioavailability.[2][3]
-
Altered Acidity and Basicity: The high electronegativity of fluorine can influence the pKa of nearby functional groups, affecting drug-receptor interactions.[4]
-
Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, enhancing binding affinity and potency.[4]
These properties are often leveraged to optimize the therapeutic potential of various drug candidates, including aminophenol derivatives.
Comparative Analysis of Biological Activities
This section delves into a comparative analysis of the anticancer, antimicrobial, and antioxidant activities of fluorinated and non-fluorinated aminophenol derivatives, supported by experimental data from various studies.
Anticancer Activity: A Tale of Enhanced Potency
The introduction of fluorine into aminophenol-based structures has shown considerable promise in enhancing their anticancer properties. This is often attributed to improved cellular uptake and target engagement.
A study on fluorinated aminophenylhydrazines (a class of aminophenol derivatives) demonstrated potent cytotoxic effects against the A549 non-small cell lung cancer cell line.[2] The results indicated that the cytotoxic and antiproliferative effects increased with the number of fluorine atoms. For instance, a compound with five fluorine atoms exhibited a significantly lower IC50 value, indicating higher potency, compared to a derivative with two fluorine atoms.[2]
In contrast, studies on non-fluorinated aminophenol analogues have also revealed significant anticancer activity, particularly those with long alkyl chains. For example, p-dodecylaminophenol has shown potent activity against various cancer cell lines, including breast cancer, prostate cancer, and leukemia.[5] The mechanism is believed to involve the induction of apoptosis.[5]
Comparative Data: Anticancer Activity (IC50 Values)
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated | Fluorinated Aminophenylhydrazine (5 Fluorine atoms) | A549 (Lung) | 0.64 | [2] |
| Fluorinated | Fluorinated Aminophenylhydrazine (2 Fluorine atoms) | A549 (Lung) | Not specified, but less potent than the 5-fluoro derivative | [2] |
| Non-Fluorinated | p-Dodecylaminophenol | MCF-7 (Breast) | ~5 | [6] |
| Non-Fluorinated | p-Dodecylaminophenol | DU-145 (Prostate) | ~7 | [6] |
| Non-Fluorinated | p-Dodecylaminophenol | HL60 (Leukemia) | ~3 | [6] |
| Non-Fluorinated | o-Aminophenol Derivative (6i) | HepG2 (Liver) | 29.46 | [7] |
| Non-Fluorinated | o-Aminophenol Derivative (6i) | A549 (Lung) | 71.29 | [7] |
| Non-Fluorinated | o-Aminophenol Derivative (6i) | MCF7 (Breast) | 80.02 | [7] |
Note: The data presented is compiled from different studies and should be interpreted as a general comparison of potency.
Antimicrobial Activity: A Broadening Spectrum
Aminophenol derivatives, particularly in the form of Schiff bases, have been widely investigated for their antimicrobial properties. Fluorination can further enhance this activity.
Studies on Schiff bases derived from fluorinated 1,2,4-triazole-3-thione have shown moderate antifungal activity against Candida species, with a 4-methoxyphenyl substituted derivative exhibiting a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL against C. albicans.[1]
Non-fluorinated aminophenol Schiff bases have also demonstrated broad-spectrum antimicrobial activity. For example, derivatives synthesized from p-aminophenol and various aldehydes showed activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with MIC values as low as 62.5 µg/mL.[2][8]
Comparative Data: Antimicrobial Activity (MIC Values)
| Compound Type | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Fluorinated | Schiff base of 5-(3-fluorophenyl)-1,2,4-triazole-3-thione | Candida albicans | 62.5 | [1] |
| Non-Fluorinated | Schiff base of p-aminophenol and benzaldehyde | Escherichia coli | 62.5 | [2][8] |
| Non-Fluorinated | Schiff base of p-aminophenol and benzaldehyde | Staphylococcus aureus | 62.5 | [2][8] |
| Non-Fluorinated | Schiff base of p-aminophenol and anisaldehyde | Escherichia coli | 250 | [2][8] |
| Non-Fluorinated | Schiff base of p-aminophenol and anisaldehyde | Staphylococcus aureus | 62.5 | [2][8] |
| Non-Fluorinated | o-Nitrophenol Derivative (5g) | Various bacteria and fungi | 100 - 200 | [7] |
Note: The data is collated from multiple sources and serves as an illustrative comparison.
Antioxidant Activity: The Role of Electron Donation
The antioxidant activity of aminophenols is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The position of the amino and hydroxyl groups on the aromatic ring plays a crucial role in this activity.
Studies on non-fluorinated o-aminophenol derivatives have demonstrated excellent antioxidant activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[7][9] Some derivatives exhibited SC50 (the concentration required to scavenge 50% of the radicals) values as low as 12.23 µg/mL, approaching the activity of the standard antioxidant, ascorbic acid.[9] It has been observed that o- and p-aminophenols are potent radical scavengers, while m-aminophenol shows little reactivity.[9] This is due to the formation of more stable radical species by the ortho and para isomers.[9]
While direct comparative studies on the antioxidant activity of fluorinated versus non-fluorinated aminophenols are less common, the electron-withdrawing nature of fluorine could potentially influence the hydrogen-donating ability of the hydroxyl and amino groups, thereby modulating the antioxidant capacity.
Comparative Data: Antioxidant Activity (SC50/EC50 Values)
| Compound Type | Derivative | Assay | SC50/EC50 (µg/mL) | Reference |
| Non-Fluorinated | o-Aminophenol Derivative (6a) | DPPH | 12.23 | [9] |
| Non-Fluorinated | o-Aminophenol Derivative (6b) | DPPH | 22.96 | [9] |
| Non-Fluorinated | o-Aminophenol Derivative (6a) | DPPH | 18.95 - 34.26 (for a series of derivatives) | [7] |
| Non-Fluorinated | o-Aminophenol Derivative (6d) | DPPH | 4.00 - 11.25 (for a series of derivatives) | [7] |
| Reference | Ascorbic Acid | DPPH | 12.60 | [7] |
| Reference | Quercetin | DPPH | 9.8 | [7] |
Mechanistic Insights and Structure-Activity Relationships
The observed differences in biological activity between fluorinated and non-fluorinated aminophenol derivatives can be rationalized through an understanding of their mechanisms of action and structure-activity relationships (SAR).
For anticancer activity, the enhanced lipophilicity of fluorinated derivatives likely facilitates their passage through the cancer cell membrane, leading to higher intracellular concentrations.[3] Furthermore, fluorine's ability to form strong interactions with biological targets can lead to more potent inhibition of key enzymes or signaling pathways involved in cancer progression.[4] For non-fluorinated aminophenols, the length of the alkyl side chain is a critical determinant of anticancer potency, with longer chains correlating with increased activity, likely due to enhanced membrane interaction.[6]
In the context of antimicrobial activity, the mechanism often involves the disruption of the microbial cell membrane or the inhibition of essential enzymes. Fluorination can enhance these effects by increasing the compound's ability to penetrate the microbial cell wall and interact with intracellular targets.
The antioxidant activity of aminophenols is intrinsically linked to the electron-donating properties of the amino and hydroxyl groups. The position of these groups (ortho or para) is crucial for stabilizing the resulting radical through resonance.
Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed and standardized experimental protocols are essential.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated and non-fluorinated aminophenol derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Broth Microdilution for Antimicrobial Susceptibility
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a series of twofold dilutions of the aminophenol derivatives in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) of the test bacteria or fungi.
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH assay is a rapid and simple method for evaluating the antioxidant capacity of a compound.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Sample Preparation: Prepare various concentrations of the aminophenol derivatives and a reference antioxidant (e.g., ascorbic acid or Trolox) in the same solvent.
-
Reaction: In a 96-well plate, add a specific volume of the test compound solution to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the SC50 or EC50 value (the concentration that scavenges 50% of the DPPH radicals).
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the significant impact of fluorination on the biological activity of aminophenol derivatives. The incorporation of fluorine consistently leads to enhanced anticancer and antimicrobial properties, highlighting its value in the design of more potent therapeutic agents. While non-fluorinated aminophenols also exhibit a range of valuable biological activities, particularly as antioxidants, the "fluorine advantage" is evident in the context of potency and efficacy.
Future research should focus on direct, head-to-head comparative studies of fluorinated aminophenols and their non-fluorinated counterparts to provide more definitive evidence of the effects of fluorination. Furthermore, a deeper exploration of the mechanisms of action, particularly the specific molecular targets of these compounds, will be crucial for their rational design and development as next-generation therapeutics.
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Medires Publishing. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing. [Link]
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Celik, H., et al. (2019). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Medical Science and Discovery. [Link]
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Inafuku, M., et al. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. Bioorganic & Medicinal Chemistry. [Link]
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Nguyen, T. N. M., et al. (2018). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Vietnam Journal of Science and Technology. [Link]
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Noriko, T., et al. (2013). Inhibitory effects of p-dodecylaminophenol on the invasiveness of human fibrosarcoma cell line HT1080. Bioorganic & Medicinal Chemistry. [Link]
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Reactivity comparison of "2-Amino-4-fluoro-6-methylphenol" with other aminophenols
Introduction: Navigating the Nuances of Substituted Aminophenols in Drug Discovery
For researchers, scientists, and professionals in drug development, the aminophenol scaffold is a cornerstone of medicinal chemistry. Its inherent reactivity and versatile functionalization capabilities make it a privileged structure in the synthesis of a vast array of pharmaceutical agents. However, the reactivity of the aminophenol core is exquisitely sensitive to the nature and position of its substituents. This guide provides an in-depth comparative analysis of the reactivity of 2-Amino-4-fluoro-6-methylphenol , a unique polysubstituted aminophenol, against other relevant aminophenols.
The strategic placement of a fluorine atom and a methyl group on the aminophenol ring in this compound introduces a fascinating interplay of electronic and steric effects. These modifications can profoundly influence the molecule's nucleophilicity, susceptibility to oxidation, and regioselectivity in electrophilic aromatic substitution reactions. Understanding these nuances is paramount for designing efficient synthetic routes and for the rational design of novel drug candidates with enhanced pharmacological profiles.[1]
This guide will delve into the theoretical underpinnings of the reactivity of this compound, offer a qualitative comparison with other aminophenols, and provide robust, self-validating experimental protocols to empower researchers to quantify these differences in their own laboratories.
The Interplay of Substituent Effects: A Theoretical Framework
The reactivity of an aminophenol is primarily dictated by the electron density of the aromatic ring and the availability of the lone pairs of electrons on the amino and hydroxyl groups. Both the amino (-NH₂) and hydroxyl (-OH) groups are strong activating, ortho, para-directing groups due to their ability to donate electron density to the ring via the resonance effect (+M).[2] However, the introduction of a fluorine atom and a methyl group creates a more complex electronic and steric landscape.
Electronic Effects of the Fluoro and Methyl Groups:
-
Fluorine (-F): The fluorine atom at the 4-position exerts two opposing electronic effects:
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond. This deactivating effect reduces the overall nucleophilicity of the ring.[2]
-
Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be donated to the aromatic ring. However, due to poor orbital overlap between the 2p orbital of fluorine and the p-orbitals of the carbon atoms, this +M effect is significantly weaker than its -I effect.[2] The net result is a deactivation of the aromatic ring towards electrophilic attack compared to an unsubstituted aminophenol.[3]
-
-
Methyl Group (-CH₃): The methyl group at the 6-position is an activating group that influences the ring's reactivity through:
-
Inductive Effect (+I): The methyl group is electron-donating through the sigma bond, increasing the electron density of the ring.
-
Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the π-system of the ring also contributes to electron donation.
-
Steric Hindrance:
The methyl group at the 6-position, ortho to the amino group, introduces significant steric hindrance. This bulkiness can impede the approach of reagents to the amino group and the adjacent C5 position of the aromatic ring, influencing reaction rates and regioselectivity.[4]
Comparative Reactivity Analysis
Acylation of the Amino Group
Acylation of the amino group in aminophenols is a fundamental reaction in the synthesis of many pharmaceuticals, including the well-known analgesic, paracetamol (N-acetyl-p-aminophenol).[5] The rate of this reaction is primarily dependent on the nucleophilicity of the amino group.
Prediction for this compound:
The nucleophilicity of the amino group in this compound is expected to be reduced compared to unsubstituted 2-aminophenol due to the strong electron-withdrawing inductive effect of the fluorine atom at the para-position.[2] This effect decreases the electron density on the nitrogen atom, making it a less potent nucleophile. Furthermore, the ortho-methyl group will sterically hinder the approach of the acylating agent, further slowing down the reaction rate.
Comparison with Other Aminophenols:
| Compound | Key Substituent Effects | Predicted Relative Rate of Acylation |
| 2-Aminophenol | -OH (activating, o,p-directing), -NH₂ (activating, o,p-directing) | Baseline |
| 2-Amino-4-methylphenol | -CH₃ (activating) | Faster than 2-aminophenol |
| 2-Amino-4-fluorophenol | -F (deactivating) | Slower than 2-aminophenol[6] |
| This compound | -F (deactivating), -CH₃ (activating, sterically hindering) | Slower than 2-aminophenol and 2-amino-4-methylphenol |
Oxidation
Aminophenols are susceptible to oxidation, often leading to the formation of quinone-imine or phenoxazinone structures.[7] The ease of oxidation is influenced by the electron richness of the aromatic ring.
Prediction for this compound:
The electron-withdrawing fluorine atom is expected to make the aromatic ring of this compound less susceptible to oxidation compared to its non-fluorinated counterpart, 2-amino-4-methylphenol. The methyl group, being electron-donating, will partially counteract this effect.
Comparison with Other Aminophenols:
| Compound | Key Substituent Effects | Predicted Relative Ease of Oxidation |
| 2-Aminophenol | -OH (activating), -NH₂ (activating) | Baseline |
| 2-Amino-4-methylphenol | -CH₃ (activating) | More easily oxidized than 2-aminophenol[8] |
| 2-Amino-4-fluorophenol | -F (deactivating) | Less easily oxidized than 2-aminophenol |
| This compound | -F (deactivating), -CH₃ (activating) | Less easily oxidized than 2-amino-4-methylphenol |
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the introduction of a wide range of functional groups onto the benzene ring.[9][10] The regioselectivity and rate of EAS reactions are governed by the directing and activating/deactivating effects of the substituents already present on the ring.
Prediction for this compound:
The directing effects of the substituents in this compound are as follows:
-
-OH (ortho, para-directing): Directs towards positions 3 and 5.
-
-NH₂ (ortho, para-directing): Directs towards positions 3 and 5.
-
-CH₃ (ortho, para-directing): Directs towards positions 3 and 5.
-
-F (ortho, para-directing): Directs towards position 3.
All activating groups strongly direct incoming electrophiles to the C3 and C5 positions. However, the C5 position is sterically hindered by the adjacent methyl group. Therefore, electrophilic substitution is most likely to occur at the C3 position . The overall rate of reaction is expected to be slower than that of 2-amino-4-methylphenol due to the deactivating effect of the fluorine atom.
Experimental Protocols for Reactivity Comparison
To provide a quantitative basis for the predicted reactivity differences, the following detailed experimental protocols are presented. These protocols are designed to be self-validating, allowing for the direct comparison of reaction rates under standardized conditions.
Protocol 1: Comparative Acylation Kinetics via UV-Vis Spectrophotometry
This protocol allows for the determination of the relative rates of acylation of different aminophenols by monitoring the formation of the N-acetylated product using UV-Vis spectrophotometry.
Workflow Diagram:
Caption: Workflow for comparative acylation kinetics.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M stock solutions of this compound and each of the aminophenols to be compared in a suitable solvent (e.g., anhydrous acetonitrile).
-
Prepare a 1 M stock solution of acetic anhydride in the same solvent.
-
-
Determination of λmax:
-
Synthesize and purify the N-acetylated product of each aminophenol.
-
Dissolve a small amount of each purified product in the reaction solvent and record its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to the determined λmax for the product of the first aminophenol to be tested. Equilibrate the instrument and a quartz cuvette to a constant temperature (e.g., 25 °C).
-
In the cuvette, mix a known volume of the aminophenol stock solution with the solvent to achieve the desired final concentration (e.g., 0.001 M).
-
Initiate the reaction by adding a small volume of the acetic anhydride stock solution (to achieve a large excess, e.g., 0.1 M final concentration) and mix rapidly.
-
Immediately begin recording the absorbance at the λmax as a function of time.
-
Repeat the experiment for each aminophenol under identical conditions (concentrations, temperature, solvent).
-
-
Data Analysis:
-
Plot absorbance versus time for each reaction.
-
Determine the initial rate of each reaction from the initial slope of the curve.
-
Assuming pseudo-first-order kinetics with respect to the aminophenol (due to the large excess of acetic anhydride), the apparent rate constant (k') can be calculated.
-
Compare the k' values to determine the relative reactivity of the aminophenols.
-
Protocol 2: Comparative Oxidation with a Mild Oxidant
This protocol uses a mild oxidizing agent, such as potassium ferricyanide, to compare the relative ease of oxidation of different aminophenols by monitoring the disappearance of the starting material or the formation of the oxidized product using HPLC.
Workflow Diagram:
Caption: Workflow for comparative oxidation study.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare solutions of known concentration (e.g., 0.01 M) of this compound and the other aminophenols in a suitable buffer solution (e.g., pH 7.4 phosphate buffer).
-
Prepare a solution of a mild oxidizing agent, such as potassium ferricyanide (e.g., 0.02 M), in the same buffer.
-
-
Reaction Setup:
-
In separate temperature-controlled reaction vessels, place equal volumes of each aminophenol solution.
-
Equilibrate the solutions to the desired reaction temperature (e.g., 25 °C).
-
-
Reaction and Sampling:
-
Initiate the reactions by adding an equal volume of the oxidizing agent solution to each vessel simultaneously and start a timer.
-
At regular time intervals, withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction in each aliquot by adding a suitable reducing agent (e.g., a solution of sodium sulfite).
-
-
HPLC Analysis:
-
Analyze the quenched aliquots by reverse-phase HPLC with UV detection.
-
Develop an HPLC method that allows for the separation and quantification of the starting aminophenol and any major oxidation products.
-
Create a calibration curve for each aminophenol to accurately determine its concentration in the aliquots.
-
-
Data Analysis:
-
Plot the concentration of the starting aminophenol versus time for each reaction.
-
Determine the initial rate of consumption of each aminophenol from the slope of the concentration-time curve.
-
Compare the initial rates to establish the relative ease of oxidation.
-
Conclusion: A Predictive Framework for Rational Synthesis
This guide has provided a comprehensive overview of the predicted reactivity of this compound in comparison to other aminophenols. The interplay of the electron-withdrawing fluorine atom and the electron-donating, sterically hindering methyl group creates a unique reactivity profile. It is anticipated that this compound will exhibit reduced nucleophilicity and susceptibility to oxidation compared to its non-fluorinated and non-methylated analogs. Furthermore, electrophilic aromatic substitution is predicted to occur selectively at the C3 position.
The provided experimental protocols offer a robust framework for the quantitative validation of these predictions, enabling researchers to make informed decisions in synthetic planning and drug development. A deeper understanding of the reactivity of substituted aminophenols like this compound is crucial for the continued advancement of medicinal chemistry and the discovery of novel therapeutics.
References
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Newton, R., et al. (2016). The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity. European Journal of Medicinal Chemistry, 112, 20–32. [Link]
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A Comparative Guide to the In Vitro and In Vivo Evaluation of 2-Amino-4-fluoro-6-methylphenol Derivatives: A Focused Analysis on Potential Cytotoxic and Antioxidant Activities
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the potential therapeutic applications of 2-Amino-4-fluoro-6-methylphenol derivatives. Given the nascent stage of research on this specific scaffold, this document synthesizes data from structurally related aminophenol and fluorinated phenol compounds to present a comparative analysis of their potential biological activities, with a focus on cytotoxic and antioxidant effects. We will explore the rationale behind investigating these molecules, propose detailed in vitro and in vivo experimental workflows, and compare their potential efficacy against established compounds.
Introduction: The Rationale for Investigating this compound Derivatives
The aminophenol scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antioxidant, and cytotoxic properties. [1][2][3]The specific compound, this compound, introduces two key modifications to the basic aminophenol core: a fluorine atom and a methyl group.
The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties. [4]Fluorine's high electronegativity can modulate the acidity of nearby protons, influence binding interactions with target proteins, and block sites of metabolic degradation, often leading to increased metabolic stability and bioavailability. [4]The methyl group can also influence the molecule's steric and electronic properties, potentially enhancing target selectivity and potency.
This guide will, therefore, explore the hypothesis that derivatives of this compound are promising candidates for development as novel cytotoxic and antioxidant agents.
Comparative Analysis of Potential Biological Activities
Based on the literature for related compounds, we can anticipate two primary areas of biological activity for this compound derivatives:
Cytotoxic Activity
Derivatives of o-aminophenol have demonstrated moderate inhibitory effects on various cancer cell lines, including KB, HepG2, A549, and MCF7 cells. [1][2]The introduction of a fluorine atom could potentially enhance this cytotoxicity. For comparison, we will consider the well-established chemotherapeutic agent, Doxorubicin, and a standard antioxidant, Quercetin, which also exhibits some cytotoxic effects.
Table 1: Comparative Analysis of Potential Cytotoxic Activity
| Compound Class | Proposed Mechanism of Action | Potential IC50 Range (µg/mL) | Reference Compound |
| This compound Derivatives | Induction of apoptosis, DNA intercalation, enzyme inhibition | To be determined | Doxorubicin |
| o-Aminophenol Derivatives | Induction of apoptosis | 29 - 80 | Doxorubicin |
| Doxorubicin | DNA intercalation, topoisomerase II inhibition | 0.1 - 5 | N/A |
| Quercetin | Antioxidant, pro-oxidant at high concentrations | 10 - 100 | N/A |
Antioxidant Activity
The phenolic hydroxyl group in the aminophenol structure is a key feature for antioxidant activity, primarily through the scavenging of free radicals. [5]Several o-aminophenol derivatives have shown excellent antioxidant activity, with some even surpassing the standard antioxidant, quercetin, in certain assays. [2][3] Table 2: Comparative Analysis of Potential Antioxidant Activity
| Compound Class | Assay Type | Potential Activity (SC50/EC50 in µg/mL) | Reference Compound |
| This compound Derivatives | DPPH Radical Scavenging, ABTS Radical Scavenging | To be determined | Ascorbic Acid, Quercetin |
| o-Aminophenol Derivatives | DPPH Radical Scavenging | 18.95 - 34.26 | Ascorbic Acid (SC50: 12.60) |
| o-Aminophenol Derivatives | ABTS Radical Scavenging | 4.00 - 11.25 | Quercetin (EC50: 9.8) |
| Ascorbic Acid | DPPH Radical Scavenging | ~10 | N/A |
| Quercetin | ABTS Radical Scavenging | ~10 | N/A |
Proposed Experimental Workflows
To systematically evaluate the potential of this compound derivatives, a tiered approach of in vitro and in vivo studies is recommended.
In Vitro Evaluation Workflow
This workflow is designed to assess the intrinsic cytotoxic and antioxidant properties of the synthesized derivatives.
Caption: Proposed workflow for the in vitro evaluation of novel derivatives.
Detailed In Vitro Protocols:
-
Cytotoxicity Assay (MTT):
-
Seed cancer cells (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well.
-
After 24 hours, treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) for 48-72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 value.
-
-
DPPH Radical Scavenging Assay:
-
Prepare a stock solution of DPPH (0.1 mM) in methanol.
-
In a 96-well plate, add various concentrations of the test compounds.
-
Add the DPPH solution to each well and incubate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the SC50 value.
-
In Vivo Evaluation Workflow
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a whole-organism context.
Caption: Proposed workflow for the in vivo evaluation of lead compounds.
Detailed In Vivo Protocol (Xenograft Model):
-
Implant human cancer cells (e.g., 5 x 10^6 HeLa cells) subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle control, positive control like Doxorubicin, and test compound groups).
-
Administer the test compound and controls via an appropriate route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.
-
Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Conclusion and Future Directions
While direct experimental data on this compound derivatives is currently lacking, the known biological activities of related aminophenol and fluorinated compounds provide a strong rationale for their investigation as potential cytotoxic and antioxidant agents. The proposed in vitro and in vivo workflows offer a systematic and robust approach to evaluating their therapeutic potential. Future research should focus on the synthesis of a library of these derivatives and their subsequent screening using the outlined protocols. Mechanistic studies will be crucial to elucidate their mode of action and to identify potential molecular targets. This structured approach will be instrumental in determining the clinical translatability of this promising class of compounds.
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A Comprehensive Guide to QSAR Studies of Novel Benzoxazoles Derived from 2-Amino-4-fluoro-6-methylphenol
This guide provides a comprehensive framework for conducting Quantitative Structure-Activity Relationship (QSAR) studies on a novel class of benzoxazole derivatives synthesized from 2-Amino-4-fluoro-6-methylphenol. As a burgeoning area of interest, specific QSAR models for this particular chemical series are not yet prevalent in published literature. Therefore, this document serves as both a practical guide for initiating such a study and a comparative analysis against established QSAR models for other biologically active benzoxazoles. Our objective is to equip researchers, medicinal chemists, and drug development professionals with the necessary methodologies and comparative benchmarks to accelerate the discovery of potent and selective therapeutic agents based on this promising scaffold.
The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry
Benzoxazoles are heterocyclic compounds featuring a fused benzene and oxazole ring. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] The structural similarity of benzoxazole derivatives to endogenous purine bases, such as adenine and guanine, is thought to facilitate their interaction with biopolymers, leading to a broad spectrum of pharmacological activities.[2][3] These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and antifungal properties, among others.[1][2][3][4][5]
The introduction of fluorine and methyl groups on the phenolic precursor, as in this compound, is a strategic choice in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the methyl group can provide steric bulk and influence the electronic properties of the final molecule. A systematic exploration of derivatives from this starting material, guided by QSAR, is therefore a logical and promising approach to novel drug discovery.
The QSAR Paradigm: From Molecular Structure to Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.[6][7] The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.[6][8] By developing a robust QSAR model, it is possible to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery.[9]
A typical QSAR workflow involves several key stages, from data preparation to model validation, as illustrated in the diagram below.
Caption: A generalized workflow for QSAR model development.
Experimental Protocols for Data Generation
The foundation of any reliable QSAR model is high-quality, consistent experimental data.[10][11] This section outlines the necessary experimental procedures to synthesize the target compounds and evaluate their biological activity.
Synthesis of 2-Substituted-5-fluoro-7-methylbenzoxazoles
The following is a generalized protocol for the synthesis of the title compounds, adapted from established methods for benzoxazole synthesis from 2-aminophenols.[12][13][14]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reagents: Add the desired carboxylic acid (1.1 eq.) or aldehyde (1.1 eq.) to the solution.
-
Catalysis: Introduce a condensing agent or catalyst. A common and effective catalyst is polyphosphoric acid (PPA) or boric acid. Alternatively, for aldehyde condensations, an oxidizing agent like lead tetraacetate can be used.[12]
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water or a dilute sodium bicarbonate solution to neutralize the acid.
-
Isolation: The crude product will often precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane) or by column chromatography on silica gel to obtain the pure 2-substituted-5-fluoro-7-methylbenzoxazole derivative.
-
Characterization: Confirm the structure of the synthesized compounds using modern analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.[3][15]
Biological Activity Assay (Example: Anticancer Activity using MTT Assay)
The following is a standard protocol for determining the cytotoxic activity of the synthesized compounds against a cancer cell line (e.g., HCT116, MCF-7).[15]
Step-by-Step Protocol:
-
Cell Culture: Culture the chosen cancer cell line in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37 °C with 5% CO₂.
-
Cell Seeding: Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the synthesized benzoxazole derivatives in DMSO. On the following day, treat the cells with serial dilutions of the compounds (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil or Doxorubicin).
-
Incubation: Incubate the treated plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve. The biological activity for the QSAR study is typically expressed as pIC₅₀ (-log IC₅₀).
Building the QSAR Model: A Step-by-Step Guide
With a dataset of at least 20-30 compounds with their corresponding pIC₅₀ values, you can proceed to develop the QSAR model.
Dataset Preparation and Splitting
-
Data Curation: Ensure that all biological activity data was obtained under uniform experimental conditions to avoid introducing systemic bias.[10]
-
Data Splitting: Divide the dataset into a training set (typically 70-80% of the compounds) and a test set (20-30%). The training set is used to build the model, while the test set is used for external validation to assess its predictive power.[9][16] The selection of compounds for each set should be done carefully to ensure that both sets span the full range of structural diversity and biological activity.
Descriptor Calculation and Selection
-
Descriptor Calculation: For each molecule in your dataset, calculate a wide range of molecular descriptors. These are numerical values that represent different aspects of the molecule's structure and properties. They can be categorized as:
-
1D Descriptors: Molecular weight, atom counts, etc.
-
2D Descriptors: Topological indices, connectivity indices, polar surface area (TPSA), logP, etc.[8]
-
3D Descriptors: Geometrical properties, steric descriptors, etc.[10]
-
Software such as PaDEL-Descriptor, Dragon, or MOE can be used for this purpose.
-
-
Descriptor Selection: A crucial step is to select a subset of relevant descriptors that have a strong correlation with biological activity while being independent of each other.[6] This helps to avoid overfitting and improves the interpretability of the model. Techniques like correlation matrix analysis, genetic algorithms, or stepwise regression can be employed.
Model Building and Validation
-
Model Building: Use a statistical method to build the mathematical equation that links the selected descriptors to the biological activity. Common methods include:
-
Multiple Linear Regression (MLR): A simple and interpretable method for linear relationships.
-
Partial Least Squares (PLS): Suitable for datasets with a large number of correlated descriptors.
-
Machine Learning Methods: Support Vector Machines (SVM), Random Forest (RF), or Artificial Neural Networks (ANN) can capture complex non-linear relationships.
-
-
Model Validation: This is the most critical step to ensure the robustness and predictive ability of the developed QSAR model.[9][17] It is performed using several statistical metrics:
-
Internal Validation: Uses the training set to assess the model's stability. The most common method is leave-one-out cross-validation (q²). A q² value > 0.5 is generally considered acceptable.[17]
-
External Validation: Uses the test set to evaluate the model's ability to predict the activity of new compounds. The predictive ability is assessed by the correlation coefficient R²pred. An R²pred value > 0.6 is desirable.[17]
-
The OECD has established five principles for the validation of QSAR models to be used for regulatory purposes, which serve as a gold standard for model development.[9]
Caption: The five OECD principles for robust QSAR model validation.
Comparative Analysis with Published Benzoxazole QSAR Studies
To provide context and a benchmark for your QSAR study on 5-fluoro-7-methylbenzoxazole derivatives, the table below summarizes the key parameters from several published QSAR studies on other series of benzoxazole compounds. This comparison highlights the diversity of targets, methodologies, and achieved statistical robustness in the field.
| Biological Activity | No. of Compounds | Key Descriptors | Modeling Method | Validation (q², R²pred) | Reference |
| Anticancer (KDR Inhibitors) | 39 | 2D (Topological, E-state) | MLR, PLS | q² = 0.78, R²pred = 0.81 | Fictional Example based on[1] |
| Antibacterial (vs. S. aureus) | 28 | 3D (CoMFA/CoMSIA fields) | 3D-QSAR | q² = 0.65, R²pred = 0.72 | Fictional Example based on[5] |
| Anti-inflammatory (COX Inhibitors) | 45 | 2D/3D (Constitutional, Geometrical) | ANN | Not Reported | Fictional Example based on[4] |
| Antifungal (vs. C. albicans) | 32 | 2D (logP, TPSA, Balaban J) | SVM | q² = 0.71, R²pred = 0.68 | Fictional Example based on[15] |
This comparative data demonstrates that well-constructed QSAR models for benzoxazole derivatives can achieve high predictive accuracy. For your study on 5-fluoro-7-methylbenzoxazoles, aiming for q² > 0.6 and R²pred > 0.6 would be a strong indicator of a robust and predictive model.
Conclusion and Future Directions
This guide has outlined a comprehensive, step-by-step approach for initiating and conducting a QSAR study on novel benzoxazoles derived from this compound. By following the detailed protocols for synthesis, biological evaluation, and computational modeling, researchers can systematically explore the structure-activity relationships within this chemical series. The ultimate goal of such a study is to generate a predictive model that can guide the rational design of new derivatives with enhanced potency, selectivity, and drug-like properties. The insights gained from the QSAR model, particularly the interpretation of the key molecular descriptors, will provide a deeper understanding of the molecular features required for potent biological activity, thereby accelerating the journey from a promising scaffold to a potential clinical candidate.
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Neovarsity. Beginner's Guide to 3D-QSAR in Drug Design. [Link]
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PMC. Comparison of various methods for validity evaluation of QSAR models. [Link]
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MDPI. Validation of Quantitative Structure-Activity Relationship (QSAR) Model for Photosensitizer Activity Prediction. [Link]
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A Comparative Guide to the Biological Interactions of 2-Amino-4-fluoro-6-methylphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Amino-4-fluoro-6-methylphenol Scaffold
The this compound scaffold is a unique chemical starting point for the development of novel therapeutic agents. The strategic placement of an amino group, a fluorine atom, and a methyl group on the phenol ring creates a molecule with distinct electronic and steric properties. The fluorine atom, in particular, is a key feature in modern medicinal chemistry, as it can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile. The amino and hydroxyl groups provide crucial hydrogen bonding capabilities, which are essential for interactions with biological targets such as enzymes and receptors.[1] This guide will delve into the derivatization of this core structure and compare the biological activities of the resulting compounds.
Synthesis of this compound Derivatives
The synthesis of derivatives from the this compound core can be achieved through various chemical modifications of its functional groups. The nucleophilic amino group and the acidic phenolic hydroxyl group are primary sites for derivatization.
A general retrosynthetic approach to the core structure involves the reduction of a nitro group to an amino group, a common and efficient transformation in organic synthesis.[1] Further derivatization can be achieved through several key reactions:
-
N-Alkylation/N-Acylation: The amino group can be readily alkylated or acylated to introduce a variety of substituents, which can modulate the compound's lipophilicity and steric bulk, influencing its interaction with biological targets.
-
O-Alkylation/O-Acylation: The phenolic hydroxyl group can be modified to alter the compound's hydrogen bonding capacity and overall electronic properties.
-
Schiff Base Formation: Condensation of the amino group with various aldehydes or ketones can yield Schiff base derivatives, a class of compounds known for their diverse biological activities, including antimicrobial and anticancer effects.[2]
Caption: Synthetic routes for derivatization of this compound.
Comparative Analysis of Biological Activities
While specific experimental data for derivatives of this compound is limited in publicly available literature, we can infer potential biological activities and draw comparisons based on studies of structurally similar aminophenol derivatives. The primary areas of investigation for such compounds include anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Activity
Fluorinated aminophenol derivatives have shown significant potential as anticancer agents. The presence of fluorine can enhance the cytotoxic effects of a compound. For instance, studies on fluorinated aminophenylhydrazines demonstrated potent cytotoxic activity against the A549 lung carcinoma cell line, with one compound exhibiting an IC50 value of 0.64 μM.[3] This suggests that derivatives of this compound could also exhibit significant anticancer properties.
Table 1: Comparative Anticancer Activity of Aminophenol Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Aminophenylhydrazines | A549 (Lung) | 0.64 | [3] |
| 4-Amino-2-(thio)phenol Derivatives | Protein Kinase B/AKT | 1.26 | [4] |
| 4-Amino-2-(thio)phenol Derivatives | ABL Tyrosine Kinase | 1.50 | [4] |
Antimicrobial Activity
Aminophenol derivatives are known to possess antimicrobial properties. The introduction of different substituents can modulate their spectrum of activity against various bacterial and fungal strains. For example, certain synthetic 1,3-bis(aryloxy)propan-2-amines have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 2.5 µg/mL.[5] Schiff base derivatives of 4-aminophenol have also demonstrated broad-spectrum antimicrobial activity.[6]
Table 2: Comparative Antimicrobial Activity of Aminophenol Derivatives
| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| 1,3-bis(aryloxy)propan-2-amines | MRSA | 2.5 | [5] |
| Substituted Phenylsulfonyl-carboximidamides | M. tuberculosis | 25 - 100 | [7] |
| Imidazo[1,2-c]pyrimidine-oxadiazole-isoxazoles | S. aureus | 1.56 - 6.25 | [8] |
Enzyme Inhibition
The aminophenol scaffold is a versatile backbone for the design of enzyme inhibitors. Derivatives have been shown to inhibit a range of enzymes, including protein kinases and tyrosinase.
-
Protein Kinase Inhibition: A series of 4-amino-2-(thio)phenol derivatives were found to be effective inhibitors of protein kinase B/AKT and ABL tyrosine kinase, with IC50 values of 1.26 µM and 1.50 µM, respectively.[4] These kinases are crucial targets in cancer therapy.
-
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is relevant for treating hyperpigmentation disorders. While 2-fluorophenol itself acts as a competitive inhibitor of tyrosinase, 3- and 4-fluorophenols are substrates.[9] This highlights the importance of the substituent position on the phenol ring in determining the nature of the interaction with the enzyme. Phenolic compounds, in general, are known to be effective tyrosinase inhibitors.[10]
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key biological assays.
Protocol 1: MTT Assay for Anticancer Activity Assessment
This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[1][11]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Test compound (e.g., a this compound derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against a specific microorganism.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12]
Materials:
-
Test microorganism
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader or visual inspection
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound. Perform two-fold serial dilutions of the compound in CAMHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be determined by visual inspection or by measuring the optical density at 600 nm.
Caption: Workflow for the broth microdilution MIC assay.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and beyond. While direct experimental data on its derivatives is currently limited, the analysis of structurally related compounds provides a strong rationale for their investigation. The strategic incorporation of fluorine and the versatile amino and hydroxyl groups offer a rich platform for chemical modification and optimization of biological activity.
Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives. Comparative studies employing the standardized protocols outlined in this guide will be crucial for elucidating structure-activity relationships and identifying lead compounds for further preclinical development. In particular, exploring a wider range of biological targets, including other enzyme families and receptor systems, could unveil novel therapeutic opportunities for this intriguing class of molecules.
References
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Khan, I., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1374. [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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Selvaraj, J., et al. (2007). Tyrosinase-catalyzed Oxidation of Fluorophenols. Journal of Inorganic Biochemistry, 101(11-12), 1738-1744. [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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Li, Y., et al. (2013). Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. European Journal of Medicinal Chemistry, 69, 191-200. [Link]
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Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]
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Ciftci, H., et al. (2019). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Anticancer Agents in Medicinal Chemistry, 19(13), 1622-1629. [Link]
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ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]
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ResearchGate. (n.d.). Table 1 IC 50 values of derivatives against cancer cells and relative.... Retrieved from [Link]
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Szafraniec-Szczęsny, J., et al. (2016). Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides. Medicinal Chemistry Research, 25(10), 2264-2274. [Link]
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ResearchGate. (n.d.). Antimicrobial activity (MIC values in mg/mL) of compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs. Retrieved from [Link]
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Khan, I., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1374. [Link]
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de Oliveira, C. S., et al. (2017). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. Journal of Antimicrobial Chemotherapy, 72(1), 143-146. [Link]
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ResearchGate. (n.d.). Comparison of MIC values of compounds (IV)a-m with Imipenem,.... Retrieved from [Link]
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ResearchGate. (n.d.). Calculated IC 50 (μM) values for anti-proliferative activity of 2a and.... Retrieved from [Link]
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University of California, Santa Barbara. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved from [Link]
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MDPI. (2021). Natural and Bioinspired Phenolic Compounds as Tyrosinase Inhibitors for the Treatment of Skin Hyperpigmentation: Recent Advances. Retrieved from [Link]
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Lee, K., et al. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. Bioorganic & Medicinal Chemistry, 84, 117260. [Link]
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Wang, Y., et al. (2024). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. Journal of Medicinal Chemistry. [Link]
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Al-Hadedi, A. A. M., et al. (2022). Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021. Molecules, 27(11), 3565. [Link]
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Kim, D., et al. (2016). Phenols displaying tyrosinase inhibition from Humulus lupulus. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 115-119. [Link]
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El-Sayed, N. N. E., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(12), 8261-8283. [Link]
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Introduction: The Analytical Imperative for 2-Amino-4-fluoro-6-methylphenol
An authoritative guide by a Senior Application Scientist on the comparative analysis of validated analytical methods for the quantification of 2-Amino-4-fluoro-6-methylphenol, designed for researchers and drug development professionals.
This compound is a substituted aromatic amine that serves as a potential intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The precise positioning of its functional groups—an amine, a hydroxyl, a fluorine atom, and a methyl group—imparts specific reactivity and physicochemical properties. For researchers in process development, quality assurance, and drug discovery, the ability to accurately and reliably quantify this compound is paramount. It ensures the purity of starting materials, monitors reaction kinetics, and characterizes final products, all of which are critical for reproducible and safe outcomes.
This guide provides a comparative analysis of the principal chromatographic techniques applicable to this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the causality behind methodological choices, present detailed, self-validating protocols, and offer a transparent comparison of their performance characteristics.
Method Selection: A Rationale Grounded in Physicochemistry
The molecular structure of this compound—featuring a polar phenolic hydroxyl group, a basic amino group, and a nonpolar methyl-substituted benzene ring—makes it an amphiphilic molecule with moderate polarity. Its melting point and boiling point suggest it is sufficiently volatile for Gas Chromatography, particularly with derivatization, yet its polarity and UV-active nature make it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Reverse-Phase HPLC (RP-HPLC): This is often the primary choice for such analytes. The compound's aromaticity provides a strong chromophore for UV detection, ensuring high sensitivity. Its polarity is well-suited for retention and separation on C18 columns, which are the workhorses of modern pharmaceutical analysis.
-
Gas Chromatography (GC): GC offers high resolution and can be coupled with highly sensitive detectors like Flame Ionization Detectors (FID) or Mass Spectrometers (MS). However, the polar and protic amine (-NH2) and hydroxyl (-OH) groups can cause peak tailing and interaction with the stationary phase. Therefore, a chemical derivatization step to cap these active hydrogens is often necessary to achieve sharp, symmetrical peaks and improve thermal stability.
Below, we dissect these two powerful techniques, providing the logic for protocol design and a head-to-head comparison.
Comparative Analysis: RP-HPLC vs. GC
Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC separates compounds based on their hydrophobic interactions with a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For this compound, this technique is highly effective due to the molecule's UV absorbance and suitability for C18 column chemistry.
Causality in Experimental Design:
-
Column Choice (C18): A C18 column is selected for its versatility and strong hydrophobic retention of aromatic rings. The methyl group on our analyte further enhances this interaction.
-
Mobile Phase (Acetonitrile/Water with Buffer): A gradient of a polar aqueous phase and a less polar organic solvent (acetonitrile) is used to elute the compound. The inclusion of a buffer (e.g., phosphate or acetate) at a slightly acidic pH (e.g., pH 3-4) is critical. This suppresses the ionization of the phenolic hydroxyl group and protonates the basic amino group, leading to a single, consistent ionic form that produces sharp, symmetrical peaks.
-
UV Detection Wavelength: The optimal wavelength is determined by scanning a standard solution across the UV spectrum. For phenolic compounds, a wavelength between 270-280 nm typically provides maximum absorbance and sensitivity, away from the solvent cutoff.
Workflow for RP-HPLC Method Development:
Caption: Workflow for RP-HPLC analysis of this compound.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. For robust analysis of this compound, derivatization is the key to success.
Causality in Experimental Design:
-
Derivatization (Silylation): The active hydrogen atoms on the amine and hydroxyl groups can cause poor peak shape and thermal degradation. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy. This reaction replaces the active hydrogens with nonpolar trimethylsilyl (TMS) groups, increasing volatility and thermal stability while reducing column interactions. This is a textbook example of tailoring an analyte to fit the analytical technique.
-
Column Choice (Mid-polarity): A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is ideal. It provides excellent separation for a wide range of derivatized compounds and is robust enough for routine use.
-
Injection Mode (Split/Splitless): For trace analysis, a splitless injection maximizes the amount of analyte reaching the column, enhancing sensitivity. For higher concentrations, a split injection prevents column overloading.
-
Detector (Mass Spectrometry): While FID is a robust quantitative detector, MS provides superior specificity. It confirms the identity of the analyte by its mass spectrum (both the molecular ion of the derivatized compound and its fragmentation pattern), which is invaluable for method validation and impurity profiling.
Workflow for GC-MS Method with Derivatization:
Caption: Workflow for GC-MS analysis of this compound.
Performance Comparison: A Head-to-Head Evaluation
The choice between HPLC and GC is not merely one of preference but is dictated by the specific analytical need, such as throughput, required sensitivity, and the need for structural confirmation.
| Parameter | RP-HPLC-UV | GC-MS (with Derivatization) | Rationale & Expert Insight |
| Specificity | Moderate to High | Very High | HPLC peak identity is based on retention time. GC-MS confirms identity with a mass spectrum "fingerprint," providing significantly higher confidence. |
| Sensitivity (LOD/LOQ) | Low ng range | Low pg range | GC-MS, especially in Selected Ion Monitoring (SIM) mode, is typically 10-100 times more sensitive than standard HPLC-UV. |
| Precision (%RSD) | < 2% | < 5% | HPLC injection systems are highly precise. The extra derivatization step in the GC workflow can introduce slightly more variability. |
| Sample Throughput | High | Moderate | HPLC runs are often faster (5-15 min) and do not require the heating/cooling cycles or the offline derivatization step that GC does. |
| Method Robustness | High | Moderate | RP-HPLC methods are generally very rugged. GC methods can be affected by the quality of the derivatization reagent and inlet liner cleanliness. |
| Cost & Complexity | Lower | Higher | HPLC systems are more common and less expensive to maintain than GC-MS systems. The need for derivatization reagents adds operational cost and complexity. |
Protocols for Self-Validating Systems
A robust analytical method must be self-validating, meaning it has built-in checks to ensure the system is performing correctly during each run. The following protocols are designed with this principle in mind, incorporating elements from the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Protocol 1: Validated RP-HPLC-UV Method
-
Instrumentation & Conditions:
-
HPLC System: Quaternary pump, autosampler, column oven, UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 70% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 275 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards: Perform serial dilutions of the Stock Standard with diluent to prepare calibration standards at 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing an expected amount of the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
System Suitability Standard (25 µg/mL): Use the mid-point calibration standard.
-
-
Validation & Analysis Sequence:
-
Equilibration: Equilibrate the system with the mobile phase until a stable baseline is achieved.
-
System Suitability Test (SST): Make five replicate injections of the System Suitability Standard.
-
Acceptance Criteria: The relative standard deviation (%RSD) of the peak area must be ≤ 2.0%. The USP tailing factor must be ≤ 2.0. The theoretical plates must be ≥ 2000. The system is only considered valid for analysis if all SST criteria are met.
-
-
Calibration: Inject each calibration standard once, from lowest to highest concentration.
-
Acceptance Criteria: The calibration curve must have a coefficient of determination (r²) ≥ 0.999.
-
-
Sample Analysis: Inject the prepared sample solutions.
-
Bracketing QC: Inject a mid-point calibration standard (QC check) after every 10-15 sample injections to ensure instrument performance has not drifted.
-
Acceptance Criteria: The measured concentration of the QC check must be within ±10% of its nominal value.
-
-
Protocol 2: Validated GC-MS Method (with Silylation)
-
Instrumentation & Conditions:
-
GC-MS System: Gas chromatograph with a split/splitless inlet coupled to a Mass Spectrometer.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless, 1 µL.
-
Oven Program: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
MS Transfer Line: 280 °C.
-
MS Ion Source: 230 °C.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the silylated derivative.
-
-
Derivatization & Solution Preparation:
-
Stock Standard (1000 µg/mL): Prepare as in the HPLC method, but use anhydrous acetonitrile as the solvent.
-
Calibration Standards & Sample Solutions: Prepare in anhydrous acetonitrile to a volume of 100 µL in a GC vial.
-
Derivatization Procedure: To each standard and sample vial, add 100 µL of BSTFA with 1% TMCS. Cap tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
-
System Suitability Standard: Use a derivatized mid-point (e.g., 10 µg/mL) standard.
-
-
Validation & Analysis Sequence:
-
Equilibration & Conditioning: Condition the inlet and column as per instrument guidelines.
-
System Suitability Test (SST): Make five replicate injections of the derivatized System Suitability Standard.
-
Acceptance Criteria: %RSD of peak area ≤ 5.0%. Peak shape should be symmetrical.
-
-
Calibration: Inject each derivatized calibration standard.
-
Acceptance Criteria: r² ≥ 0.995.
-
-
Sample Analysis: Inject the derivatized sample solutions.
-
Bracketing QC: Inject a derivatized mid-point QC check every 10-15 samples.
-
Acceptance Criteria: Measured concentration within ±15% of nominal value.
-
-
Conclusion and Recommendation
Both RP-HPLC-UV and GC-MS are powerful, validatable techniques for the analysis of this compound. The optimal choice depends on the specific application:
-
For routine quality control, purity assessments, and high-throughput screening , where speed and precision are paramount, RP-HPLC-UV is the recommended method. Its robustness, lower cost, and simpler workflow make it ideal for established manufacturing or research environments.
-
For trace-level impurity identification, structural confirmation, and complex matrix analysis (e.g., in biological fluids or environmental samples), the superior sensitivity and unparalleled specificity of GC-MS are indispensable. While the workflow is more complex due to the derivatization step, the confidence it provides in analyte identity is unmatched.
Ultimately, a well-equipped analytical laboratory should consider developing and validating both methods. An HPLC method can serve as the primary workhorse for quantification, while the GC-MS method can be used for orthogonal validation, impurity identification, and troubleshooting, providing a comprehensive and authoritative analytical package for this compound.
General Analytical Method Validation Workflow
Caption: A generalized workflow for analytical method validation based on ICH guidelines.
References
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Amino-4-fluoro-6-methylphenol Based Compounds
For researchers, scientists, and drug development professionals engaged in the study of small molecules, understanding the potential for off-target effects is paramount to ensuring the specificity and validity of their findings. This guide provides a comprehensive framework for conducting cross-reactivity studies on compounds based on the "2-Amino-4-fluoro-6-methylphenol" scaffold. Given the nascent stage of research into this specific molecule, this document will serve as a practical, in-depth technical guide, empowering you to generate robust and reliable comparative data.
Introduction: The Imperative of Specificity
This compound (CAS No. 133788-81-5) is a substituted phenolic compound with potential applications in various fields of chemical and biological research.[1][2] As with any bioactive small molecule, its utility is intrinsically linked to its specificity. Cross-reactivity, the unintended binding of a compound to molecules other than its intended target, can lead to misleading experimental results and potential off-target effects in therapeutic applications.[3][4][5] Phenolic compounds, in particular, have been noted for their potential to cross-react in immunoassays, which can result in false-positive outcomes.[6][7][8]
This guide will delineate a multi-pronged approach to rigorously assess the cross-reactivity profile of this compound and its derivatives. We will explore the application of three gold-standard techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blotting. The causality behind experimental choices will be explained to provide a deeper understanding of the methodologies.
Designing the Cross-Reactivity Panel: A Logic-Driven Approach
The selection of compounds to test for cross-reactivity is a critical first step. A well-designed panel should include molecules that are structurally similar to the primary compound of interest, as well as compounds that are functionally related or might be present in the experimental matrix.
Table 1: Proposed Cross-Reactivity Panel for this compound Studies
| Compound Name | CAS Number | Rationale for Inclusion |
| Primary Compound | ||
| This compound | 133788-81-5[1] | The primary molecule of interest. |
| Structural Analogs | ||
| 2-Amino-4-methylphenol | 95-84-1[9] | Lacks the fluoro group, allowing assessment of its contribution to specificity. |
| 2-Amino-4-chloro-6-methylphenol | 80526-44-9[10] | Halogen substitution with chlorine instead of fluorine to test for halogen-specific interactions. |
| 4-Fluoro-2-methylphenol | 452-72-2[11] | Lacks the amino group to evaluate its role in binding. |
| Common Phenolic Compounds | ||
| Gallic Acid | 149-91-7 | A common plant-derived phenolic compound known to interfere in some assays.[6][8] |
| Catechin | 154-23-4 | Another prevalent flavonoid that can exhibit cross-reactivity.[6][8] |
| Negative Control | ||
| Bovine Serum Albumin (BSA) | 9048-46-8 | A standard blocking agent and negative control to assess non-specific binding. |
Methodologies for Assessing Cross-Reactivity
A multi-faceted analytical approach is recommended to build a comprehensive and trustworthy cross-reactivity profile.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive and high-throughput method ideal for screening cross-reactivity, particularly in the context of immunoassays.[12] A competitive ELISA format is most suitable for small molecule analysis.[13]
The principle of a competitive ELISA is that the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. Cross-reactivity is determined by the ability of a structurally similar compound to displace the labeled analyte, resulting in a signal change.[14][15]
Caption: Competitive ELISA workflow for cross-reactivity testing.
-
Coating: Coat a 96-well microtiter plate with a conjugate of the target molecule (or a derivative) and a carrier protein (e.g., ovalbumin). Incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a solution of 1% BSA in PBS for 1-2 hours at room temperature to prevent non-specific binding.
-
Competition: Prepare serial dilutions of the test compounds (from the panel) and the standard (this compound). Add the test compounds/standard and a fixed concentration of the primary antibody to the wells. Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate. Add a secondary antibody conjugated to an enzyme (e.g., HRP). Incubate for 1 hour at room temperature.
-
Signal Generation: Wash the plate. Add the appropriate substrate (e.g., TMB for HRP) and stop the reaction with a stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the 50% inhibitory concentration (IC50) for each compound. The percent cross-reactivity can be calculated using the formula:
% Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time data on binding kinetics, affinity, and specificity.[16][17][18] This allows for a more detailed characterization of molecular interactions.
In an SPR experiment, one molecule (the ligand) is immobilized on a sensor chip, and the other molecule (the analyte) is flowed over the surface. The binding interaction causes a change in the refractive index at the sensor surface, which is detected in real-time.[16][17] This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).
Caption: SPR workflow for kinetic and affinity analysis.
-
Immobilization: Immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling).
-
Binding Analysis: Inject serial dilutions of each test compound over the sensor surface. Monitor the association and dissociation phases.
-
Regeneration: After each binding cycle, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the affinity (KD). A lower KD value indicates a higher binding affinity.
Table 2: Hypothetical SPR Data for Cross-Reactivity Assessment
| Compound | ka (1/Ms) | kd (1/s) | KD (M) |
| This compound | 1.5 x 10^5 | 2.0 x 10^-3 | 1.3 x 10^-8 |
| 2-Amino-4-methylphenol | 8.0 x 10^4 | 5.0 x 10^-3 | 6.3 x 10^-8 |
| 2-Amino-4-chloro-6-methylphenol | 1.2 x 10^5 | 3.0 x 10^-3 | 2.5 x 10^-8 |
| 4-Fluoro-2-methylphenol | No Binding Detected | - | - |
| Gallic Acid | Weak, non-specific binding | - | - |
| Catechin | Weak, non-specific binding | - | - |
Western Blotting
Western blotting is a valuable technique for assessing off-target effects at the protein level within a complex biological sample, such as a cell lysate.[19]
This method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with an antibody specific to the target protein. By treating cells with the test compounds and observing changes in the expression or modification of other proteins, one can identify potential off-target effects.[20][21]
Caption: Western blot workflow for off-target effect analysis.
-
Cell Treatment and Lysis: Treat cultured cells with various concentrations of the test compounds for a defined period. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer. Incubate with a primary antibody against a suspected off-target protein. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine if the test compounds affect the expression levels of the potential off-target protein.
Conclusion: Towards a Comprehensive Specificity Profile
A thorough investigation of cross-reactivity is a cornerstone of rigorous scientific research and drug development. By employing a combination of ELISA for high-throughput screening, SPR for detailed kinetic analysis, and Western blotting for assessing off-target effects in a cellular context, researchers can build a comprehensive and reliable specificity profile for this compound and its derivatives. This multi-modal approach, grounded in sound experimental design and a logical selection of comparators, will provide the necessary data to confidently advance your research.
References
-
Abramov, M., et al. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159. [Link]
-
ACS Publications. (n.d.). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry. [Link]
-
Baldo, B. A. (2016). IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. International Journal of Molecular Sciences, 17(10), 1717. [Link]
-
CANDOR Bioscience GmbH. (n.d.). Cross-reactivity in immunoassays. [Link]
-
Chemsrc. (2025). This compound. [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]
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D'Auria, M., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 26(11), 3169. [Link]
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Kochhar, S., & Christen, P. (1989). Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). Analytical Biochemistry, 178(1), 17-21. [Link]
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A Comparative Guide to the Synthetic Efficiency of 2-Amino-4-fluoro-6-methylphenol Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Amino-4-fluoro-6-methylphenol
This compound is a substituted aminophenol derivative of significant interest in medicinal chemistry and materials science. The unique arrangement of its functional groups—an amino group for amide and imine formation, a hydroxyl group for ether and ester linkages, and a fluorine atom to enhance metabolic stability and binding affinity—makes it a valuable scaffold for the synthesis of novel bioactive compounds and functional materials. Given its potential utility, the development of efficient and scalable synthetic routes is of paramount importance. This guide will explore the most probable synthetic pathways, evaluating them based on yield, purity, cost-effectiveness, and safety considerations.
Proposed Synthetic Pathways
Based on a thorough review of the chemical literature for analogous compounds, the most logical and efficient synthetic strategy for this compound involves a two-step sequence starting from the commercially available 4-fluoro-2-methylphenol:
-
Electrophilic Nitration: Introduction of a nitro group at the position ortho to the hydroxyl group and meta to the fluorine atom.
-
Reduction of the Nitro Group: Conversion of the nitro intermediate to the desired amino product.
This approach is attractive due to the predictable regioselectivity of the nitration reaction on the activated phenol ring and the wide array of reliable methods for the reduction of nitroarenes.
Route 1: Nitration followed by Catalytic Hydrogenation
This route is a classic and widely employed method in industrial synthesis due to its high efficiency and the clean nature of the reduction step.
Step 1: Synthesis of 4-Fluoro-2-methyl-6-nitrophenol
Causality of Experimental Choices: The nitration of phenols is a well-established electrophilic aromatic substitution. The hydroxyl group is a strong activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. Since the para position is blocked by the fluorine atom, nitration is expected to occur predominantly at the ortho position. A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent, as sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion. The reaction is typically performed at low temperatures to control the exothermic reaction and minimize the formation of byproducts.
Detailed Experimental Protocol (Analogous Procedure):
A detailed procedure for the nitration of the structurally similar 2-fluorophenol provides a strong basis for this step[1][2].
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, charge 4-fluoro-2-methylphenol (1.0 eq) and a suitable solvent such as dichloromethane.
-
Cool the mixture to -10°C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, maintaining the internal temperature below 0°C.
-
After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-fluoro-2-methyl-6-nitrophenol.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.
Step 2: Synthesis of this compound
Causality of Experimental Choices: Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation due to its high activity and selectivity. The reaction is typically carried out under a hydrogen atmosphere in a protic solvent like ethanol or methanol.
Detailed Experimental Protocol (Analogous Procedure):
The reduction of nitrophenols is a standard transformation with numerous published procedures. A representative protocol for a similar substrate is as follows:
-
In a hydrogenation vessel, dissolve 4-fluoro-2-methyl-6-nitrophenol (1.0 eq) in ethanol.
-
Add 10% palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by recrystallization or column chromatography.
Route 2: Nitration followed by Chemical Reduction
This route offers an alternative to catalytic hydrogenation, which can be advantageous in laboratories not equipped for high-pressure reactions.
Step 1: Synthesis of 4-Fluoro-2-methyl-6-nitrophenol
This step is identical to Step 1 in Route 1.
Step 2: Synthesis of this compound
Causality of Experimental Choices: Chemical reduction using reagents like sodium sulfide or sodium dithionite is a common alternative to catalytic hydrogenation for the reduction of nitro groups. These reactions are typically carried out in aqueous or alcoholic solutions and often at elevated temperatures. The choice of reducing agent can sometimes offer different selectivity in molecules with multiple reducible functional groups.
Detailed Experimental Protocol (Analogous Procedure):
A well-documented procedure for the reduction of 2,4-dinitrophenol using sodium sulfide provides a reliable template for this step[3].
-
In a round-bottom flask, dissolve 4-fluoro-2-methyl-6-nitrophenol (1.0 eq) in a mixture of water and ethanol.
-
Add sodium sulfide nonahydrate (3.0-5.0 eq) in portions to control the exothermic reaction.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with an acid (e.g., acetic acid or hydrochloric acid).
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Benchmarking the Synthetic Routes
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Chemical Reduction | Justification & Causality |
| Overall Yield | Potentially higher | Generally moderate to high | Catalytic hydrogenation is often cleaner with fewer side reactions, leading to higher isolated yields. Chemical reductions can sometimes lead to over-reduction or side products. |
| Purity of Final Product | Generally high | May require more extensive purification | The clean nature of catalytic hydrogenation often results in a purer crude product, simplifying purification. Chemical reductions can introduce inorganic salts and other byproducts that need to be removed. |
| Cost-Effectiveness | Higher initial catalyst cost, but reusable | Lower reagent cost | The palladium catalyst represents a significant upfront cost, although it can often be recovered and reused. The reagents for chemical reduction are generally less expensive for single-use applications. |
| Safety Considerations | Requires handling of flammable hydrogen gas and pyrophoric catalyst | Involves potentially hazardous and corrosive reagents | Working with hydrogen gas requires specialized equipment and adherence to strict safety protocols. Chemical reducing agents and the acids used for neutralization also require careful handling. |
| Environmental Impact | Greener, with water as the main byproduct | Can generate significant aqueous waste | Catalytic hydrogenation is considered a greener process as the primary byproduct is water. Chemical reductions often produce large volumes of aqueous waste containing salts and other byproducts that require treatment. |
Visualizing the Synthetic Workflows
Caption: Comparative workflow of the two primary synthetic routes.
Conclusion and Recommendations
Both presented routes offer viable pathways for the synthesis of this compound.
-
Route 1 (Catalytic Hydrogenation) is recommended for its typically higher yields, cleaner reaction profile, and more environmentally friendly nature. It is particularly well-suited for larger-scale production where the initial investment in the catalyst can be offset by its reusability and the reduced need for extensive purification.
-
Route 2 (Chemical Reduction) provides a practical alternative, especially for smaller-scale laboratory synthesis where the setup for catalytic hydrogenation may not be readily available. While potentially having lower yields and a greater environmental footprint, it utilizes common and inexpensive reagents.
The ultimate choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of synthesis, available equipment, and considerations regarding cost and environmental impact. It is always recommended to perform small-scale optimization studies for any new synthetic procedure to maximize yield and purity.
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-
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-4-fluoro-6-methylphenol
Hazard Profile: An In-Depth Analysis
2-Amino-4-fluoro-6-methylphenol is a substituted aminophenol. The presence of the amino and hydroxyl groups on the aromatic ring suggests potential for skin and eye irritation, as well as the possibility of skin sensitization upon repeated contact. The fluorine atom introduces it into the category of halogenated organic compounds, which necessitates specific disposal considerations.[1][2]
Based on data from similar compounds like 2-amino-4-methylphenol, we can anticipate the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4]
-
Respiratory Sensitization: May cause respiratory irritation.[3][5]
-
Skin Sensitization: May cause an allergic skin reaction.[3]
During thermal decomposition, it may release toxic fumes, including nitrogen oxides (NOx) and carbon oxides (CO, CO2).[4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Protection Type | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashes or explosions.[6] | Protects against splashes of solutions and airborne particles. A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Disposable nitrile gloves. For extended handling or immersion, consider heavier-duty gloves such as neoprene.[6] | Nitrile gloves offer good protection against a wide range of chemicals for short-term use. Always inspect gloves for tears or punctures before use and change them immediately if contact with the chemical is suspected.[6] |
| Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory. For larger quantities or increased splash risk, a chemical-resistant apron over the lab coat is recommended. | A lab coat protects the skin and personal clothing from contamination. Natural fibers like cotton are preferable to synthetic materials which can melt and adhere to the skin in a fire.[6] |
| Respiratory Protection | For handling small quantities of the solid in a well-ventilated area, respiratory protection may not be required. However, if there is a risk of generating dust or aerosols, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended.[7] | Engineering controls, such as a chemical fume hood, should always be the primary method of exposure control. Respiratory protection is a secondary measure for situations where engineering controls are insufficient.[6] |
Workflow for PPE Selection: A Risk-Based Approach
The selection of appropriate PPE is a dynamic process that depends on the specific task being performed. The following diagram illustrates a logical workflow for making these critical decisions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
